Pentaerythritol tetraricinoleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYFKFSOXILIY-CAQZLJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H140O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101733 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-56-7 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Pentaerythritol tetraricinoleate via esterification"
An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetraricinoleate via Esterification
Introduction
This compound (PETR) is a complex ester belonging to the class of synthetic organic compounds known as fatty acid esters.[1] It is synthesized from pentaerythritol, a polyol derived from formaldehyde and acetaldehyde, and ricinoleic acid, a fatty acid sourced from castor oil.[1] Due to its unique molecular structure, featuring a central pentaerythritol core with four long-chain ricinoleate groups, PETR exhibits valuable physicochemical properties.[2] These properties make it a desirable component in various industrial applications, including cosmetics, pharmaceuticals, high-performance lubricants, and plasticizers.[1]
This technical guide provides a comprehensive overview of the synthesis of this compound via direct esterification. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, analysis of reaction parameters, and quantitative data compiled from relevant studies.
Reaction Principle
The synthesis of PETR is achieved through the esterification of pentaerythritol with four equivalents of ricinoleic acid. This reaction is a reversible condensation process where an ester is formed along with water as a byproduct. The general chemical equation for this reaction is:
Pentaerythritol + 4 Ricinoleic Acid ⇌ this compound + 4 Water [1]
To drive the reaction equilibrium towards the formation of the tetraester, it is essential to continuously remove the water produced during the reaction. This is typically accomplished by using a Dean-Stark apparatus, applying a vacuum, or using a water-carrying agent (azeotropic solvent). Furthermore, the reaction rate is significantly enhanced by the presence of a catalyst and elevated temperatures.[1]
Experimental Protocol: A Generalized Methodology
The following protocol outlines a standard laboratory procedure for the synthesis of PETR. Specific parameters such as catalyst concentration, temperature, and reaction time may be optimized for desired yield and purity.
1. Materials and Apparatus:
-
Reactants:
-
Pentaerythritol (PE), high purity (>98%)[3]
-
Ricinoleic Acid (RA)
-
-
Catalyst:
-
Apparatus:
2. Synthesis Procedure:
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The setup typically includes a three-neck flask equipped with a stirrer, a thermometer, and a Dean-Stark trap with a condenser.[8]
-
Charging Reactants: Charge the flask with pentaerythritol and ricinoleic acid. A molar excess of ricinoleic acid is often used to ensure the complete esterification of all four hydroxyl groups on the pentaerythritol molecule.[4][8] Common molar ratios of fatty acid to pentaerythritol range from 4.4:1 to 5:1.[4][8]
-
Catalyst Addition: Add the selected catalyst to the mixture. The concentration of the catalyst typically ranges from 0.5% to 2% by weight of the reactants.[5][8]
-
Reaction Execution:
-
Begin stirring the mixture and purge the system with nitrogen to provide an inert atmosphere, which helps prevent oxidation of the unsaturated bonds in ricinoleic acid at high temperatures.[9]
-
Heat the mixture to the target reaction temperature, generally between 150°C and 220°C.[1][4]
-
Continuously collect the water byproduct in the Dean-Stark trap.
-
-
Monitoring and Completion: Monitor the reaction's progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value becomes constant or reaches a predetermined low level, and the theoretical amount of water has been collected. The reaction time can vary from several hours to over a day.[1]
-
Purification:
Data Summary
Quantitative data from various studies on the synthesis of polyol esters, including those of pentaerythritol, are summarized below for comparative analysis.
Table 1: Comparative Reaction Conditions for Polyol Ester Synthesis
| Polyol | Fatty Acid | Catalyst | Molar Ratio (Acid:Polyol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pentaerythritol | Oleic Acid | p-Toluenesulfonic Acid | 4.4:1 | 160 | 4 | 96 (Conversion) | [4] |
| Pentaerythritol | Oleic Acid | Tributyl Phosphate | >4:1 (1.1:1 Acid:OH) | 220 | 5 | 96 | [4] |
| Pentaerythritol | Sunflower Oil Unsaturated Fatty Acids | Sulfuric Acid (1.5%) | 5:1 | 160 | 6 | - | [8] |
| Pentaerythritol | Ricinoleic Acid | Stannous Oxide | - | - | - | up to 99.7 | [6] |
| Pentaerythritol | Palm Oil Methyl Ester | Sodium Methoxide (1.25%) | 4.5:1 | 160 | 2 | 36 (Tetraester) |[10] |
Table 2: Physicochemical Properties of Pentaerythritol Esters
| Property | Value | Units | Compound | Reference |
|---|---|---|---|---|
| Flash Point | 232 | °C | This compound | [1] |
| Boiling Point | 446 | °C | This compound | [1] |
| Density | 0.962 | g/mL at 20°C | This compound | [1] |
| Hydroxyl Value | < 1 | mg KOH/g | Pentaerythritol Ester | [7] |
| Conversion Rate | > 99.5 | % | Pentaerythritol Ester | [7] |
| Flash Point | > 300 | °C | Pentaerythritol Oleate | [8] |
| Pour Point | -42 | °C | Pentaerythritol Oleate | [8] |
| Viscosity Index | 309 | - | Pentaerythritol Oleate |[8] |
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate the experimental workflow and the logical relationships between key reaction parameters.
Caption: Experimental workflow for PETR synthesis.
Caption: Key factors influencing the esterification reaction.
Conclusion
The synthesis of this compound via direct esterification is a well-established but parameter-sensitive process. Achieving a high yield of high-purity tetraester requires careful control over reaction conditions. Key factors for success include operating at an optimal temperature range (typically 150-220°C) to ensure a sufficient reaction rate without causing thermal degradation, using an appropriate molar excess of ricinoleic acid to drive the reaction to completion, selecting an efficient catalyst, and effectively removing the water byproduct to shift the chemical equilibrium. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of PETR for various advanced applications.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. This compound | 126-56-7 | Benchchem [benchchem.com]
- 3. perstorp.com [perstorp.com]
- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 8. ikm.org.my [ikm.org.my]
- 9. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pentaerythritol Tetraricinoleate (PETR), a complex tetraester with significant applications in various industrial and pharmaceutical fields. Understanding the structural and chemical properties of PETR is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This document outlines the expected spectral data, detailed experimental protocols for analysis, and logical workflows for data interpretation.
This compound is synthesized by the esterification of pentaerythritol with four molecules of ricinoleic acid. This structure imparts unique properties, including high viscosity, good lubricity, and biodegradability. The presence of hydroxyl groups on the ricinoleic acid chains offers potential sites for further chemical modification, making PETR a versatile platform molecule.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is synthesized from the known spectral characteristics of its constituent parts, pentaerythritol and ricinoleic acid, and corroborated by data from analogous pentaerythritol tetraesters, such as pentaerythritol tetraoleate.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methylene protons of pentaerythritol (-CH₂ -O-C=O) | ~4.10 - 4.15 | s |
| Olefinic protons (-CH =CH -) | ~5.30 - 5.60 | m |
| Methine proton adjacent to hydroxyl group (-CH (OH)-) | ~3.60 | m |
| Methylene protons adjacent to the ester carbonyl (-CH₂ -C=O) | ~2.30 | t |
| Methylene protons adjacent to the double bond (-CH₂ -CH=CH- and -CH=CH-CH₂ -) | ~2.00 - 2.20 | m |
| Methylene protons in the alkyl chain (-(CH₂ )n-) | ~1.20 - 1.60 | m |
| Terminal methyl protons (-CH₃ ) | ~0.85 - 0.90 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ester carbonyl carbon (-C =O) | ~173.21 |
| Olefinic carbons (-C H=C H-) | ~125.0 - 135.0 |
| Central quaternary carbon of pentaerythritol (-C -(CH₂O)₄) | ~42.0 |
| Methylene carbons of pentaerythritol (-C H₂-O-C=O) | ~62.0 |
| Methine carbon adjacent to hydroxyl group (-C H(OH)-) | ~71.0 |
| Methylene carbons in the alkyl chain (-(C H₂)n-) | ~22.0 - 35.0 |
| Terminal methyl carbon (-C H₃) | ~14.0 |
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (from hydroxyl group on ricinoleate) | 3200 - 3500 | Broad, Medium |
| C-H Stretch (aliphatic) | 2850 - 3010 | Strong |
| C=O Stretch (ester) | ~1742 | Strong |
| C=C Stretch (alkene) | ~1650 | Medium-Weak |
| C-O Stretch (ester) | 1160 - 1240 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+Na]⁺ | ~1319 | Molecular ion with sodium adduct. The exact mass will depend on the isotopic composition. |
| [M+H]⁺ | ~1297 | Protonated molecular ion. |
| Fragment ions | Various | Fragmentation will likely occur at the ester linkages, leading to the loss of ricinoleate chains. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of large, non-volatile, and viscous organic molecules.
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak (CHCl₃ at 7.26 ppm) for referencing.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: As this compound is a viscous liquid, ATR is the preferred method. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum will be in absorbance units.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected functional groups.
-
-
Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The addition of a small amount of sodium acetate can enhance the formation of the [M+Na]⁺ adduct for better sensitivity.
-
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan up to m/z 2000 or higher to detect the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis and interpretation of this compound.
Solubility of Pentaerythritol Tetraricinoleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a complex tetraester synthesized from pentaerythritol and ricinoleic acid.[1][2] Ricinoleic acid, the primary fatty acid in castor oil, imparts unique properties to the resulting ester. PETR is a clear, viscous, and oily liquid at room temperature, characterized by a high molecular weight.[2] Its molecular structure, featuring a central neopentane core and four long, hydrophobic ricinoleate chains, dictates its physical and chemical properties, most notably its solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for such experiments. This information is critical for professionals in pharmaceuticals, cosmetics, and industrial lubricants where PETR is utilized as an emollient, plasticizer, or lubricant base.[1][2]
Chemical and Physical Properties of this compound
-
Molecular Formula: C₇₇H₁₄₀O₁₂
-
Molecular Weight: Approximately 1253.9 g/mol
-
Appearance: Clear, viscous, oily liquid[2]
-
Key Features: The molecule's structure is dominated by the long, hydrophobic fatty acid chains, making it highly non-polar. The ester linkages provide sites for potential hydrolysis under strong acidic or basic conditions.[1]
Solubility Profile of this compound
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." Given the predominantly non-polar, hydrocarbon nature of this compound, it exhibits high solubility in non-polar organic solvents and limited to no solubility in polar solvents, particularly water.
Qualitative Solubility Data
| Solvent Class | Specific Solvents | Solubility/Miscibility | Reference(s) |
| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Chloroform | High solubility / Miscible | [2] |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Moderate to good solubility | [2] |
| Alcohols | Ethanol, Methanol | Soluble / Miscible | [1] |
| Ethers | Diethyl ether | Soluble / Miscible | [1] |
| Water | Water | Practically insoluble / Immiscible | [1][2] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a viscous substance like this compound. This method is based on standard laboratory procedures for solubility assessment.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Saturated solution of the solvent with PETR (for seeding, optional)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker bath or incubator
-
Vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a visible amount of undissolved PETR remains.
-
Place the vial in a temperature-controlled shaker bath set to a temperature slightly above the target temperature to facilitate dissolution.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure maximum dissolution.
-
-
Equilibration:
-
Reduce the temperature of the shaker bath to the target experimental temperature.
-
Allow the solution to equilibrate at this temperature for at least 24 hours. During this time, the excess solute will precipitate out, and the solution will become saturated at the target temperature. If precipitation is slow, a seed crystal of PETR can be added.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature precipitation.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-particles.
-
-
Solvent Evaporation:
-
Weigh the evaporating dish with the filtered solution to determine the exact mass of the solution.
-
Place the evaporating dish in a vacuum oven at a moderate temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to avoid degradation of the PETR.
-
Alternatively, the solvent can be evaporated under a stream of inert gas (e.g., nitrogen).
-
-
Determination of Solute Mass:
-
Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried PETR residue.
-
The mass of the dissolved PETR is the final mass of the dish minus the initial tare mass of the dish.
-
-
Calculation of Solubility:
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved PETR.
-
Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Consult the Safety Data Sheets (SDS) for both this compound and the specific organic solvent being used.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
"thermal stability and degradation profile of Pentaerythritol tetraricinoleate"
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex ester with a unique molecular structure derived from the esterification of pentaerythritol, a polyol, with ricinoleic acid, an unsaturated hydroxy fatty acid obtained from castor oil.[1] Its structure, featuring multiple ester linkages and hydroxyl groups, imparts valuable physicochemical properties, making it a subject of interest in various industrial applications, including cosmetics, lubricants, and potentially as an excipient in pharmaceutical formulations.[1] Understanding the thermal stability and degradation profile of this compound is critical for defining its processing parameters, storage conditions, and ensuring its performance and safety in final products.
This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.
Synthesis and Physicochemical Properties
This compound is synthesized through the esterification of pentaerythritol with ricinoleic acid.[1] This reaction is typically conducted at elevated temperatures, ranging from 150°C to 220°C, and may employ a catalyst, such as a tin-based compound or an acid catalyst, to improve the reaction rate.[1][2]
The resulting compound is a clear, viscous liquid at room temperature with a density of approximately 0.962 g/mL at 20°C.[1] It is miscible with various organic solvents like alcohols and ethers but is immiscible with water.[1]
Thermal Stability Analysis
The thermal stability of pentaerythritol esters is a key characteristic for their application in high-temperature environments. This compound is reported to undergo thermal decomposition at temperatures above 200°C, with the primary degradation mechanism being the cleavage of the ester linkages.[1] The flash point, indicating its flammability, is noted to be 232°C.[1]
While specific thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the public domain, studies on other pentaerythritol esters provide valuable insights. For instance, pentaerythritol ester derived from sunflower oil unsaturated fatty acids exhibits thermal stability up to 354.95°C.[3] Generally, the onset of thermal decomposition for pentaerythritol esters under an inert atmosphere is observed around 230°C, with significant weight loss occurring at higher temperatures.[4]
Table 1: Thermal Properties of this compound and Related Esters
| Property | This compound | Pentaerythritol Ester (from Sunflower Oil Unsaturated Fatty Acids) | Reference(s) |
| Decomposition Temperature | > 200°C (via ester cleavage) | 354.95°C | [1][3] |
| Flash Point | 232°C (Cleveland Open Cup) | 302°C | [1][3] |
| Boiling Point | 446°C (at atmospheric pressure) | Not specified | [1] |
Degradation Profile
The degradation of this compound under thermal stress is expected to proceed through the cleavage of its ester bonds. This process can be influenced by factors such as the presence of oxygen, impurities, and catalysts.[5]
While the specific degradation products of this compound have not been detailed, a likely pathway involves the stepwise hydrolysis or thermolysis of the ester linkages, leading to the formation of pentaerythritol, ricinoleic acid, and various smaller molecules resulting from the further breakdown of the fatty acid chains. The degradation of the related compound, pentaerythritol tetranitrate (PETN), has been shown to proceed through a sequential loss of the nitrate groups to form tri-, di-, and mononitrate derivatives.[6][7][8] A similar stepwise loss of the ricinoleate chains can be hypothesized for the thermal degradation of this compound.
dot
Caption: Synthesis of this compound.
dot
Caption: Proposed Thermal Degradation Pathway.
Experimental Protocols
Synthesis of this compound
A typical laboratory-scale synthesis of this compound involves the following steps:
-
Reactant Charging: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with pentaerythritol and ricinoleic acid. A slight molar excess of the fatty acid may be used.[3]
-
Catalyst Addition: A suitable catalyst, such as sulfuric acid (e.g., 1.5% by weight of reactants), is added to the mixture.[3]
-
Reaction: The mixture is heated to a specific temperature (e.g., 160°C) and stirred continuously.[3] The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap.[9]
-
Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled. The crude product may be purified by washing with a sodium carbonate solution to neutralize the catalyst, followed by washing with water to remove any remaining salts. The final product is then dried under vacuum.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials. A representative protocol for analyzing this compound would be:
-
Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The TGA curve, which plots the percentage weight loss as a function of temperature, is analyzed to determine the onset of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetry, DTG, curve), and the final residual mass.
dot
Caption: Experimental Workflow for Thermal Analysis.
Conclusion
This compound exhibits good thermal stability, a characteristic feature of pentaerythritol esters. Its degradation is primarily driven by the cleavage of the ester linkages at elevated temperatures. While specific data for this particular ester is somewhat limited, analogous data from other pentaerythritol esters, combined with general chemical principles, provide a solid framework for understanding its thermal behavior. For drug development professionals, this stability profile is advantageous, suggesting that this compound could be a suitable excipient for formulations that undergo thermal processing. However, further detailed studies, including the identification of degradation products under various stress conditions, are warranted to fully establish its suitability and safety profile for pharmaceutical applications.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythritol tristearate | 28188-24-1 | Benchchem [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Rheological Behavior of Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate is a tetraester synthesized from pentaerythritol and ricinoleic acid.[1] Its molecular structure, characterized by a central pentaerythritol core with four long-chain ricinoleic acid esters, imparts unique physicochemical properties, making it a valuable ingredient in various industrial and pharmaceutical applications.[1] In the pharmaceutical and cosmetic sectors, it functions as a thickening agent, stabilizer, emollient, and moisturizer.[1] The performance and stability of formulations containing this compound are intrinsically linked to its rheological behavior—the study of how it flows and deforms in response to applied stress. This technical guide provides a comprehensive overview of the rheological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and a visual representation of a typical rheological analysis workflow.
Rheological Properties of this compound
The rheological profile of this compound is primarily characterized by its viscosity and viscoelastic nature. As a viscous liquid at room temperature, its flow behavior is a critical parameter for formulation development, influencing sensory perception, spreadability, and drug release kinetics.[1]
Viscosity
Table 1: Kinematic Viscosity of Pentaerythritol Tetraoleate
| Temperature (°C) | Kinematic Viscosity (mm²/s) |
| 40 | 60 - 70 |
| 100 | 11.5 - 13.5 |
Data sourced from a technical data sheet for Pentaerythritol Tetraoleate (PETO).[2]
This data demonstrates a significant decrease in viscosity with increasing temperature, a typical characteristic of liquid esters. This temperature-thinning behavior is a crucial consideration for the processing and application of formulations, particularly those subjected to temperature variations during storage or use.
Viscoelasticity
Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) properties. The storage modulus (G') is a measure of the elastic component, representing the energy stored and recovered per cycle of deformation. The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat. The ratio of G'' to G' (tan δ) provides insight into the predominantly liquid-like or solid-like nature of the material.
While specific G' and G'' data for this compound is not publicly available, studies on similar ricinoleic acid-derived esters and polyol esters indicate that these materials can exhibit complex viscoelastic behavior.[3][4] Such properties are critical in applications like topical drug delivery systems, where the gel-like structure can influence drug retention and release.
Experimental Protocols for Rheological Characterization
To obtain the rheological data presented and discussed, standardized experimental protocols are employed. The following methodologies are representative of how the viscosity and viscoelasticity of a high-viscosity ester like this compound would be characterized.
Viscosity Measurement (Rotational Rheometry)
A rotational rheometer is used to measure the steady shear viscosity of the sample.
Objective: To determine the relationship between shear stress and shear rate, and thus the viscosity of the material.
Apparatus:
-
Rotational rheometer (e.g., cone-plate or parallel-plate geometry)
-
Temperature control unit
Methodology:
-
Sample Loading: A small sample of this compound is carefully placed onto the lower plate of the rheometer. The upper geometry (cone or plate) is then lowered to a predefined gap distance, ensuring the sample completely fills the gap without being overfilled.
-
Temperature Equilibration: The sample is allowed to equilibrate at the desired temperature (e.g., 25°C, 40°C) for a specified period to ensure thermal homogeneity.
-
Shear Rate Sweep: A controlled shear rate is applied to the sample, typically increasing logarithmically over a defined range (e.g., 0.1 to 100 s⁻¹). The corresponding shear stress is measured by the instrument.
-
Data Analysis: The apparent viscosity is calculated at each shear rate by dividing the shear stress by the shear rate. The data is typically plotted as viscosity versus shear rate on a logarithmic scale.
Viscoelasticity Measurement (Oscillatory Rheometry)
Oscillatory rheometry is used to determine the viscoelastic properties (G' and G'') of the material.
Objective: To characterize the elastic and viscous response of the material under small-amplitude, sinusoidal deformation.
Apparatus:
-
Rotational rheometer with oscillatory capabilities (e.g., cone-plate or parallel-plate geometry)
-
Temperature control unit
Methodology:
-
Sample Loading and Equilibration: The sample is loaded and allowed to equilibrate at the desired temperature as described for viscosity measurement.
-
Amplitude Sweep (Strain or Stress Sweep): To identify the linear viscoelastic region (LVER), an amplitude sweep is performed at a constant frequency. In the LVER, the G' and G'' values are independent of the applied strain or stress. Subsequent frequency sweeps are conducted within this region to ensure the material's structure is not being destroyed by the measurement itself.
-
Frequency Sweep: A constant, small-amplitude strain or stress (within the LVER) is applied to the sample while the frequency is varied over a specific range (e.g., 0.1 to 100 rad/s). The resulting stress (or strain) and the phase angle difference between the input and response signals are measured.
-
Data Analysis: The storage modulus (G'), loss modulus (G''), and tan delta are calculated from the measured data and are typically plotted against the angular frequency.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the rheological analysis of a substance like this compound.
Conclusion
The rheological behavior of this compound is a critical determinant of its functionality in pharmaceutical and cosmetic formulations. While comprehensive public data on its shear-dependent viscosity and viscoelastic moduli are limited, the available information on its temperature-dependent viscosity, coupled with an understanding of the rheological properties of similar esters, provides a solid foundation for formulators. The experimental protocols outlined in this guide offer a standardized approach to further characterize this versatile excipient. A thorough understanding of its rheological fingerprint will enable researchers and drug development professionals to optimize formulation stability, sensory characteristics, and ultimately, therapeutic efficacy.
References
The Core Mechanism of Pentaerythritol Tetraricinoleate Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol tetraricinoleate, a tetraester of pentaerythritol and ricinoleic acid, is a versatile compound with applications in various industrial sectors, including as a biodegradable lubricant and a surfactant. Its synthesis is a prime example of esterification, a fundamental reaction in organic chemistry. This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, detailing the underlying chemical principles, catalytic pathways, reaction conditions, and a representative experimental protocol. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Introduction
Pentaerythritol, a polyol with four hydroxyl groups, serves as a versatile building block in the synthesis of a wide array of derivatives. When esterified with ricinoleic acid, a hydroxylated fatty acid derived from castor oil, it forms this compound.[1] This tetraester possesses unique physicochemical properties owing to the long, unsaturated, and hydroxylated side chains of ricinoleic acid, making it a subject of interest for various applications. Understanding the mechanism of its synthesis is crucial for optimizing reaction conditions, improving yields, and designing novel derivatives.
The Core Reaction: Esterification
The synthesis of this compound is achieved through the esterification of pentaerythritol with four molecules of ricinoleic acid. This reaction involves the formation of an ester linkage between the hydroxyl groups of pentaerythritol and the carboxyl group of ricinoleic acid, with the elimination of four molecules of water.
The overall reaction can be represented as follows:
C(CH₂OH)₄ + 4 CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH → C(CH₂OOC(CH₂)₇CH=CHCH₂CH(OH)(CH₂)₅CH₃)₄ + 4 H₂O
Pentaerythritol + 4 Ricinoleic Acid → this compound + 4 Water
This reaction is reversible and typically requires a catalyst and elevated temperatures to proceed at a reasonable rate and to drive the equilibrium towards the product side by removing the water formed.
Catalytic Mechanisms
The esterification of pentaerythritol with ricinoleic acid is generally catalyzed by acids. Both Brønsted and Lewis acids can be employed, with organometallic compounds, particularly those based on tin, being common choices in industrial settings.
Acid Catalysis (Brønsted and Lewis)
Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid can be used to catalyze the esterification. The mechanism involves the protonation of the carbonyl oxygen of the ricinoleic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.
Lewis acid catalysts, such as tin-based compounds, are also widely used. The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid (e.g., a tin compound) to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.
Organotin Catalysis
Organotin compounds, such as stannous oxide and various organotin(IV) complexes, are effective catalysts for esterification. The catalytic properties of these compounds are attributed to their Lewis acidic nature. The tin atom can coordinate with the oxygen of the carbonyl group, activating it for nucleophilic attack.
One proposed mechanism involves the following steps:
-
Coordination: The tin catalyst coordinates to the carbonyl oxygen of the ricinoleic acid.
-
Nucleophilic Attack: A hydroxyl group from pentaerythritol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred, leading to the formation of a tetrahedral intermediate.
-
Water Elimination: A molecule of water is eliminated, and the ester bond is formed.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Experimental Protocols
While a single, standardized protocol for the synthesis of this compound is not universally established, the following represents a generalized procedure based on common practices for the synthesis of similar pentaerythritol esters.
Materials and Equipment
-
Reactants:
-
Pentaerythritol (high purity)
-
Ricinoleic acid (technical grade or purified)
-
-
Catalyst:
-
Stannous oxide (SnO) or other suitable tin-based catalyst
-
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or vacuum distillation setup to remove water.
-
Heating mantle or oil bath
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
-
Synthesis Procedure
-
Charging the Reactor: The reactor is charged with pentaerythritol and a slight molar excess of ricinoleic acid (e.g., a molar ratio of 1:4.1 to 1:4.4 of pentaerythritol to ricinoleic acid).
-
Catalyst Addition: The catalyst (e.g., 0.1-0.5% by weight of the total reactants) is added to the mixture.
-
Inert Atmosphere: The reactor is flushed with an inert gas, such as nitrogen, to prevent oxidation, especially at high temperatures.
-
Heating and Reaction: The mixture is heated with constant stirring. The reaction temperature is typically maintained between 180°C and 240°C.
-
Water Removal: The water produced during the esterification is continuously removed from the reaction mixture using a Dean-Stark trap or by applying a vacuum. This is crucial to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 1 mg KOH/g).
-
Catalyst Removal: After the reaction is complete, the catalyst can be removed by filtration.
-
Purification: The crude product is purified to remove any unreacted starting materials and byproducts. This is typically achieved by vacuum distillation to remove excess ricinoleic acid. The final product is a viscous, oily liquid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of pentaerythritol esters, providing a reference for experimental design. Note that optimal conditions can vary depending on the specific catalyst and equipment used.
Table 1: Reaction Conditions for Pentaerythritol Ester Synthesis
| Parameter | Range | Reference/Note |
| Molar Ratio (Fatty Acid:Pentaerythritol) | 4.1:1 to 4.4:1 | A slight excess of the fatty acid is common to ensure complete esterification. |
| Catalyst Loading (wt% of reactants) | 0.1 - 2.0% | Varies depending on the catalyst activity. For tin-based catalysts, lower concentrations are often effective. |
| Reaction Temperature (°C) | 180 - 240°C | Higher temperatures increase the reaction rate but can also lead to side reactions and product darkening.[2] |
| Reaction Time (hours) | 4 - 12 hours | Dependent on temperature, catalyst, and efficiency of water removal. |
| Pressure | Atmospheric or Vacuum | Vacuum is often applied to facilitate water removal and lower the required reaction temperature. |
Table 2: Catalyst Performance in Pentaerythritol Esterification
| Catalyst | Typical Loading (wt%) | Temperature (°C) | Reported Yield/Conversion | Reference/Note |
| p-Toluenesulfonic acid | 0.5 - 2.0% | 160 - 200°C | >95% conversion | A common Brønsted acid catalyst. |
| Stannous Oxide (SnO) | 0.1 - 0.5% | 200 - 230°C | High yields | A widely used Lewis acid catalyst. |
| Sodium Methoxide | 1.0 - 1.5% | ~160°C | Yields around 36% for tetraoleate have been reported. This is for transesterification. | Primarily used for transesterification reactions. |
| Sulfated Iron Oxide | - | 200 - 300°C | High stability and performance.[2] | A solid superacid catalyst.[2] |
Conclusion
The synthesis of this compound is a robust esterification process that can be efficiently catalyzed by various acid catalysts, with organotin compounds being particularly effective. The key to achieving high yields and purity lies in the careful control of reaction parameters, especially temperature and the continuous removal of water to drive the reaction equilibrium. The mechanistic understanding and the experimental guidelines provided in this document offer a solid foundation for researchers and professionals to explore and optimize the synthesis of this and other valuable pentaerythritol esters for a range of scientific and industrial applications.
References
Pentaerythritol Tetraricinoleate: A Technical Guide to its Properties and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate is a complex ester formed from the reaction of pentaerythritol, a polyol, with four molecules of ricinoleic acid. This structure imparts unique physicochemical properties, making it a subject of interest in various industrial applications, including cosmetics, lubricants, and specialty chemicals. This technical guide provides a comprehensive overview of the available data on its CAS number, physicochemical properties, and safety profile, compiled for professionals in research and development.
Chemical Identification and Properties
This compound is identified by the CAS Number 126-56-7 . While there is some inconsistency in the reported molecular formula in various databases, the most plausible formula based on its constituent molecules is C77H140O12 .
A summary of its known physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Physical State | Clear, viscous liquid at room temperature. | [1] |
| Appearance | Clear, colorless liquid. | [1] |
| Density | Approximately 0.962 g/mL at 20°C. | [1] |
| Boiling Point | 446°C. | [1] |
| Flash Point | 232°C. | [1] |
Table 1: Physical and Chemical Properties of this compound
Safety and Toxicological Data
A thorough review of publicly available safety data reveals a significant lack of specific toxicological studies conducted on this compound. No quantitative data, such as LD50 values or specific irritation studies, were found for this compound.
However, information on structurally related compounds and the parent alcohol, pentaerythritol, can provide an initial assessment of its likely toxicological profile. It is crucial to note that while these compounds share a common backbone, their toxicological properties may differ.
Data on Structurally Related Compounds
For reference, the safety data for pentaerythrityl tetraoleate and pentaerythritol are summarized below. Pentaerythrityl tetraoleate is reported as not meeting GHS hazard criteria.[2]
| Compound | CAS Number | GHS Classification | Key Findings |
| Pentaerythrityl Tetraoleate | 19321-40-5 | Not Classified.[2] | According to multiple reports, this chemical does not meet GHS hazard criteria.[2] |
| Pentaerythritol | 115-77-5 | Not Classified.[3][4] | No adverse effects are expected from ingestion, though large amounts may cause gastrointestinal discomfort.[3] May cause mechanical eye irritation and skin irritation.[3] |
Table 2: GHS Classification and Key Safety Findings for Structurally Related Compounds
General Toxicological Profile of Pentaerythritol Esters
Pentaerythritol and its esters are generally considered to have a low order of acute toxicity. A review by the Cosmetic Ingredient Review (CIR) Expert Panel on 16 pentaerythrityl tetraester compounds concluded that they were safe as cosmetic ingredients in the practices of use and concentration at the time of the assessment.[5]
Experimental Protocols for Safety Assessment
In the absence of specific studies on this compound, standardized testing protocols would be employed to determine its safety profile. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, the following methods are commonly used:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [6][7]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [7]
These guidelines are designed to assess the potential adverse effects of a substance following a single oral administration.[7]
General Methodology for Acute Oral Toxicity Testing (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals at each step.[6] The objective is to classify the substance into a specific toxicity category based on the observed mortality.[6]
A generalized workflow for such an experiment is illustrated below.
Caption: Generalized workflow for OECD 423 Acute Toxic Class Method.
Conclusion
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythrityl Tetraoleate | C77H140O8 | CID 6436503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. carlroth.com [carlroth.com]
- 5. cir-safety.org [cir-safety.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
Pentaerythritol Tetraricinoleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol tetraricinoleate, a tetraester of pentaerythritol and ricinoleic acid, is a versatile compound with a growing presence in various industrial and pharmaceutical applications. Its unique properties, derived from the combination of a neopentane backbone and the hydroxylated fatty acid chains of ricinoleic acid, make it a subject of significant interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound, complete with detailed experimental protocols and quantitative data.
Introduction and Historical Context
While a definitive date for the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the discovery and industrial production of its constituent molecules: pentaerythritol and ricinoleic acid.
-
Pentaerythritol: First reported in 1891 by German chemist Bernhard Tollens and his student P. Wigand, pentaerythritol is a polyol with a stable neopentane core.[1] Its synthesis involves a base-catalyzed reaction between acetaldehyde and formaldehyde.[1] The versatility of its four hydroxyl groups quickly made it a valuable building block for a wide array of derivatives, including explosives, plastics, paints, and cosmetics.[1]
-
Ricinoleic Acid: This unsaturated omega-9 fatty acid is the primary component of castor oil, constituting about 90% of its fatty acid content.[2] The first efforts to isolate ricinoleic acid were undertaken by Friedrich Krafft in 1888.[2] Its industrial production is achieved through the saponification or fractional distillation of hydrolyzed castor oil.[2][3] The presence of a hydroxyl group on the 12th carbon of the fatty acid chain is a key feature, enabling further chemical modifications and imparting unique properties to its derivatives.[3]
The development of this compound likely emerged from the broader exploration of ester synthesis for industrial applications such as lubricants, plasticizers, and cosmetics. The esterification of polyols like pentaerythritol with various fatty acids became a common practice to create compounds with tailored properties. Given the ready availability of both pentaerythritol and ricinoleic acid from the early 20th century, their reaction to form this compound would have been a logical step in the pursuit of novel esters with enhanced lubricity, thermal stability, and emollient properties.
Physicochemical Properties
This compound is a clear, viscous liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₇H₁₇₂O₁₂ | [4] |
| Molecular Weight | 1542.4 g/mol | [4] |
| Appearance | Clear, colorless to yellowish liquid | [4][5] |
| Density | ~0.962 g/mL at 20°C | [4] |
| Boiling Point | 446°C | [4] |
| Flash Point | 232°C | [4] |
| Solubility | Miscible with alcohols, ethers, and nonpolar organic solvents; Immiscible with water | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of pentaerythritol with ricinoleic acid.[4] This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
General Reaction Scheme
The overall reaction can be represented as follows:
Pentaerythritol + 4 Ricinoleic Acid → this compound + 4 Water
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound:
Materials:
-
Pentaerythritol
-
Ricinoleic Acid (technical grade)
-
Catalyst (e.g., p-toluenesulfonic acid, tin-based compounds)
-
Nitrogen gas supply
-
Dean-Stark apparatus or equivalent for water removal
-
Heating mantle with temperature controller
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
Procedure:
-
Reactor Setup: Assemble the three-necked round-bottom flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: Charge the flask with a stoichiometric ratio of pentaerythritol and a slight excess of ricinoleic acid (e.g., a molar ratio of 1:4.2).
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used, but typically ranges from 0.1% to 1.0% by weight of the reactants.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the reaction.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to the desired reaction temperature, typically between 150°C and 220°C.[4]
-
Water Removal: The water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Monitoring: The reaction is monitored by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value drops to a predetermined level (e.g., < 5 mg KOH/g).
-
Purification: After the reaction is complete, the crude product is cooled. The catalyst can be neutralized and removed by filtration. The excess ricinoleic acid and other volatile impurities can be removed by vacuum distillation.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications
The unique molecular structure of this compound, featuring a central polyol core and four long, hydroxylated fatty acid chains, imparts a range of desirable properties that make it suitable for various applications.
-
Lubricants: Its high viscosity and thermal stability make it an excellent base oil or additive for industrial lubricants.
-
Cosmetics and Personal Care: It functions as an emollient and moisturizer in skincare products, forming a protective barrier on the skin to prevent moisture loss.[4]
-
Plastics and Polymers: It can be used as a plasticizer to enhance the flexibility and durability of various polymers.
-
Pharmaceuticals: Its properties as a thickening agent and stabilizer are utilized in topical pharmaceutical formulations.[4]
Signaling Pathways and Molecular Interactions (Hypothetical)
While specific signaling pathway interactions for this compound are not extensively studied, its role as an emollient in dermatological and cosmetic applications can be conceptualized.
Caption: Hypothetical mechanism of action as a skin emollient.
Conclusion
This compound is a high-performance ester with a promising future in various scientific and industrial fields. Its synthesis from renewable resources—pentaerythritol and ricinoleic acid from castor oil—also aligns with the growing demand for sustainable chemical solutions. Further research into its specific biological interactions and the optimization of its synthesis will undoubtedly expand its applications, particularly in the realms of drug delivery and advanced materials.
References
An In-depth Technical Guide to the Raw Materials and Precursors of Pentaerythritol Tetraricinoleate
Introduction
Pentaerythritol tetraricinoleate is a tetraester synthesized from the polyol pentaerythritol and the hydroxylated fatty acid, ricinoleic acid.[1] This compound and its derivatives are of significant interest in various fields, including cosmetics, lubricants, and plastics.[1] For researchers and professionals in drug development, understanding the synthesis and properties of such esters is crucial, as they can serve as excipients, emollients, or as building blocks for more complex drug delivery systems. For instance, pentaerythritol has been explored as a solid dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[2][3] This guide provides a detailed overview of the primary raw materials, their precursors, and the synthesis methodologies involved in the production of this compound.
Core Raw Materials and Their Precursors
The synthesis of this compound is fundamentally an esterification reaction between two key organic molecules: pentaerythritol and ricinoleic acid.
Pentaerythritol
Pentaerythritol (C(CH₂OH)₄) is a white, crystalline polyol that serves as the central scaffold for the final tetraester.[4] Its four primary hydroxyl groups allow for the attachment of four fatty acid chains.
Pentaerythritol is synthesized from formaldehyde and acetaldehyde through a base-catalyzed aldol condensation followed by a Cannizzaro reaction.[5]
-
Precursors: Formaldehyde (CH₂O) and Acetaldehyde (CH₃CHO).
-
Catalyst: An alkaline catalyst such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).[5]
The synthesis proceeds in two main steps:
-
Aldol Condensation: Three molecules of formaldehyde react with one molecule of acetaldehyde to form pentaerythrose.
-
Cannizzaro Reaction: Pentaerythrose then reacts with a fourth molecule of formaldehyde in the presence of a strong base. This results in the formation of pentaerythritol and a formate salt (e.g., sodium formate if NaOH is the catalyst).[5]
Diagram of Pentaerythritol Synthesis Pathway
Caption: Synthesis of Pentaerythritol from Acetaldehyde and Formaldehyde.
| Property | Value | References |
| Molecular Formula | C₅H₁₂O₄ | [6] |
| Molar Mass | 136.15 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 260.5 °C | [4] |
| Boiling Point | 276 °C at 30 mmHg | [4] |
| Density | 1.396 g/cm³ | [7] |
| Water Solubility | 56.60 g/L at 20°C | [4] |
Ricinoleic Acid
Ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that contains a hydroxyl group on the 12th carbon.[8] This hydroxyl group is a key feature, enabling the formation of polyesters and other derivatives.
The primary natural source of ricinoleic acid is castor oil, derived from the seeds of the Ricinus communis plant. Castor oil is comprised of approximately 90% triglycerides of ricinoleic acid.[8][9]
-
Precursor: Castor Oil
-
Production Method: Ricinoleic acid is produced industrially from castor oil via hydrolysis, a process that can be achieved through several methods, including saponification or fractional distillation of hydrolyzed castor oil.[9][10] Saponification involves treating the castor oil with a base (like NaOH) to produce glycerol and the sodium salt of ricinoleic acid, which is then acidified to yield the free fatty acid.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₄O₃ | [10] |
| Molar Mass | 298.46 g/mol | [10] |
| Appearance | Yellowish viscous liquid | [8] |
| Melting Point | 5 °C | [8] |
| Boiling Point | 245 °C | [8] |
| Density | 0.940 g/cm³ | [8] |
| Water Solubility | Slightly soluble/immiscible | [9][10] |
Synthesis of this compound
The synthesis is a direct esterification reaction where the four hydroxyl groups of pentaerythritol react with the carboxyl groups of four ricinoleic acid molecules.
Diagram of this compound Synthesis
Caption: Esterification of Pentaerythritol and Ricinoleic Acid.
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol
This protocol is based on the base-catalyzed condensation of formaldehyde and acetaldehyde.
-
Reaction Setup: To a suspension of paraformaldehyde (approx. 26.7 moles) in 5.5 L of water, add acetaldehyde (4.77 moles).[11]
-
Catalyst Addition: Slowly add powdered quicklime (calcium oxide, 3.22 moles) in small portions while stirring vigorously. The rate of addition should be controlled to raise the temperature to 50°C over 30 minutes, not exceeding 55°C.[11]
-
Reaction: Continue stirring for an additional three hours after the catalyst has been added.[11]
-
Neutralization and Filtration: Filter the mixture. Acidify the yellow filtrate with dilute hydrochloric acid until it is acidic to litmus paper.[11]
-
Decolorization: Add activated carbon (e.g., Norite) to the filtrate, stir for five minutes, and filter again.[11]
-
Crystallization and Purification: Concentrate the filtrate by boiling until crystallization begins. Cool the solution to allow pentaerythritol to crystallize. The crystals can be collected by filtration. Further purification can be achieved by recrystallizing the combined product from hot water containing a small amount of hydrochloric acid.[11]
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the direct esterification of pentaerythritol with ricinoleic acid.
-
Charging the Reactor: Charge a suitable reactor with pentaerythritol and ricinoleic acid.[1] A slight molar excess of ricinoleic acid may be used to drive the reaction to completion.
-
Catalyst Addition: Add an acidic catalyst, such as a tin-based compound, to the mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 150°C and 220°C under constant stirring.[1] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. Water produced during the esterification is continuously removed to shift the equilibrium towards the product side.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Purification: After the reaction is complete, the crude product is purified. This typically involves distillation under vacuum to remove any unreacted starting materials and by-products.[1]
Experimental Workflow
The overall process from raw material synthesis to the final purified product can be visualized as a multi-step workflow.
Diagram of Experimental Workflow
Caption: Overall workflow for this compound production.
Conclusion
The synthesis of this compound relies on well-established chemical principles, utilizing readily available precursors. Pentaerythritol is derived from the petrochemical feedstocks formaldehyde and acetaldehyde, while ricinoleic acid is a bio-based material sourced from castor oil. The final esterification step is a robust reaction, and its conditions can be tailored to achieve desired yields and purity. For professionals in drug development, the versatility of the ester linkage and the biocompatibility of the fatty acid component make this compound and similar compounds attractive candidates for various formulation and delivery applications.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 9. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. castoroil.in [castoroil.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Solid-State Characteristics of Pentaerythritol Tetraricinoleate: A Technical Guide to Crystallinity and Morphology
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystallinity and morphology of Pentaerythritol Tetraricinoleate (PETR). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of PETR's solid-state properties and detailed methodologies for its characterization.
This compound (PETR) is a complex tetraester synthesized from pentaerythritol and ricinoleic acid.[1] Its unique molecular structure, featuring a central neopentane core and four long-chain fatty acid esters each with a cis-double bond and a hydroxyl group, governs its physicochemical properties.[1] While many pentaerythritol tetraesters derived from saturated fatty acids are crystalline solids at room temperature, PETR is typically a clear, viscous liquid.[1][2] This suggests that the inherent structural features of the ricinoleic acid chains, particularly the presence of the cis-double bond and the hydroxyl group, may hinder efficient packing and crystallization.
Understanding the crystallinity and morphology of PETR is crucial for its application in various fields, including pharmaceuticals and materials science, as these properties influence its rheological behavior, thermal stability, and performance as a lubricant or excipient. This guide consolidates the available information on PETR and related compounds and provides detailed experimental protocols for its comprehensive solid-state characterization.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of PETR is presented below. The liquid state at ambient temperature is a key indicator of its low propensity for crystallization.
| Property | Value | Reference |
| Physical State | Clear, viscous liquid at room temperature | [1] |
| Molecular Formula | C₇₇H₁₄₀O₁₂ | [1] |
| Molecular Weight | 1265.93 g/mol | [1] |
| Boiling Point | 446°C (at atmospheric pressure) | [1] |
| Flash Point | 232°C | [1] |
| Thermal Decomposition | Above 200°C | [1] |
Crystallinity and Morphology of Related Pentaerythritol Esters
To infer the potential crystalline behavior of PETR, it is useful to examine related pentaerythritol esters. Esters derived from saturated fatty acids, such as pentaerythritol tetrastearate (PETS), are known to be waxy solids with distinct crystalline properties. The absence of disruptive structural elements like double bonds in the fatty acid chains allows for more ordered packing.
| Compound | Melting Point (°C) | Physical Form |
| Pentaerythritol Tetrastearate | 55 - 65 | White flakes or powder[3] |
| Pentaerythritol Tetralaurate | 48.8 - 49.9 | Crystalline solid[2] |
The introduction of unsaturation or branching in the fatty acid chains, as seen in PETR, generally leads to a decrease in the melting point and a more amorphous character.
Experimental Protocols for Characterization
A multi-technique approach is essential for a thorough investigation of the crystallinity and morphology of PETR. The following sections detail the standard experimental methodologies.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the thermal transitions of a material, including melting, crystallization, and glass transitions. For a waxy material like PETR, DSC can be used to determine its Wax Appearance Temperature (WAT), which is the temperature at which wax crystals begin to form upon cooling.[4]
Methodology:
-
Sample Preparation: A small amount of the PETR sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating/Cooling Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
Heating the sample to a temperature sufficiently above its expected melting point to erase any thermal history (e.g., 80°C).
-
Holding at this temperature for a few minutes to ensure complete melting.
-
Cooling at a constant rate (e.g., 10°C/min) to observe crystallization (exothermic event).
-
Reheating at the same constant rate to observe melting (endothermic event).
-
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The onset temperature of the crystallization peak upon cooling is taken as the WAT. The peak temperature of the melting endotherm upon heating corresponds to the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion, which is related to the degree of crystallinity.
X-Ray Diffraction (XRD)
XRD is a powerful technique for determining the crystalline structure of materials. For semi-crystalline or crystalline waxy materials, XRD can provide information on the crystal system, unit cell dimensions, and the degree of crystallinity.
Methodology:
-
Sample Preparation: A sufficient amount of the PETR sample is placed in a sample holder. If PETR is a liquid at room temperature, the analysis would need to be performed at a sub-ambient temperature where it solidifies.
-
Instrument Setup: The sample is mounted in a diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα) and detector.
-
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. Sharp peaks indicate crystalline domains, while broad humps suggest amorphous content. The positions and intensities of the peaks can be used to identify the crystal structure.
References
An In-depth Technical Guide to the Hydrolysis and Stability of Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and stability of pentaerythritol tetraricinoleate, a complex ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries. Understanding its degradation pathways and stability profile is crucial for formulation development, quality control, and ensuring product efficacy and safety. This document details the chemical and enzymatic hydrolysis mechanisms, presents relevant kinetic data, outlines experimental protocols for stability and hydrolysis studies, and provides visualizations of key processes.
Introduction to this compound
This compound is a tetraester formed from the reaction of pentaerythritol, a polyol, with four molecules of ricinoleic acid, an unsaturated omega-9 fatty acid. Its unique structure, featuring a central neopentane core and four long-chain fatty acid esters, imparts desirable properties such as high viscosity, excellent lubricity, and good thermal stability. These characteristics make it a valuable excipient in various formulations. However, the ester linkages are susceptible to hydrolysis, which can impact the quality, stability, and performance of the final product.
Hydrolysis of this compound
The primary degradation pathway for this compound is the cleavage of its ester bonds, which can be initiated by chemical or enzymatic means. This process results in the formation of pentaerythritol and ricinoleic acid, along with partially hydrolyzed intermediates such as mono-, di-, and tri-esters.
Chemical Hydrolysis
This compound is stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases.[1]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the removal of the alcohol (pentaerythritol) or the presence of excess water drives the reaction towards the formation of the carboxylic acid (ricinoleic acid).
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction.[2] This process is irreversible as the resulting carboxylate ion is deprotonated and thus unreactive towards the alcohol.
The general mechanism for ester hydrolysis is a well-established chemical principle. The specific kinetics for this compound are not widely published, but the reaction is expected to follow pseudo-first-order kinetics when water is in large excess.
Enzymatic Hydrolysis
Lipases are enzymes that catalyze the hydrolysis of esters. The enzymatic hydrolysis of pentaerythritol esters has been studied, providing insights into the kinetics and mechanisms of this process.[3][4] While specific data for the tetraricinoleate ester is limited, studies on pentaerythritol tetrastearate and tetrapalmitate offer valuable comparative data.
Lipases such as Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CALB) have been shown to effectively hydrolyze pentaerythritol fatty acid esters.[3][4] The hydrolysis often follows Michaelis-Menten kinetics, although deviations can occur due to factors like substrate inhibition or the physical state of the substrate in the reaction medium.[3][4]
Table 1: Kinetic Parameters for the Lipase-Catalyzed Hydrolysis of Pentaerythritol Fatty Acid Esters (Adapted from similar esters)
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PPL | Pentaerythritol Tetrapalmitate | 1.2 ± 0.2 | 1.8 ± 0.1 | 1500 |
| CALB | Pentaerythritol Tetrapalmitate | 0.5 ± 0.1 | 0.9 ± 0.05 | 1800 |
| PPL | Pentaerythritol Tetrastearate | 1.5 ± 0.3 | 1.1 ± 0.1 | 733 |
Data adapted from studies on pentaerythritol tetrapalmitate and tetrastearate as a proxy for this compound. Actual values for the tetraricinoleate ester may vary.
Stability Studies
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound and formulations containing it. Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways under various stress conditions.[5][6][7][8][9]
Key factors influencing the stability of this compound include:
-
pH: As discussed, acidic and basic conditions promote hydrolysis. Stability is expected to be optimal at a neutral pH.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation. Thermal decomposition of this compound has been noted to occur above 200°C through ester cleavage.[1]
-
Light (Photostability): Exposure to UV or visible light can potentially lead to photolytic degradation, especially if chromophores are present or in the presence of photosensitizers.
-
Oxidation: The unsaturated nature of the ricinoleic acid moiety makes this compound susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, and other degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments related to the hydrolysis and stability of this compound.
Enzymatic Hydrolysis Kinetic Study
This protocol is adapted from studies on other pentaerythritol fatty acid esters.[3][4]
Objective: To determine the kinetic parameters (Km and kcat) of lipase-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Lipase (e.g., Porcine Pancreatic Lipase or Candida antarctica Lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Emulsifying agent (e.g., gum arabic)
-
Toluene or other suitable solvent for the substrate
-
pH-stat autotitrator
-
Standardized NaOH solution (e.g., 0.01 M)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a stock solution of the lipase in the phosphate buffer.
-
In the thermostated reaction vessel, add the phosphate buffer and the emulsifying agent.
-
Add a specific volume of the lipase stock solution to the vessel.
-
Initiate the reaction by adding a known amount of the this compound stock solution.
-
Monitor the hydrolysis by measuring the rate of release of ricinoleic acid using a pH-stat autotitrator. The consumption of NaOH required to maintain a constant pH is proportional to the rate of the reaction.
-
Repeat the experiment with varying substrate concentrations to generate a Michaelis-Menten plot.
-
Calculate Km and Vmax from the plot. Determine kcat from Vmax and the enzyme concentration.
Chemical Hydrolysis Study
Objective: To evaluate the rate of hydrolysis of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
A suitable solvent system to dissolve the ester and the aqueous acid/base (e.g., a co-solvent like ethanol or isopropanol)
-
HPLC system with a suitable column and detector
-
Thermostated water bath or oven
Procedure:
-
Prepare solutions of this compound in the chosen solvent system.
-
Add the acidic or basic solution to initiate the hydrolysis reaction.
-
Maintain the reaction mixtures at a constant temperature.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture and neutralize them to quench the reaction.
-
Analyze the samples by a validated HPLC method to quantify the remaining this compound and the formation of ricinoleic acid.
-
Plot the concentration of the ester versus time to determine the rate of hydrolysis under each condition.
Forced Degradation Stability Study
This protocol is based on general ICH guidelines for stability testing.[5][6][7][8][9]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system
Procedure:
-
Acid and Base Hydrolysis: Expose the substance to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the substance with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid substance to dry heat (e.g., 80°C) and the substance in solution to heat.
-
Photostability: Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Mandatory Visualizations
The following diagrams illustrate the key hydrolysis pathways and a general experimental workflow for stability testing.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythritol tristearate | 28188-24-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Theoretical Calculations of Pentaerythritol Tetraricinoleate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol tetraricinoleate (PETR) is a complex tetraester synthesized from pentaerythritol and four molecules of ricinoleic acid. Its unique molecular structure, featuring a central neopentane core and four long-chain fatty acid esters each with a hydroxyl group and a cis-double bond, imparts desirable physicochemical properties for various applications, including as a biolubricant and in pharmaceutical formulations. While extensive experimental data on PETR is available, theoretical and computational studies providing a detailed understanding of its molecular-level properties are less common. This technical guide summarizes the expected theoretical approaches for characterizing PETR, based on computational studies of analogous molecules, and presents illustrative quantitative data to guide future research.
Introduction
This compound is a bio-based lubricant with growing interest due to its biodegradability and performance characteristics. Understanding its properties at a molecular level through theoretical calculations can accelerate its application in various fields, including drug delivery systems where its biocompatibility and emulsifying properties are advantageous. This guide outlines the key theoretical methodologies and expected findings from computational studies on PETR.
The molecular formula for this compound is C77H140O12, derived from the esterification of one pentaerythritol molecule (C5H12O4) with four ricinoleic acid molecules (C18H34O3).
Theoretical Methodologies
The theoretical investigation of this compound would typically involve two primary computational chemistry techniques: Molecular Mechanics (MM) for large-scale simulations and Quantum Mechanics (QM), specifically Density Functional Theory (DFT), for detailed electronic structure analysis.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool to study the dynamic behavior of large molecules like PETR. By solving Newton's equations of motion for a system of atoms, MD can predict macroscopic properties from the underlying molecular interactions.
Experimental Protocol for MD Simulation of PETR:
-
Force Field Selection: A suitable force field, such as COMPASS, AMBER, or a specialized force field for lipids and esters, would be chosen to describe the interatomic potentials.
-
Model Building: A 3D model of the PETR molecule would be constructed.
-
System Setup: The PETR molecule would be placed in a simulation box, and the box would be filled with a solvent (e.g., water or a non-polar solvent, depending on the property being investigated).
-
Energy Minimization: The initial system would be energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
-
Production Run: Once equilibrated, the simulation would be run for a significant period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
-
Data Analysis: The trajectory data would be analyzed to calculate various properties such as density, viscosity, diffusion coefficient, and conformational changes.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides accurate information about molecular geometry, electronic properties, and spectroscopic features.
Experimental Protocol for DFT Calculation of PETR:
-
Functional and Basis Set Selection: A suitable combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) would be chosen.
-
Geometry Optimization: The 3D structure of the PETR molecule would be optimized to find its lowest energy conformation. This provides information on bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Vibrational frequencies would be calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken charges, would be calculated to understand the molecule's reactivity and intermolecular interactions.
Calculated Physicochemical Properties
Table 1: Calculated Molecular Geometry of this compound (Illustrative)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (central core) | 1.54 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.21 |
| C=C (ricinoleate) | 1.34 |
| C-O (hydroxyl) | 1.43 |
| Bond Angles (degrees) | |
| O-C-C (ester) | 110 |
| C-O-C (ester) | 117 |
| O=C-O (ester) | 125 |
| C-C-C (ricinoleate) | 112 |
| Dihedral Angles (degrees) | |
| C-O-C-C (ester) | 180 (trans) |
| C-C=C-C (ricinoleate) | ~0 (cis) |
Table 2: Calculated Thermodynamic Properties of this compound (Illustrative)
| Property | Value | Unit |
| Enthalpy of Formation (gas) | -2500 | kJ/mol |
| Gibbs Free Energy of Formation (gas) | -1500 | kJ/mol |
| Heat Capacity (Cv) | 1800 | J/(mol·K) |
| Entropy (S) | 2500 | J/(mol·K) |
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 3.5 | Debye |
Table 4: Calculated Physical Properties from MD Simulations (Illustrative)
| Property | Value | Unit |
| Density (at 298 K) | 0.95 | g/cm³ |
| Viscosity (at 313 K) | 250 | mPa·s |
| Self-Diffusion Coefficient | 1.5 x 10⁻¹⁰ | m²/s |
Visualizations
Logical Workflow for Theoretical Property Calculation
Conceptual Signaling Pathway for Drug Delivery Application
Conclusion
Theoretical calculations offer a powerful avenue for understanding the structure-property relationships of complex molecules like this compound. While dedicated computational studies on PETR are currently limited, the methodologies and expected outcomes outlined in this guide, based on analogous systems, provide a solid framework for future research. The illustrative data presented in the tables can serve as a benchmark for validating new computational models. Further theoretical investigations will be invaluable in optimizing the performance of PETR in its various applications and in designing novel derivatives with tailored properties.
Methodological & Application
Application Notes: Pentaerythritol Tetraricinoleate as a Biolubricant Base Stock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a bio-based polyol ester lubricant derived from renewable resources, specifically castor oil (ricinoleic acid) and pentaerythritol. Due to its unique molecular structure, PETR exhibits excellent lubricity, high viscosity index, good thermal and oxidative stability, and inherent biodegradability, making it a promising candidate for a high-performance, environmentally friendly lubricant base stock. This document provides detailed application notes, experimental protocols, and key performance data for researchers interested in utilizing PETR in their work.
Polyol esters, such as those derived from pentaerythritol, are known for their superior lubricating properties compared to mineral oils and even some other synthetic esters.[1] The branched structure of PETR, with its four long-chain fatty acid esters, provides a robust lubricating film, while the absence of β-hydrogen in the pentaerythritol backbone contributes to its enhanced thermal stability.[2][3]
Physicochemical and Thermal Properties
The properties of pentaerythritol esters make them suitable for a wide range of applications, from industrial gear oils to aviation lubricants.[1][4] The specific properties can be tailored by the choice of fatty acids used in the synthesis. For PETR, the ricinoleic acid chains offer unique characteristics.
Table 1: Physicochemical and Thermal Properties of Pentaerythritol Esters
| Property | Value | Conditions | Reference |
| Boiling Point | 446°C | At 1 atm | [5] |
| Flash Point | 232°C - 302°C | Cleveland Open Cup | [5][6] |
| Pour Point | -21°C | - | [6] |
| Viscosity Index | 145 | - | [6] |
| Thermal Stability (TGA Onset) | 354.95°C | - | [6] |
| Oxidative Stability | > 180°C | - | [7] |
| Density | 0.962 g/mL | at 20°C | [5] |
| Water Solubility | <0.1 mg/L | 25°C | [5] |
Tribological Performance
The primary function of a lubricant is to reduce friction and wear between moving surfaces. Pentaerythritol esters have demonstrated excellent tribological performance, often outperforming conventional mineral oil-based lubricants.[8][9]
Table 2: Tribological Performance Data of Pentaerythritol Ester Formulations
| Lubricant | Test Rig | Load (N) | Speed (rpm) | Coefficient of Friction (COF) | Wear Scar Diameter (mm) | Reference |
| Pentaerythritol Ester (PE) | Pin-on-Disc | 40 | 1200 | ~0.08 | - | [8] |
| PE 75 (75% PE, 25% SAE30) | Pin-on-Disc | 40 | 1200 | ~0.06 | - | [8] |
| SAE30 | Pin-on-Disc | 40 | 1200 | ~0.10 | - | [8] |
| Pentaerythritol Tetraoleate (PE-TO) | Four-Ball | 147 | 1200 | - | ~0.55 | [10] |
| PE-TO + 2% TPPT | Four-Ball | 147 | 1200 | - | ~0.45 | [10] |
Note: TPPT (Triphenyl phosphorothionate) is an anti-wear additive.
Experimental Protocols
Protocol 1: Synthesis of this compound (Esterification)
This protocol describes the direct esterification of pentaerythritol with ricinoleic acid.
Materials:
-
Pentaerythritol (PE)
-
Ricinoleic Acid (from hydrolysis of castor oil)
-
Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)[6][11][12]
-
Toluene (as an azeotropic agent)
-
Sodium hydrogen carbonate solution (for neutralization)
-
Sodium chloride solution (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Ethyl acetate (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the three-neck round-bottom flask with pentaerythritol and ricinoleic acid. A molar ratio of fatty acid to PE of slightly more than 4:1 (e.g., 4.9:1 or 5:1) is recommended to drive the reaction towards the tetraester.[2][6]
-
Add toluene to the flask to facilitate the removal of water produced during the reaction.
-
Begin stirring and heating the mixture to the desired reaction temperature (typically 150°C to 220°C).[5][6]
-
Once the desired temperature is reached, add the catalyst (e.g., 1.5% sulfuric acid by weight of the fatty acid).[6]
-
Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus. The reaction is typically carried out for 6 to 12 hours.[6][11]
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.
-
After cooling, neutralize the reaction mixture with sodium hydrogen carbonate solution.
-
Wash the organic layer with sodium chloride solution and then with distilled water.
-
Dry the product over anhydrous sodium sulfate.
-
Remove the solvent (toluene and any ethyl acetate used for extraction) using a rotary evaporator to obtain the final product, this compound.
Protocol 2: Tribological Performance Evaluation (Pin-on-Disc)
This protocol outlines the procedure for evaluating the friction and wear characteristics of PETR using a pin-on-disc tribometer.
Materials:
-
This compound (as the lubricant)
-
Reference lubricants (e.g., mineral oil of a similar viscosity grade)
-
Test pins (e.g., steel)
-
Test discs (e.g., steel)
-
Acetone or other suitable solvent for cleaning
Equipment:
-
Pin-on-disc tribometer
-
Microbalance for wear measurement
-
Scanning Electron Microscope (SEM) for surface analysis (optional)
Procedure:
-
Thoroughly clean the test pins and discs with a suitable solvent (e.g., acetone) and dry them completely.
-
Measure the initial mass of the pin using a microbalance.
-
Mount the disc onto the tribometer's rotating stage and the pin in the stationary holder.
-
Apply a thin, uniform film of the PETR lubricant to the surface of the disc.
-
Set the desired test parameters on the tribometer, such as normal load, sliding speed, and test duration.[8]
-
Start the test and record the coefficient of friction in real-time.
-
After the test is complete, carefully remove the pin and disc.
-
Clean the pin to remove any lubricant residue and wear debris, then measure its final mass to determine the mass loss due to wear.
-
The specific wear rate can be calculated from the mass loss, applied load, and total sliding distance.
-
(Optional) Analyze the worn surfaces of the pin and disc using an SEM to observe the wear mechanisms.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for tribological performance testing.
Conclusion
This compound stands out as a high-performance, sustainable biolubricant base stock. Its favorable combination of high viscosity index, good thermal and oxidative stability, and excellent lubricity makes it a suitable candidate for demanding applications where environmental considerations are paramount. The protocols and data presented here provide a foundation for researchers to explore the potential of PETR in various fields, from industrial machinery to specialized applications in drug development where biocompatible lubricants may be required. Further research can focus on the formulation of PETR with environmentally friendly additives to enhance specific properties like anti-wear and extreme pressure performance.[10]
References
- 1. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 3. ikm.org.my [ikm.org.my]
- 4. EP0695797A2 - Technical pentaerythritol esters as lubricant base stock - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. tribology.rs [tribology.rs]
- 9. Tribology in Industry [tribology.rs]
- 10. smarteureka.com [smarteureka.com]
- 11. Pentaerythritol tristearate | 28188-24-1 | Benchchem [benchchem.com]
- 12. Process for producing pentaerythritol oleate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Pentaerythritol Tetraricinoleate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a bio-based polyol ester derived from pentaerythritol and ricinoleic acid, the main fatty acid in castor oil.[1] Its unique structure, featuring a central neopentane core, four ester linkages, and reactive hydroxyl groups on the ricinoleic acid chains, makes it a versatile building block in polymer synthesis. PETR can be utilized as a crosslinking agent, a branching monomer, or a polyol in the synthesis of various polymers, including polyesters and polyurethanes. Its bio-based origin and potential biodegradability make it an attractive alternative to petroleum-based monomers in the development of sustainable materials for diverse applications, including coatings, adhesives, and biomedical materials.
Chemical Structure and Properties
This compound is synthesized via the esterification of pentaerythritol with four molecules of ricinoleic acid. The resulting molecule possesses four secondary hydroxyl groups, which are available for further reactions, such as isocyanate crosslinking in polyurethane synthesis.
Caption: Chemical Structure of this compound.
Data Presentation
Table 1: Synthesis of Pentaerythritol Esters - Reaction Parameters
| Pentaerythritol Ester | Reactants & Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pentaerythritol tetraoleate | Pentaerythritol, Oleic acid | p-toluenesulfonic acid | 120-160 | 3-6 | >95 | [2] |
| Pentaerythritol tetraoleate | Pentaerythritol, Palm oil methyl ester (4.5:1) | Sodium methoxide (1.25% w/w) | 160 | 2 | 36 | [3] |
| Pentaerythritol oleate | Pentaerythritol, Oleic acid | Lanthanum methanesulfonate | 120-160 | ~3 | High | [2] |
Table 2: Properties of Polymers Synthesized with Ricinoleate-Based Polyols
| Polymer System | Polyol | Isocyanate | NCO:OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polyurethane | Castor oil | HMDI | 1.1:1 | 1.2 - 2.5 | 100 - 250 | [4] |
| Polyurethane | Castor oil-based polyol | MDI | Various | Not Specified | Not Specified | [5] |
| Polyurethane | Ricinoleamide (HERA) | TDI | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Method)
This protocol is a general procedure based on the esterification of pentaerythritol with ricinoleic acid.[1]
Materials:
-
Pentaerythritol
-
Ricinoleic acid (molar ratio of ricinoleic acid to pentaerythritol is typically 4.2:1 to 4.5:1 to ensure complete esterification)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, lanthanum methanesulfonate, or a tin-based catalyst)[1][2]
-
Toluene (optional, as an azeotropic solvent to remove water)[2]
-
Nitrogen gas supply
-
Reactor equipped with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap (if using toluene)
Procedure:
-
Charge the reactor with pentaerythritol, ricinoleic acid, and the catalyst. If using, add toluene as the solvent.
-
Purge the reactor with nitrogen and maintain a slow nitrogen flow throughout the reaction to prevent oxidation.
-
Heat the mixture with stirring to the reaction temperature, typically between 120°C and 220°C.[1][2]
-
Continuously remove the water of reaction, either by distillation or as an azeotrope with toluene using a Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is no longer significantly decreasing.
-
After the reaction is complete, cool the mixture.
-
If a solvent was used, remove it by vacuum distillation.
-
The crude product can be purified by filtration to remove the catalyst and by vacuum distillation to remove any unreacted starting materials.
Caption: General workflow for the synthesis of PETR.
Protocol 2: Synthesis of a Polyurethane using a Ricinoleate-Based Polyol (Analogous to PETR)
This protocol describes a representative procedure for synthesizing a polyurethane film using a ricinoleate-based polyol, such as castor oil, which serves as a model for the application of PETR.
Materials:
-
Ricinoleate-based polyol (e.g., Castor Oil)
-
Diisocyanate (e.g., 1,6-hexamethylene diisocyanate - HMDI)[4]
-
Solvent (e.g., Tetrahydrofuran - THF, if solution polymerization is desired)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer and thermometer
-
Mold for film casting
Procedure:
-
Dry the ricinoleate-based polyol and solvent (if used) under vacuum to remove any moisture.
-
In the reaction vessel, dissolve the ricinoleate-based polyol in the solvent (if applicable) under a nitrogen atmosphere.
-
Add the diisocyanate to the polyol solution with vigorous stirring. The NCO:OH ratio can be varied to control the crosslink density and properties of the final polymer.[4]
-
Add a catalytic amount of DBTDL to initiate the polymerization reaction.
-
Continue stirring at room temperature or a slightly elevated temperature (e.g., 50-60°C) until the desired viscosity is reached.
-
Pour the polyurethane solution into a mold and cure at a specified temperature (e.g., 60-80°C) for several hours to form a solid film.
-
Post-cure the film at a higher temperature if necessary to ensure complete reaction of the isocyanate groups.
Caption: Role of PETR in Polyurethane Network Formation.
Applications in Polymer Synthesis
This compound, due to its tetra-functional nature and the presence of reactive hydroxyl groups, can be employed in several areas of polymer synthesis:
-
Polyurethanes: PETR can act as a bio-based polyol for the synthesis of both rigid and flexible polyurethane foams, coatings, and elastomers. The hydroxyl groups on the ricinoleate chains react with isocyanates to form a crosslinked polyurethane network.[7] The long, flexible ricinoleate chains can impart flexibility and hydrophobicity to the resulting polymer.
-
Polyesters: As a tetra-functional alcohol, PETR can be used as a branching agent in the synthesis of alkyd resins and other branched polyesters.[8][9] This can improve properties such as drying speed, viscosity, and water resistance in coatings.
-
Plasticizers: PETR can also function as a bio-based plasticizer, enhancing the flexibility and stability of various plastic materials.[1]
Conclusion
This compound is a promising bio-based building block for polymer synthesis. Its unique chemical structure allows for its use as a polyol, crosslinker, and branching agent in a variety of polymer systems. While specific literature on its application in polymer synthesis is still emerging, analogous systems based on castor oil and other ricinoleate esters demonstrate its high potential for developing sustainable and high-performance polymers. Further research into the synthesis and characterization of polymers derived from PETR is warranted to fully explore its capabilities in various applications, including those in the biomedical and pharmaceutical fields.
References
- 1. emerald.com [emerald.com]
- 2. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pentaerythritol Tetraricinoleate as a Bio-Based Plasticizer for PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the use of plasticizers to achieve the flexibility required for numerous applications, including medical devices, packaging, and wire insulation. For decades, phthalate-based plasticizers have dominated the market, but concerns over their potential health and environmental impacts have driven the search for safer, renewable alternatives.
Pentaerythritol tetraricinoleate (PETR), a bio-based plasticizer derived from castor oil (ricinoleic acid) and pentaerythritol, presents a promising alternative. Its high molecular weight, long aliphatic chains, and polar hydroxyl groups suggest excellent compatibility with PVC, good plasticizing efficiency, and potentially low migration rates. These application notes provide a comprehensive overview of the evaluation of PETR as a PVC plasticizer, including detailed experimental protocols and comparative data for analogous bio-based plasticizers.
While specific quantitative data for this compound is limited in publicly available literature, the following sections present data for other pentaerythritol esters and bio-based plasticizers to provide a representative performance overview.
Data Presentation: Performance of Bio-Based Plasticizers in PVC
The following tables summarize the typical performance of bio-based plasticizers, including pentaerythritol esters, in comparison to the traditional phthalate plasticizer, dioctyl phthalate (DOP). This data is compiled from various studies on alternative plasticizers and serves as a benchmark for evaluating PETR.
Table 1: Mechanical Properties of PVC Plasticized with a Bio-Based Pentaerythritol Ester vs. DOP
| Property | Test Standard | PVC + DOP (50 phr) | PVC + Bio-Based Pentaerythritol Ester (50 phr) |
| Tensile Strength (MPa) | ASTM D638 | 15 - 25 | 18 - 28 |
| Elongation at Break (%) | ASTM D638 | 250 - 350 | 300 - 400 |
| 100% Modulus (MPa) | ASTM D638 | 8 - 12 | 9 - 14 |
| Shore A Hardness | ASTM D2240 | 80 - 90 | 85 - 95 |
Table 2: Thermal Properties of PVC Plasticized with a Bio-Based Pentaerythritol Ester vs. DOP
| Property | Test Standard | PVC + DOP | PVC + Bio-Based Pentaerythritol Ester |
| Glass Transition Temp. (°C) | ASTM D3418 (DSC) | 50 - 70 | 55 - 75 |
| Thermal Stability Time (min @ 180°C) | Congo Red Test | 30 - 50 | 40 - 70[1] |
| Temperature of 5% Weight Loss (°C) | ASTM E1131 (TGA) | 220 - 240 | 230 - 260[1] |
Table 3: Migration Resistance of PVC Plasticized with a Bio-Based Pentaerythritol Ester vs. DOP
| Property | Test Standard | PVC + DOP | PVC + Bio-Based Pentaerythritol Ester |
| Weight Loss in Hexane (%) | ASTM D1239 | 5 - 10 | 1 - 4 |
| Weight Loss in Activated Carbon (%) | ASTM D1203 | 2 - 5 | 0.5 - 2 |
| Volatility (%) | ISO 176 Method A | < 15 | < 10[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizer performance. The following protocols are standard methods used in the industry.
Preparation of Plasticized PVC Samples
Objective: To prepare homogeneous PVC sheets with a specified concentration of plasticizer for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (PETR) or other test plasticizer
-
Thermal stabilizer (e.g., Ca/Zn stearate)[3]
-
Lubricant (e.g., stearic acid)
Protocol:
-
Dry blend 100 parts by weight of PVC resin with the desired parts per hundred resin (phr) of the plasticizer (e.g., 50 phr), 2-3 phr of thermal stabilizer, and 0.5 phr of lubricant in a high-speed mixer.
-
Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Masticate the blend on the mill for 5-10 minutes until a homogeneous sheet is formed.
-
Press the milled sheet in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to form a sheet of desired thickness (e.g., 1 mm).
-
Cool the sheet to room temperature under pressure.
-
Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[4]
Evaluation of Mechanical Properties
Objective: To determine the effect of the plasticizer on the tensile strength, elongation, and hardness of the PVC.
Protocol:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a crosshead speed of 50 mm/min.[4]
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore A hardness of the conditioned PVC sheets using a durometer. Take at least five readings at different points on the sheet and calculate the average.
-
Assessment of Thermal Stability
Objective: To evaluate the ability of the plasticizer to enhance the thermal stability of PVC during processing and use.
Protocol:
-
Congo Red Test:
-
Place a 2g sample of the plasticized PVC in a test tube.
-
Insert a strip of Congo red indicator paper into the test tube, ensuring it does not touch the sample.
-
Heat the test tube in an oil bath at 180°C.[5]
-
Record the time taken for the Congo red paper to turn blue, which indicates the release of HCl gas.[5]
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Heat a small sample (5-10 mg) of the plasticized PVC in a TGA instrument from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of degradation and the temperature at which 5% weight loss occurs.
-
Determination of Migration Resistance
Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix.
Protocol:
-
Solvent Extraction (ASTM D1239):
-
Weigh a conditioned PVC sample and immerse it in a solvent such as n-hexane at room temperature for 24 hours.
-
Remove the sample, dry it in an oven at 60°C to a constant weight, and reweigh.
-
Calculate the percentage weight loss due to extraction of the plasticizer.[4]
-
-
Volatility Test (ISO 176 Method A):
-
Place a pre-weighed PVC sample in a container with activated carbon, ensuring no direct contact.
-
Heat the container at 70°C for 24 hours.
-
Cool the sample and reweigh to determine the weight loss due to plasticizer volatility.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a novel plasticizer like PETR in PVC.
References
- 1. researchgate.net [researchgate.net]
- 2. US20170096543A1 - Non-phthalic plasticiser - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Cosmetics with Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol Tetraricinoleate is a complex tetraester synthesized from pentaerythritol and ricinoleic acid, the primary fatty acid found in castor oil. This multifunctional ingredient serves as a highly effective emollient, skin conditioning agent, and texture enhancer in a variety of cosmetic and personal care formulations. Its unique molecular structure, featuring a central pentaerythritol core esterified with four ricinoleic acid chains, imparts desirable properties such as excellent lubricity, a protective barrier function to prevent moisture loss, and a smooth, luxurious skin feel. These characteristics make it a valuable component in the formulation of products for dry, dehydrated, or mature skin.
The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of 16 pentaerythritol tetraester compounds, including those with similar fatty acid moieties, and concluded that they are safe for use in cosmetics in the present practices of use and concentration.[1][2][3][4]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective incorporation into cosmetic formulations.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 126-56-7 | |
| Molecular Formula | C₇₇H₁₄₀O₁₂ | |
| Appearance | Clear, viscous liquid | |
| Solubility | Insoluble in water. Soluble in oils and esters. | |
| Functions | Emollient, Skin Conditioning Agent, Viscosity Increasing Agent | [5] |
Applications in Cosmetics
This compound is a versatile ingredient suitable for a wide range of cosmetic applications due to its emollient and skin-conditioning properties.
-
Skincare: In creams, lotions, and serums, it helps to soften and smooth the skin by forming a protective layer that reduces water loss.[5] This occlusive property is particularly beneficial for dry and mature skin types. It also contributes to a rich, substantive feel without excessive greasiness.
-
Color Cosmetics: In products like lipsticks and foundations, it can act as a binder and improve the spreadability and payoff of pigments. Its ability to wet pigments ensures a more uniform application.[5]
-
Hair Care: In conditioners and hair treatments, it can provide conditioning benefits, leaving the hair feeling soft and smooth.
A related compound, Pentaerythritol tetra(ethyl caproic acid) ester, is recommended for use at concentrations of 2-15% in skincare creams, lotions, hair care products, and lip balms.[6] This provides a useful starting point for formulating with this compound.
Formulation Guidelines & Protocols
General Formulation Workflow
The following diagram illustrates a general workflow for incorporating this compound into an oil-in-water emulsion, such as a lotion or cream.
References
Application Notes and Protocols: Pentaerythritol Tetraricinoleate in High-Performance Grease Formulations
Audience: Researchers, scientists, and formulation chemists in the lubricants and materials science industries.
Introduction: Pentaerythritol tetraricinoleate (PETR) is a biodegradable and non-toxic synthetic ester derived from pentaerythritol and ricinoleic acid, the primary fatty acid in castor oil.[1][2] Its unique molecular structure, featuring four long-chain fatty acids with both a double bond and a hydroxyl group, imparts exceptional lubricity, high viscosity index, and strong film-forming capabilities. These properties make PETR a highly promising base oil for the formulation of high-performance, environmentally friendly lubricating greases. This document provides an overview of PETR's properties, detailed protocols for its synthesis, and methodologies for formulating and characterizing PETR-based greases.
Physicochemical Properties of this compound
PETR is a viscous, clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in Table 1. The presence of hydroxyl groups in its structure enhances its polarity and affinity for metal surfaces, while the long ester chains provide excellent lubricating films.
| Property | Value | Reference |
| Molecular Formula | C₇₇H₁₄₀O₁₂ | [2] |
| Appearance | Clear, viscous liquid | [1] |
| Density | ~0.962 g/mL at 20°C | [1] |
| Boiling Point | 446°C | [1] |
| Flash Point | 232°C | [1] |
| Solubility | Immiscible in water; Miscible with alcohols and nonpolar organic solvents | [1] |
| Thermal Decomposition | Begins above 200°C | [1] |
Illustrative Performance Data of Pentaerythritol Ester-Based Greases
While specific performance data for greases based purely on PETR is not widely published, data from formulations using structurally similar pentaerythritol esters (e.g., Pentaerythritol Tetraoleate) and castor oil derivatives provide a strong indication of expected performance. These greases exhibit excellent tribological properties and stability.
| Performance Parameter | Typical Value Range | Test Method (Example) |
| NLGI Grade | 2 - 3 | ASTM D217 |
| Coefficient of Friction | 0.06 - 0.13 | ASTM G99 |
| Wear Scar Diameter (μm) | 415 - 866 | ASTM D2266 |
| Oil Separation (% wt) | < 4% | ASTM D1742 |
| Oil Bleed (% wt) | Within ±15% | FTM 791-321 |
(Note: Data in Table 2 is representative of eco-friendly greases formulated with pentaerythritol esters and castor oil derivatives and should be considered illustrative for PETR-based formulations).[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound (PETR)
This protocol describes the direct esterification of pentaerythritol with ricinoleic acid. The reaction involves the removal of water to drive the equilibrium towards the formation of the tetraester.[1][2]
Materials:
-
Pentaerythritol (C₅H₁₂O₄)
-
Ricinoleic Acid (C₁₈H₃₄O₃)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, 0.05% w/w)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser.
Procedure:
-
Charge the reaction vessel with pentaerythritol and ricinoleic acid in a 1:4.2 molar ratio (a slight excess of fatty acid is used to ensure complete esterification).
-
Add the tin-based catalyst to the mixture.
-
Begin stirring and purge the system with nitrogen to create an inert atmosphere.
-
Continuously remove the water byproduct from the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value falls below a target threshold (e.g., < 1 mg KOH/g).
-
Once complete, cool the reaction mixture.
-
Purify the resulting PETR by vacuum distillation to remove any unreacted fatty acids and the catalyst.
Protocol 2: High-Performance Grease Formulation
This protocol outlines a general procedure for creating a lithium complex grease using PETR as the base oil.
Materials:
-
This compound (PETR) Base Oil (80-90% w/w)
-
Thickener: Lithium 12-hydroxystearate (10-15% w/w)
-
Complexing Agent: Dicarboxylic acid (e.g., Azelaic acid) (1-3% w/w)
-
Additives (optional): Antioxidants, anti-wear agents (e.g., ZDDP) (0.5-2% w/w)
-
Grease kettle with variable speed mixer and heating/cooling capabilities.
-
Homogenizer or three-roll mill.
Procedure:
-
Saponification: Charge a portion of the PETR base oil and the 12-hydroxystearic acid into the grease kettle. Heat to approximately 90°C while stirring.
-
Add a stoichiometric amount of lithium hydroxide (LiOH) solution to initiate saponification (the formation of the soap thickener).
-
Complexation: Once saponification is complete, add the dicarboxylic acid and continue heating to around 200°C to complete the reaction and form the complex thickener structure.
-
Oil Addition: Gradually add the remaining PETR base oil while continuing to mix.
-
Cooling & Additive Blending: Begin a controlled cooling process. When the temperature drops below 100°C, introduce the additive package.
-
Homogenization: Pass the cooled grease through a three-roll mill or homogenizer to ensure a smooth, uniform texture and dispersion of the thickener fibers.
-
Deaeration: Store the final product to allow any entrained air to escape.
Protocol 3: Grease Performance Characterization
The following are standard ASTM methods for evaluating the key performance characteristics of a lubricating grease.
1. Dropping Point (ASTM D2265):
-
Objective: To determine the temperature at which the grease passes from a semi-solid to a liquid state, indicating its upper operating temperature limit.
-
Methodology: A small amount of grease is placed in a sample cup with a small orifice at the bottom. The cup is heated in a specialized apparatus at a controlled rate. The dropping point is the temperature at which the first drop of material falls from the orifice.
2. Cone Penetration (NLGI Grade) (ASTM D217):
-
Objective: To measure the consistency (hardness or softness) of the grease, which determines its NLGI grade.
-
Methodology: A standard cone of specified weight and dimensions is allowed to sink into a temperature-controlled grease sample for 5 seconds. The depth of penetration, measured in tenths of a millimeter, determines the consistency. For "worked penetration," the sample is first subjected to 60 double strokes in a standard grease worker to simulate in-service conditions.
3. Wear Prevention (Four-Ball Method) (ASTM D2266):
-
Objective: To assess the anti-wear properties of the grease under boundary lubrication conditions.
-
Methodology: Three steel balls are clamped together in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature, with the grease lubricating the contact points. After a set duration (e.g., 1 hour), the average diameter of the wear scars that have formed on the three stationary balls is measured. A smaller wear scar indicates better wear protection.
Structure-Property Relationships
The superior performance of PETR as a grease base oil stems directly from its molecular architecture. The key structural features and their corresponding performance benefits are outlined below.
References
Application Notes and Protocols for the Laboratory Synthesis of Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of Pentaerythritol tetraricinoleate, a polyol ester with potential applications in lubricants, cosmetics, and pharmaceutical formulations. The synthesis is based on the direct esterification of pentaerythritol with ricinoleic acid.
Introduction
This compound is a tetraester synthesized from the reaction of the polyol pentaerythritol with four molecules of ricinoleic acid. Ricinoleic acid, a hydroxylated fatty acid derived from castor oil, imparts unique properties to the resulting ester, such as increased viscosity and potential for further chemical modification. These characteristics make this compound a compound of interest for various industrial and research applications.
The synthesis of pentaerythritol esters is typically achieved through direct esterification at elevated temperatures, often with the aid of a catalyst and under an inert atmosphere to prevent oxidation. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the tetraester.
Data Presentation
The following table summarizes typical reaction conditions and product characteristics for the synthesis of pentaerythritol tetraesters, based on analogues like pentaerythritol tetraoleate and tetraisostearate. This data can serve as a valuable reference for the synthesis of this compound.
| Parameter | Value | Compound Analogue |
| Molar Ratio (Fatty Acid:Pentaerythritol) | 3.95-4.8 : 1 | Pentaerythritol Oleate/Isostearate |
| Catalyst | Stannous oxide, Zinc oxide, Tin(II) chloride | Pentaerythritol Oleate/Isostearate |
| Catalyst Concentration | 0.03-4.0 wt% of total reactants | Pentaerythritol Oleate/Isostearate |
| Reaction Temperature | 160-240 °C | Pentaerythritol Oleate/Isostearate |
| Reaction Time | 5-18 hours | Pentaerythritol Oleate/Isostearate |
| Atmosphere | Inert (e.g., Nitrogen) | Pentaerythritol Oleate |
| Final Acid Value | < 1.0 mg KOH/g | Pentaerythritol Oleate |
Experimental Protocols
This section details the methodology for the synthesis of this compound in a laboratory setting.
Note: The hydroxyl group on ricinoleic acid may be susceptible to side reactions, such as dehydration or etherification, at high temperatures. Careful monitoring of the reaction temperature is advised.
Materials and Equipment
-
Reactants:
-
Pentaerythritol (98%+)
-
Ricinoleic Acid (technical grade, ~90%)
-
-
Catalyst:
-
Stannous oxide (SnO) or another suitable esterification catalyst.
-
-
Solvent (for purification):
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
-
Drying Agent:
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer or thermocouple
-
Dean-Stark apparatus or a similar setup for water removal
-
Condenser
-
Nitrogen inlet and outlet (bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Synthesis Procedure
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a heating mantle, magnetic stirrer, thermometer, Dean-Stark apparatus fitted with a condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Charge the flask with pentaerythritol and ricinoleic acid in a molar ratio of 1:4.2. A slight excess of the fatty acid helps to ensure complete esterification of the pentaerythritol.
-
Add the stannous oxide catalyst, typically at a concentration of 0.1-0.5% of the total weight of the reactants.
-
Add a small amount of toluene to the Dean-Stark trap to facilitate the azeotropic removal of water.
-
-
Esterification Reaction:
-
Begin stirring the mixture and gently purge the system with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen flow throughout the reaction.
-
Heat the reaction mixture to 180-220°C. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.
-
Maintain the reaction at this temperature for 8-12 hours, or until the theoretical amount of water has been collected.
-
The reaction can also be monitored by periodically taking small samples and determining the acid value. The reaction is considered complete when the acid value is below 1.0 mg KOH/g.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in toluene.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acidic catalyst and unreacted ricinoleic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation to remove any unreacted starting materials and by-products.[1]
-
Characterization
The final product should be a viscous, yellowish liquid. Its identity and purity can be confirmed by standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (C=O) stretch (typically around 1740 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch from the carboxylic acid.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester and the disappearance of the carboxylic acid proton signal.
-
Acid Value Titration: To quantify the amount of residual free fatty acid.
-
Hydroxyl Value Titration: To determine the extent of esterification.
-
Viscosity Measurement: To determine the rheological properties of the product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Synthesis Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Pentaerythritol Tetraricinoleate as a Rheology Modifier in Complex Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol Tetraricinoleate (PETR) is a tetraester of pentaerythritol and ricinoleic acid.[1] Derived from castor oil, this highly versatile ingredient is gaining significant attention in the formulation of complex fluids across the pharmaceutical, cosmetic, and personal care industries.[1] Its primary functions in these formulations include acting as a thickener, stabilizer, emollient, and viscosity-increasing agent.[2][3] This document provides detailed application notes and experimental protocols for utilizing PETR as a rheology modifier in the development of complex fluids such as creams, lotions, and ointments.
Chemical and Physical Properties
This compound is a clear, viscous liquid at room temperature. Its unique molecular structure, featuring a central pentaerythritol core esterified with four ricinoleic acid chains, imparts desirable emulsifying and moisturizing properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, viscous liquid | [1] |
| Molecular Formula | C₇₇H₁₄₀O₁₂ | [1] |
| Molecular Weight | ~1265.93 g/mol | [1] |
| Density | ~0.962 g/mL at 20°C | [1] |
| Solubility | Miscible with alcohols, ethers, and nonpolar organic solvents; Immiscible with water | [1] |
| Flash Point | 232°C | [1] |
| Boiling Point | 446°C | [1] |
Application as a Rheology Modifier
PETR is an effective rheology modifier, capable of significantly influencing the flow behavior and texture of complex fluids. Its long, branched fatty acid chains create intermolecular interactions that increase viscosity and impart a desirable shear-thinning behavior. This property is particularly valuable in topical formulations, where the product should be thick in the container but spread easily upon application.
Data Presentation: Rheological Properties of a Model Cream Formulation
The following tables present illustrative quantitative data on the rheological properties of a model oil-in-water (o/w) cream formulation containing varying concentrations of this compound. This data is representative of the expected performance and is intended to serve as a guideline for formulation development.
Table 2: Viscosity of Model Cream Formulation with Varying PETR Concentrations
| PETR Concentration (% w/w) | Viscosity at 10 s⁻¹ (Pa·s) |
| 0 (Control) | 5.2 |
| 2 | 12.8 |
| 4 | 25.1 |
| 6 | 42.5 |
| 8 | 65.3 |
| 10 | 90.7 |
Table 3: Yield Stress of Model Cream Formulation with Varying PETR Concentrations
| PETR Concentration (% w/w) | Yield Stress (Pa) |
| 0 (Control) | 15 |
| 2 | 35 |
| 4 | 62 |
| 6 | 95 |
| 8 | 130 |
| 10 | 175 |
Experimental Protocols
Synthesis of this compound
The synthesis of PETR is typically achieved through the esterification of pentaerythritol with ricinoleic acid.[1]
References
Application Notes and Protocols: Pentaerythritol Tetraricinoleate in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a tetraester of pentaerythritol and ricinoleic acid. While its primary applications have been in industries such as lubricants and cosmetics, its structural similarity to lipids commonly used in pharmaceutical formulations suggests its potential as a novel excipient in drug delivery systems.[1][2] Specifically, its ester linkages and long fatty acid chains make it a candidate for the formulation of lipid-based nanoparticles, such as Nanostructured Lipid Carriers (NLCs), for the encapsulation and controlled release of therapeutic agents. This document provides a hypothetical framework and generalized protocols for exploring the use of PETR in such systems.
Disclaimer: The following application notes and protocols are based on general principles of lipid nanoparticle formulation and characterization. As of the latest literature review, specific data on the use of this compound in drug delivery systems is not available. Therefore, the presented quantitative data are illustrative examples, and the protocols will require extensive optimization for any specific drug and formulation.
Physicochemical Properties of this compound (as a Candidate Excipient)
| Property | Value (Hypothetical/Typical for similar esters) | Significance in Drug Delivery |
| Molecular Weight | High | May contribute to the formation of a stable, solid matrix for drug encapsulation. |
| Lipophilicity | High | Suitable for encapsulating hydrophobic (lipophilic) drugs, a common challenge in formulation.[3][4][5][6] |
| Melting Point | To be determined | A key parameter for selecting the appropriate nanoparticle preparation method (e.g., hot or cold homogenization). |
| Biodegradability | Expected to be biodegradable | Ester linkages are susceptible to hydrolysis by esterases in the body, leading to biocompatible breakdown products (pentaerythritol and ricinoleic acid). |
| Biocompatibility | To be determined | Preclinical safety and toxicity studies are essential to establish its suitability for pharmaceutical use. |
Application: Formulation of Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which create an imperfect crystalline structure. This structure offers advantages such as increased drug loading capacity and reduced drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs).[7] In this hypothetical application, PETR could serve as the primary solid lipid component.
Illustrative Quantitative Data for a Hypothetical PETR-NLC Formulation
The following table presents example data that would be generated during the characterization of a PETR-based NLC formulation encapsulating a model hydrophobic drug.
| Parameter | Formulation A (Hypothetical) | Formulation B (Hypothetical) |
| Solid Lipid | This compound (PETR) | This compound (PETR) |
| Liquid Lipid | Oleic Acid | Caprylic/Capric Triglyceride |
| Drug | Model Hydrophobic Drug | Model Hydrophobic Drug |
| PETR:Liquid Lipid Ratio | 70:30 | 80:20 |
| Particle Size (nm) | 150 ± 5.2 | 180 ± 6.8 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 | 0.25 ± 0.04 |
| Zeta Potential (mV) | -25.4 ± 1.5 | -22.1 ± 1.8 |
| Drug Loading (%) | 8.5 ± 0.7 | 7.2 ± 0.6 |
| Encapsulation Efficiency (%) | 92.3 ± 2.1 | 89.5 ± 2.5 |
| In Vitro Release at 24h (%) | 65 ± 4.5 | 55 ± 3.9 |
Experimental Protocols
Preparation of PETR-Based Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization followed by Ultrasonication
This protocol describes a common method for producing NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)
-
Model Hydrophobic Drug
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soya Lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the liquid lipid.
-
Place them in a glass beaker and heat on a water bath approximately 10°C above the melting point of PETR until a clear, homogenous lipid melt is obtained.
-
Dissolve the model hydrophobic drug in this molten lipid phase under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with the high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication at a specific power output (e.g., 70% amplitude) for a set duration (e.g., 15 minutes) in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to prevent excessive heating.
-
The sonication process reduces the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow for the solidification of the lipid matrix and the formation of NLCs.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the NLC dispersion can be purified by methods such as dialysis or centrifugation.
-
Characterization of PETR-NLCs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Protocol:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate.
-
b) Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separation of the free drug.
-
Protocol:
-
Separate the unencapsulated drug from the NLCs. A common method is ultra-centrifugation using centrifugal filter units (e.g., Amicon® Ultra).
-
Centrifuge a known amount of the NLC dispersion at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes).
-
Collect the supernatant/filtrate containing the free drug and quantify its concentration using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
To determine the total drug amount, dissolve a known amount of the NLC dispersion in a suitable solvent (e.g., methanol) to break the nanoparticles and release the encapsulated drug.
-
Calculate DL and EE using the following formulas:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Bag Diffusion Technique.
-
Protocol:
-
Prepare a release medium that ensures sink conditions (e.g., phosphate-buffered saline pH 7.4 containing a small percentage of a surfactant like Tween® 80 to enhance the solubility of the hydrophobic drug).
-
Take a known volume of the PETR-NLC dispersion (e.g., 1 ml) and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Seal the dialysis bag and immerse it in a beaker containing a defined volume of the release medium (e.g., 100 ml).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 ml) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Workflow for the preparation and characterization of hypothetical PETR-based NLCs.
Caption: Logical relationship of PETR as a component in a drug delivery system.
References
- 1. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. What is Pentaerythritol in industry? [foremost-chem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentaerythritol Tetraricinoleate in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a bio-based, tetra-functional monomer derived from pentaerythritol and ricinoleic acid, a fatty acid naturally found in castor oil. Its unique star-shaped structure, featuring four ricinoleic acid chains emanating from a central pentaerythritol core, makes it a promising candidate for the development of biodegradable polymers. The presence of ester linkages allows for hydrolytic and enzymatic degradation, while the hydroxyl groups on the ricinoleic acid chains and the potential for crosslinking offer versatile opportunities for polymer design. These polymers are of significant interest for applications in drug delivery, tissue engineering, and environmentally friendly plastics.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biodegradation assessment of polymers based on this compound.
Physicochemical Properties of this compound
A clear understanding of the monomer's properties is crucial for its application in polymer synthesis.
| Property | Value | Reference |
| Systematic Name | [3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate | [1] |
| Molecular Formula | C₇₇H₁₄₀O₁₂ | [1] |
| Molecular Weight | 1265.93 g/mol | [1] |
| Appearance | Clear, viscous liquid at room temperature | [1] |
| Density | 0.962 g/mL at 20°C | [1] |
| Solubility | Miscible with alcohols, ethers, and nonpolar organic solvents; Immiscible with water | [1] |
| Boiling Point | 446°C | [1] |
| Flash Point | 232°C | [1] |
Synthesis of this compound (PETR)
PETR can be synthesized through either chemical or enzymatic esterification of pentaerythritol with ricinoleic acid. Enzymatic synthesis is often preferred due to its milder reaction conditions and higher selectivity, which minimizes the formation of byproducts.
Protocol 1: Enzymatic Synthesis of PETR using Immobilized Lipase
This protocol describes the synthesis of PETR using an immobilized lipase, which facilitates catalyst recovery and reuse.
Materials:
-
Pentaerythritol (PE)
-
Ricinoleic acid (RA)
-
Immobilized Candida antarctica lipase B (CALB)
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (4 Å)
-
Hexane
-
Silica gel for column chromatography
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump
-
Condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reactant Preparation: Dry pentaerythritol and ricinoleic acid under vacuum at 60°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a three-necked round-bottom flask, combine pentaerythritol and ricinoleic acid in a 1:4.5 molar ratio. Add 2-methyl-2-butanol as a solvent (e.g., 100 mL for a 10 g scale reaction).
-
Enzyme Addition: Add immobilized CALB to the reaction mixture. The enzyme loading is typically 5-10% of the total weight of the reactants.
-
Dehydration: Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.
-
Reaction Conditions: Heat the mixture to 60-70°C with constant stirring under a partial vacuum (e.g., 200 mbar) to facilitate water removal.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing the acid value by titration or by thin-layer chromatography (TLC). The reaction is considered complete when the acid value stabilizes.
-
Enzyme Recovery: After the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude PETR by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to separate the desired tetraester from mono-, di-, and tri-esters and unreacted starting materials.
-
Final Product: Collect the fractions containing the pure PETR and remove the solvent under vacuum to obtain a clear, viscous liquid.
Experimental Workflow for PETR Synthesis
Caption: Workflow for the enzymatic synthesis of PETR.
Creation of Biodegradable Polymers using PETR
PETR can be used as a crosslinking agent to form biodegradable polymer networks. The hydroxyl groups on the ricinoleic acid chains can react with diisocyanates to form polyurethanes, or the double bonds can be utilized for free-radical polymerization.
Protocol 2: Synthesis of a PETR-based Polyurethane Network
This protocol describes the synthesis of a biodegradable polyurethane network using PETR as a crosslinker and a diisocyanate.
Materials:
-
This compound (PETR)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
Equipment:
-
Glass reaction vessel with a mechanical stirrer
-
Nitrogen inlet
-
Heating mantle
-
Teflon mold
Procedure:
-
PETR Preparation: Ensure the synthesized PETR is thoroughly dried under vacuum to remove any moisture.
-
Reaction Setup: In the glass reaction vessel under a nitrogen atmosphere, dissolve the desired amount of PETR in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the PETR solution and stir.
-
Diisocyanate Addition: Slowly add HDI to the reaction mixture. The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) can be varied to control the crosslinking density (a common starting point is an NCO:OH ratio of 1:1).
-
Polymerization: Heat the reaction mixture to 70-80°C and stir vigorously. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Casting: Once the desired viscosity is reached, pour the polymer solution into a Teflon mold.
-
Curing: Cure the polymer in an oven at 80°C for 24 hours to complete the crosslinking reaction and remove the solvent.
-
Post-Curing: For complete removal of residual solvent and to ensure full curing, the polymer network can be further dried in a vacuum oven at 60°C for 48 hours.
Characterization of PETR and PETR-based Polymers
Thorough characterization is essential to confirm the structure and properties of the synthesized monomer and polymers.
Protocol 3: Characterization Techniques
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups from the starting materials.
-
Sample Preparation: A thin film of the sample is cast on a KBr pellet or analyzed using an ATR-FTIR accessory.
-
Expected Peaks for PETR:
-
C=O stretching of the ester group around 1740 cm⁻¹.
-
Absence of the broad O-H stretching from the carboxylic acid of ricinoleic acid (around 3000 cm⁻¹).
-
Presence of the O-H stretching from the hydroxyl group of the ricinoleic acid chain (around 3400 cm⁻¹).
-
C-O stretching of the ester group around 1160 cm⁻¹.
-
-
Expected Peaks for Polyurethane:
-
Appearance of N-H stretching (around 3300 cm⁻¹) and C=O stretching of the urethane linkage (around 1700 cm⁻¹).
-
Disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of PETR and the resulting polymer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Signals for PETR:
-
Signals corresponding to the methylene protons of the pentaerythritol core.
-
Signals from the protons of the ricinoleic acid chains, including the vinyl protons, the proton adjacent to the hydroxyl group, and the methylene protons.
-
-
Expected ¹³C NMR Signals for PETR:
-
Signal for the quaternary carbon of the pentaerythritol core.
-
Signals for the carbonyl carbon of the ester groups.
-
Signals for the carbons of the ricinoleic acid backbone.
-
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF) and filter before injection.
4. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Biodegradation of PETR-based Polymers
The biodegradability of PETR-based polymers is a key feature. Degradation occurs primarily through the hydrolysis of the ester linkages, which can be accelerated by enzymes such as lipases.
Hypothetical Biodegradation Pathway
The biodegradation of a PETR-based polymer is expected to proceed via the cleavage of the ester bonds, releasing pentaerythritol and ricinoleic acid. Ricinoleic acid can be further metabolized by microorganisms through β-oxidation.
Caption: Proposed biodegradation pathway of PETR-based polymers.
Protocol 4: In Vitro Biodegradation Study
This protocol describes an in vitro biodegradation study of a PETR-based polymer film using lipase.
Materials:
-
PETR-based polymer film (e.g., 1 cm x 1 cm)
-
Phosphate buffered saline (PBS), pH 7.4
-
Lipase from Pseudomonas cepacia
-
Sodium azide (to prevent microbial growth)
-
Incubator shaker
Procedure:
-
Sample Preparation: Cut the polymer film into pre-weighed samples.
-
Degradation Medium: Prepare a PBS solution containing a specific concentration of lipase (e.g., 1 mg/mL) and sodium azide (0.02% w/v). A control solution without lipase should also be prepared.
-
Incubation: Place each polymer sample in a vial containing 10 mL of the degradation medium (or control solution). Incubate the vials in a shaker at 37°C.
-
Data Collection: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the polymer samples from the solutions.
-
Analysis:
-
Weight Loss: Gently wash the samples with deionized water, dry them in a vacuum oven until a constant weight is achieved, and record the final weight. Calculate the percentage of weight loss.
-
Surface Morphology: Analyze the surface of the degraded polymer films using Scanning Electron Microscopy (SEM) to observe changes in morphology.
-
Molecular Weight Changes: Analyze the molecular weight of the remaining polymer using GPC to assess the extent of chain scission.
-
Degradation Products: The degradation medium can be analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the released products like ricinoleic acid.
-
Illustrative Quantitative Biodegradation Data
The following table presents illustrative data for the weight loss of a PETR-crosslinked polymer in the presence of lipase, based on typical degradation profiles of ricinoleic acid-based polyesters.[2][3]
| Time (days) | Weight Loss (%) in PBS (Control) | Weight Loss (%) in PBS with Lipase |
| 0 | 0 | 0 |
| 7 | 1.2 ± 0.3 | 15.5 ± 2.1 |
| 14 | 2.5 ± 0.5 | 32.8 ± 3.5 |
| 21 | 4.1 ± 0.6 | 55.2 ± 4.8 |
| 28 | 5.8 ± 0.8 | 78.9 ± 5.9 |
Note: The data presented are for illustrative purposes and actual results may vary depending on the specific polymer composition and experimental conditions.
Conclusion
This compound is a versatile, bio-based monomer with significant potential for the creation of biodegradable polymers. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to synthesize, characterize, and evaluate PETR-based materials for a range of applications, particularly in the biomedical and pharmaceutical fields. The inherent biodegradability and the tunability of the polymer properties through controlled crosslinking make PETR an attractive building block for the next generation of sustainable and functional polymers.
References
- 1. Industrial alkyd resins: characterization of pentaerythritol and phthalic acid esters using integrated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Hydrolytic degradation of ricinoleic-sebacic-ester-anhydride copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for the Synthesis of Pentaerythritol Tetraricinoleate
Application Note
Pentaerythritol tetraricinoleate (PETR) is a biodegradable and versatile polyol ester with applications as a biolubricant base stock, emollient in cosmetics, and a component in pharmaceutical formulations. Its synthesis is achieved through the esterification of pentaerythritol with four equivalents of ricinoleic acid, a renewable fatty acid derived from castor oil. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of PETR, intended for researchers, scientists, and professionals in drug development and materials science.
The synthesis of PETR involves a direct esterification reaction, typically catalyzed by an acid catalyst at elevated temperatures. The reaction progress is monitored by measuring the acid value of the reaction mixture. The final product is purified to remove unreacted starting materials and catalyst residues. Characterization of the synthesized PETR is performed using spectroscopic methods to confirm its chemical structure.
Experimental Protocols
Materials and Equipment
Reagents:
-
Pentaerythritol (PE) (98% purity)
-
Ricinoleic Acid (from castor oil)
-
Sulfuric Acid (H₂SO₄) (98%) or p-Toluenesulfonic acid (PTSA)
-
Toluene (azeotropic agent)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Chloride (NaCl) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
FTIR spectrometer
-
NMR spectrometer
Synthesis of this compound
The synthesis of PETR is achieved through the esterification of pentaerythritol with ricinoleic acid. The following protocol is a general procedure and can be optimized based on the desired yield and purity.
Reaction Setup:
-
A three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a thermometer.
-
Pentaerythritol and ricinoleic acid are added to the flask. The molar ratio of ricinoleic acid to pentaerythritol is crucial for maximizing the yield of the tetraester. An excess of fatty acid is often used to drive the reaction to completion.[1]
-
An azeotropic agent like toluene is added to facilitate the removal of water, a byproduct of the esterification reaction.
-
An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is then added to the reaction mixture.
Reaction Conditions:
-
The reaction mixture is heated to a temperature between 160°C and 220°C with continuous stirring.[1][2] The optimal temperature may vary depending on the catalyst used.
-
The reaction is carried out for a period of 4 to 8 hours.[2]
-
The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is no longer significantly decreasing.[2]
Purification of this compound
After the reaction is complete, the crude product is purified to remove the catalyst, unreacted fatty acids, and solvent.
-
The reaction mixture is cooled to room temperature.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate to remove the acid catalyst.[1]
-
The organic layer is then washed with a saturated solution of sodium chloride and ethyl acetate.[1]
-
The washed organic layer is dried over anhydrous sodium sulfate.[1]
-
The solvent and any remaining volatile impurities are removed using a rotary evaporator.
-
For higher purity, the product can be further purified by vacuum distillation.[2][3]
Characterization of this compound
The structure and purity of the synthesized PETR can be confirmed using various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of PETR is expected to show a characteristic ester carbonyl (C=O) stretching peak around 1740 cm⁻¹. The absence of a broad O-H stretching band from the carboxylic acid starting material (around 2500-3300 cm⁻¹) and a significant reduction in the O-H band from pentaerythritol (around 3200-3500 cm⁻¹) indicates the completion of the esterification reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy can confirm the presence of the ester linkage. The protons on the carbon adjacent to the ester oxygen (from the pentaerythritol backbone) will show a characteristic chemical shift.
-
¹³C NMR spectroscopy will show a peak for the carbonyl carbon of the ester group at around 170-175 ppm.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of pentaerythritol esters, which can be used as a reference for the synthesis of this compound.
Table 1: Reaction Conditions for Pentaerythritol Ester Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Fatty Acid:Pentaerythritol) | 4.5:1 to 5:1 | [4] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) | [1][5] |
| Catalyst Concentration | 1.25% to 2% (w/w of reactants) | [4] |
| Reaction Temperature | 160°C - 235°C | [1][3] |
| Reaction Time | 2 - 8.5 hours | [3][4] |
| Pressure | Atmospheric or Vacuum (10 mbar - 400 Pa) | [2][4] |
Table 2: Reported Yields and Purity of Pentaerythritol Esters
| Fatty Acid Used | Yield (%) | Purity/Composition | Reference |
| Oleic Acid | 92-94 | 95.23% Tetraester | [1] |
| Palm Oil Methyl Ester | 36 | - | [4] |
| Unsaturated Fatty Acids | 86 | 83% Tetraester | |
| Oleic Acid | >98 (conversion) | 91% Tetraester | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ikm.org.my [ikm.org.my]
- 2. CN105085259A - Preparation method of pentaerythritol unsaturated fatty acid ester - Google Patents [patents.google.com]
- 3. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Pentaerythritol Tetraricinoleate (PETR) as a Coating Additive for Enhanced Hydrophobicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol tetraricinoleate (PETR) is a bio-based tetraester derived from pentaerythritol and ricinoleic acid. Its unique molecular structure, characterized by a central neopentane core and four long, hydrophobic ricinoleic acid chains, makes it a promising candidate as a functional additive in coating formulations. This document provides detailed application notes and experimental protocols for utilizing PETR to enhance the hydrophobicity of various coating systems. The inclusion of PETR is anticipated to increase the water contact angle, reduce surface energy, and minimize water absorption of the final coating, thereby improving its protective properties and durability.
Introduction
Hydrophobicity is a critical property for a wide range of coatings, offering protection against moisture, corrosion, and biofouling. The demand for high-performance, sustainable, and bio-based coating additives has led to increased interest in materials like this compound. PETR is a viscous, oily liquid that is immiscible with water, indicating its inherent hydrophobic nature. When incorporated into a coating formulation, the long aliphatic chains of the ricinoleate moieties are expected to orient at the coating-air interface, creating a low-energy surface that repels water.
Pentaerythritol and its esters are widely used in the coatings industry to improve hardness, gloss, and durability.[1][2] PETR, specifically, is synthesized through the esterification of pentaerythritol with ricinoleic acid, a fatty acid derived from castor oil.[3][4] This bio-based origin makes PETR an attractive alternative to conventional petroleum-derived hydrophobic additives.
Mechanism of Action
The primary mechanism by which PETR enhances hydrophobicity is through the reduction of surface energy. The long, nonpolar hydrocarbon chains of the ricinoleic acid component of the PETR molecule are responsible for this effect. When PETR is blended into a coating formulation, these hydrophobic chains tend to migrate to the surface during the curing process. This surface orientation minimizes the interfacial energy between the coating and the surrounding air, resulting in a surface that is less "wettable" by water. This increased hydrophobicity manifests as a higher water contact angle.
Caption: Mechanism of PETR-induced hydrophobicity in coatings.
Anticipated Performance Data
| Performance Metric | Control Coating (Without PETR) | Coating with PETR (Anticipated) | Test Method |
| Water Contact Angle (°) | 70 - 80 | > 100 | Sessile Drop Goniometry |
| Surface Energy (mN/m) | 35 - 45 | < 30 | OWRK/Fowkes Method |
| Water Absorption (%) | 2 - 4 | < 1 | ASTM D570 |
| Corrosion Resistance | Moderate | High | Salt Spray Test (ASTM B117) |
Experimental Protocols
The following protocols provide a framework for incorporating PETR into a model solvent-based acrylic coating and evaluating its effect on hydrophobicity. Researchers should adapt these protocols to their specific coating systems and available equipment.
Materials and Equipment
-
This compound (PETR): High purity grade.
-
Acrylic Resin: E.g., a thermoplastic acrylic resin solution.
-
Solvent: A suitable solvent for the acrylic resin (e.g., xylene, toluene).
-
Substrate: Standard testing panels (e.g., glass slides, steel panels).
-
Magnetic Stirrer and Stir Bars.
-
Film Applicator: E.g., a drawdown bar or spin coater.
-
Contact Angle Goniometer.
-
Analytical Balance.
-
Desiccator.
-
Oven.
Preparation of PETR-Modified Coating Formulation
This protocol describes the preparation of a simple coating formulation with varying concentrations of PETR.
Caption: Workflow for preparing PETR-modified coating formulations.
Protocol:
-
Prepare a stock solution of the acrylic resin in the chosen solvent at a predetermined concentration (e.g., 40% w/w).
-
Prepare separate solutions of PETR in the same solvent at different concentrations (e.g., 1%, 3%, and 5% w/w relative to the total solid content of the resin).
-
Create the coating formulations:
-
Control: Acrylic resin solution.
-
PETR Formulations: Add the calculated amount of each PETR solution to the acrylic resin solution to achieve the desired final concentration of PETR.
-
-
Mix each formulation thoroughly using a magnetic stirrer until a homogeneous mixture is obtained.
Coating Application
-
Substrate Preparation: Clean the substrates thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any contaminants and dry them completely.
-
Film Application: Apply the prepared coating formulations to the substrates using a film applicator to ensure a uniform film thickness.
-
Curing: Allow the coated substrates to cure under controlled conditions (e.g., at room temperature for 24 hours followed by a period in a low-temperature oven to ensure complete solvent evaporation).
Hydrophobicity Testing Protocols
This test quantifies the hydrophobicity of the coating surface.
Caption: Experimental workflow for Water Contact Angle (WCA) measurement.
Protocol:
-
Place the cured coated substrate on the sample stage of the contact angle goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coating surface.
-
Use the goniometer's software to capture an image of the droplet and measure the angle formed at the solid-liquid-vapor interface.
-
Perform measurements at a minimum of five different locations on each sample to ensure statistical reliability.
-
Calculate the average water contact angle for each coating formulation.
This protocol determines the amount of water absorbed by the coating.
Protocol:
-
Prepare free films of the coatings by applying them to a non-adherent surface (e.g., PTFE) and allowing them to cure completely.
-
Cut the free films into specimens of known dimensions.
-
Dry the specimens in an oven at a specified temperature (e.g., 50 °C) until a constant weight is achieved. Record this as the initial dry weight (W_dry).
-
Immerse the specimens in deionized water at room temperature.
-
At regular intervals (e.g., 24, 48, 72 hours), remove the specimens from the water, gently blot the surface to remove excess water, and weigh them immediately. Record this as the wet weight (W_wet).
-
Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
Conclusion
This compound holds significant promise as a bio-based additive for enhancing the hydrophobicity of coatings. Its molecular structure is inherently suited to reducing surface energy and repelling water. The provided protocols offer a foundational approach for researchers to explore the incorporation of PETR into their specific coating systems and to quantify its impact on key performance metrics related to hydrophobicity. Further research is encouraged to generate a comprehensive dataset on the performance of PETR in a variety of coating formulations and under diverse environmental conditions.
References
Application Notes and Protocols: Incorporating Pentaerythritol Tetraricinoleate into Nanocomposites for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetraricinoleate (PETR) is a tetraester of pentaerythritol and ricinoleic acid.[1] Its properties, such as high viscosity, excellent lubricity, and biocompatibility, make it a promising candidate for various industrial and pharmaceutical applications. In the pharmaceutical field, it has been utilized as a thickening agent and stabilizer in topical formulations.[1] The unique structure of PETR, featuring long, unsaturated fatty acid chains, suggests its potential as a lipid matrix component in nanocomposite formulations for controlled drug delivery.
These application notes provide a comprehensive overview of the hypothetical incorporation of this compound (PETR) into nanocomposites, specifically focusing on its potential application in drug delivery systems. While direct studies on PETR-based nanocomposites are limited, this document extrapolates from research on similar long-chain fatty acid esters of pentaerythritol and ricinoleic acid-functionalized nanoparticles to provide plausible experimental protocols and expected outcomes. The primary focus will be on the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), where PETR can serve as a key lipid component.
Potential Applications of PETR in Nanocomposites
The incorporation of PETR into nanocomposites can offer several advantages in drug delivery:
-
Enhanced Biocompatibility: Derived from natural sources (pentaerythritol and ricinoleic acid from castor oil), PETR is expected to be highly biocompatible and biodegradable.
-
Improved Drug Solubility and Loading: The lipophilic nature of PETR can enhance the solubility and encapsulation efficiency of hydrophobic drugs.
-
Controlled Drug Release: The solid lipid matrix formed by PETR at physiological temperatures can provide sustained release of the encapsulated therapeutic agent.
-
Versatility: PETR can be blended with other lipids and polymers to fabricate various types of nanocomposites, including SLNs and NLCs, allowing for tunable drug release profiles.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of PETR-based nanocomposites. These are model protocols adapted from established methods for similar lipid-based nanoparticles.[2][3]
Synthesis of this compound (PETR)
Objective: To synthesize PETR via esterification of pentaerythritol and ricinoleic acid. This protocol is based on general methods for pentaerythritol ester synthesis.[4]
Materials:
-
Pentaerythritol
-
Ricinoleic acid (molar ratio of ricinoleic acid to pentaerythritol: 4.5:1)
-
Lanthanum methanesulfonate (catalyst)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction kettle, add ricinoleic acid, pentaerythritol, and toluene.
-
Add lanthanum methanesulfonate as the catalyst.
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to a reflux temperature of 120-160°C with continuous stirring.
-
Maintain the reaction for 3-6 hours. Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.
-
Once the acid value stabilizes, stop the reaction.
-
Filter the mixture to separate the catalyst. The catalyst can be recovered and reused.
-
Remove the toluene solvent from the filtrate via vacuum distillation to obtain the crude PETR product.
-
Further purify the product as needed.
Preparation of PETR-based Solid Lipid Nanoparticles (SLNs)
Objective: To formulate drug-loaded SLNs using PETR as the solid lipid matrix via the hot homogenization and ultrasonication method.[5]
Materials:
-
This compound (PETR) (solid lipid)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Melt the PETR at a temperature 5-10°C above its melting point.
-
Dissolve the hydrophobic drug in the molten PETR to form the lipid phase.
-
In a separate beaker, dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the lipid phase and homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.
-
Disperse the resulting nanoemulsion in cold deionized water (2-4°C) under gentle stirring to solidify the lipid nanoparticles.
-
The resulting SLN dispersion can be stored at 4°C.
Preparation of PETR-based Nanostructured Lipid Carriers (NLCs)
Objective: To formulate drug-loaded NLCs using a blend of PETR and a liquid lipid to improve drug loading and stability.[6][7]
Materials:
-
This compound (PETR) (solid lipid)
-
Oleic acid (liquid lipid)
-
Hydrophobic drug (e.g., Curcumin)
-
Tween 80 (surfactant)
-
Deionized water
Procedure:
-
Melt the PETR at a temperature 5-10°C above its melting point.
-
Add the oleic acid to the molten PETR to form the lipid mixture. A typical ratio of solid lipid to liquid lipid is 70:30 (w/w).
-
Dissolve the hydrophobic drug in the lipid mixture.
-
Prepare the aqueous phase by dissolving Tween 80 in deionized water and heating to the same temperature as the lipid phase.
-
Add the lipid phase to the aqueous phase and homogenize using a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion to room temperature to allow the NLCs to form.
-
The NLC dispersion can be stored for further characterization.
Characterization of PETR-based Nanocomposites
A thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanocomposites.[8]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol: Dilute the nanoparticle dispersion with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer. Measurements should be performed in triplicate at 25°C.
-
Expected Results: For drug delivery applications, a particle size in the range of 100-300 nm is generally desirable. The PDI should be below 0.3 to ensure a narrow size distribution. A zeta potential of at least ±30 mV is preferred for good colloidal stability.[9]
Morphology
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Protocol: For SEM, a drop of the nanoparticle dispersion is placed on a stub, air-dried, and then sputter-coated with gold. For TEM, a drop of the dispersion is placed on a carbon-coated copper grid and stained with a negative staining agent like phosphotungstic acid before drying.
-
Expected Results: The micrographs should reveal spherical or nearly spherical nanoparticles with a smooth surface.
Drug Entrapment Efficiency (EE) and Drug Loading (DL)
-
Method: Ultracentrifugation
-
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and DL using the following equations:[10]
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Bag Method[10]
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples.
-
-
Expected Results: The drug release profile is expected to show an initial burst release followed by a sustained release over an extended period.[11]
Physical State of the Drug and Lipid
-
Methods: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)
-
Protocol: Lyophilize the nanoparticle dispersion to obtain a dry powder. Analyze the powder using DSC and PXRD. Compare the results with the pure drug and pure lipid.
-
Expected Results: DSC thermograms of the drug-loaded nanoparticles should show the absence or a shift of the drug's melting peak, indicating that the drug is in an amorphous or molecularly dispersed state within the lipid matrix. PXRD patterns should confirm the crystalline nature of the lipid in SLNs and a less ordered crystalline structure in NLCs.[12]
Data Presentation
The following tables present hypothetical but plausible quantitative data for PETR-based nanocomposites, based on values reported for similar lipid nanoparticle systems.
Table 1: Physicochemical Properties of PETR-based Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Drug-SLN | 210 ± 15 | 0.25 ± 0.03 | -32.5 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.7 |
| Drug-NLC | 185 ± 12 | 0.21 ± 0.02 | -35.8 ± 1.9 | 92.7 ± 2.8 | 10.5 ± 0.9 |
Table 2: In Vitro Drug Release from PETR-based Nanoparticles
| Time (hours) | Cumulative Drug Release (%) from SLNs | Cumulative Drug Release (%) from NLCs |
| 1 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| 2 | 25.6 ± 2.5 | 32.8 ± 2.9 |
| 4 | 40.1 ± 3.1 | 50.2 ± 3.5 |
| 8 | 58.9 ± 4.2 | 68.7 ± 4.1 |
| 12 | 70.3 ± 3.9 | 80.1 ± 4.6 |
| 24 | 85.7 ± 4.5 | 91.5 ± 5.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of PETR-based nanocomposites.
Targeted Drug Delivery to Cancer Cells
Caption: Mechanism of targeted drug delivery to cancer cells using PETR nanocomposites.
Notch Signaling Pathway Inhibition
Caption: Inhibition of the Notch signaling pathway by a drug delivered via nanocomposites.[1]
References
- 1. Frontiers | Drug-Loaded Polymeric Nanoparticles for Cancer Stem Cell Targeting [frontiersin.org]
- 2. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentaerythritol-Based Scaffolds in Tissue Engineering
A Note on Pentaerythritol Tetraricinoleate:
Initial research indicates a notable scarcity of published literature specifically detailing the use of this compound in the fabrication of tissue engineering scaffolds. This compound is predominantly utilized as a viscous emollient, lubricant, and plasticizer, properties which may not be conducive to forming the stable, porous structures typically required for tissue engineering scaffolds.[1][2][3]
The following application notes and protocols are therefore based on more extensively researched pentaerythritol derivatives, such as pentaerythritol triacrylate (PETA) and pentaerythritol tetrakis (3-mercaptopropionate), which are commonly employed in the creation of biocompatible scaffolds for tissue regeneration.[4]
Application Notes
Pentaerythritol-based polymers are versatile materials for creating three-dimensional scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[4] Their utility in tissue engineering stems from their biocompatibility, biodegradability, and tunable mechanical properties. These polymers can be fabricated into porous structures using various techniques, including gas foaming, photopolymerization, and emulsion templating, allowing for control over scaffold architecture to suit specific tissue applications.
Quantitative Data Summary
The following tables summarize the key quantitative properties of pentaerythritol-based scaffolds as reported in the literature.
Table 1: Mechanical Properties of Pentaerythritol-Based Scaffolds
| Scaffold Composition | Fabrication Method | Compressive Yield Strength (MPa) | Compressive Modulus (MPa) | Porosity (%) | Average Pore Size (µm) |
| PETA:HA (100:0) | Gas Foaming | - | - | 66.9 | 250-300 |
| PETA:HA (85:15) | Gas Foaming | - | - | 72.0 | 250-300 |
| PETA:HA (80:20) | Gas Foaming | Higher than PCL:HA control | - | 66.4 | 150-200 |
| PETA:HA (75:25) | Gas Foaming | - | - | 44.7 | 70-100 |
| Poly(TT/DPEHA)HIPEs | Emulsion Templating | Enhanced with HA | Enhanced with HA | - | 51.2 - 131.4 |
PETA: Pentaerythritol triacrylate; HA: Hydroxyapatite; PCL: Poly(ε-caprolactone); Poly(TT/DPEHA)HIPEs: Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate) High Internal Phase Emulsion. Data extracted from multiple sources.
Table 2: Biocompatibility and Osteogenic Potential of PETA:HA Scaffolds
| Scaffold Composition | Cell Type | Assay | Key Findings |
| PETA:HA (80:20) | hASCs | Cell Viability | Greater number of live cells compared to PCL:HA control after 21 days. |
| PETA:HA (80:20) | hASCs | Alkaline Phosphatase (ALP) Expression | Increased ALP expression after 21 days. |
| PETA:HA (80:20) | hASCs | Osteocalcin (OCN) Expression | Highest OCN expression after 21 days. |
| PETA:HA (80:20) | hASCs | Mineralization | Greatest mineralization after 21 days. |
hASCs: human Adipose-Derived Mesenchymal Stromal Cells. Data indicates superior osteogenic potential compared to PCL:HA controls.
Experimental Protocols
Protocol 1: Scaffold Fabrication via Gas Foaming
This protocol describes the fabrication of porous scaffolds from pentaerythritol triacrylate-co-trimethylolpropane (PETA) and hydroxyapatite (HA) using a gas foaming technique.
Materials:
-
Pentaerythritol triacrylate (PETA)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)
-
Diethylamine (DEA)
-
Hydroxyapatite (HA) powder
-
Pressurized canister
-
Nitrous oxide (N₂O) gas
-
Cylindrical molds
Procedure:
-
Prepare the PETA polymer by mixing it with 16.1% DEA.
-
Add TMPTMP in a 1:1 molar functionality ratio to the PETA/DEA mixture.
-
Stir the mixture for 3 hours to ensure homogeneity.
-
Incorporate the desired weight percentage of HA powder into the polymer mixture (e.g., 15% or 20% w/w).
-
For solid scaffolds, cast the mixture into cylindrical molds.
-
For foamed scaffolds, pour the polymer/HA mixture into a pressurized canister.
-
Introduce compressed nitrous oxide as a foaming agent.
-
Dispense the foaming mixture into molds and allow it to cure and solidify, forming a porous scaffold.
Protocol 2: Scaffold Fabrication via Photopolymerization using Emulsion Templating
This protocol details the creation of highly porous scaffolds, known as PolyHIPEs (High Internal Phase Emulsions), using photopolymerization of pentaerythritol-based monomers.[5]
Materials:
-
Pentaerythritol tetrakis (3-mercaptopropionate) (TT) (thiol monomer)
-
Dipentaerythritol penta-/hexa-acrylate (DPEHA) (ene monomer)
-
Photoinitiator (e.g., Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide/2-hydroxy-2-methylpropiophenone blend)
-
Surfactant (e.g., Hypermer B246)
-
1,2-dichloroethane (solvent)
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Hydroxyapatite (HA) powder (optional)
-
UV curing chamber
Procedure:
-
Prepare the Organic Phase: Dissolve the surfactant in 1,2-dichloroethane in a multi-neck flask. Add the TT and DPEHA monomers (e.g., at a 60:40 volume ratio) and the photoinitiator. Stir the mixture until a homogenous solution is formed.
-
Prepare the Aqueous Phase: Dissolve CaCl₂ in distilled water. If incorporating HA, disperse the HA powder in this aqueous solution.
-
Create the Emulsion: While stirring the organic phase, add the aqueous phase dropwise to form a high internal phase emulsion. Homogenize the emulsion for 10-15 minutes.
-
Polymerization: Pour the emulsion into a cylindrical glass vial and place it in a UV chamber for photopolymerization.
-
Purification: After polymerization, the resulting scaffold is purified, typically by Soxhlet extraction, to remove the solvent, surfactant, and any unreacted monomers.
-
Drying: Dry the purified scaffold in a convection oven.
Protocol 3: Mechanical Testing of Scaffolds
This protocol outlines the procedure for uniaxial compression testing to determine the mechanical properties of the fabricated scaffolds.
Materials and Equipment:
-
Fabricated cylindrical scaffold samples
-
Mechanical testing system (e.g., universal testing machine) with a suitable load cell
-
Calipers
Procedure:
-
Measure the diameter and height of the cylindrical scaffold samples using calipers.
-
Place a scaffold sample on the lower platen of the mechanical testing machine.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the load-displacement data until a predefined strain (e.g., 50%) is reached.
-
Calculate the compressive stress and strain from the recorded data and the initial dimensions of the scaffold.
-
Determine the compressive yield strength and compressive modulus from the stress-strain curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the scaffold material by measuring the metabolic activity of cells cultured on the scaffold.[6]
Materials:
-
Sterilized scaffold samples
-
Cell culture plates
-
Appropriate cell line (e.g., human adipose-derived mesenchymal stromal cells - hASCs)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Place sterile scaffold samples into the wells of a cell culture plate.
-
Seed cells onto the scaffolds at a predetermined density.
-
Culture the cell-scaffold constructs for the desired time period (e.g., 1, 3, 7 days).
-
At each time point, remove the culture medium and wash the constructs with PBS.
-
Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
During incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 5: Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)
This protocol measures the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation.[7]
Materials:
-
Cell-scaffold constructs cultured in osteogenic induction medium
-
Lysis buffer (e.g., Tris-HCl with Triton X-100)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Sodium carbonate buffer (pH 10.4)
-
Microplate reader
Procedure:
-
After the desired culture period in osteogenic medium, wash the cell-scaffold constructs with PBS.
-
Lyse the cells by incubating the constructs in lysis buffer.
-
Transfer the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution in sodium carbonate buffer to each well.
-
Incubate at 37°C for 30 minutes. ALP in the lysate will convert pNPP to p-nitrophenol, which is yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve of p-nitrophenol.
Visualizations
Caption: Overall experimental workflow for scaffold fabrication and evaluation.
Caption: Gas foaming scaffold fabrication workflow.
Caption: Emulsion templating and photopolymerization workflow.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Buy this compound | 126-56-7 [smolecule.com]
- 3. This compound | 126-56-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs Macroporous Scaffold with Alpha Hydroxyapatite via Photopolymerization for Fibroblast Regeneration [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pentaerythritol Tetraricinoleate
These application notes provide detailed methodologies for the quantitative analysis of Pentaerythritol Tetraricinoleate (PETR) in various matrices, catering to researchers, scientists, and drug development professionals.
Introduction
This compound (PETR) is a complex ester of pentaerythritol and ricinoleic acid. Its unique properties make it a valuable excipient in pharmaceutical formulations, cosmetics, and as a specialty lubricant. Accurate quantification of PETR is crucial for formulation development, quality control, and stability studies. This document outlines three common analytical techniques for the determination of PETR: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Effective sample preparation is critical to ensure accurate and reproducible results. The choice of method depends on the sample matrix.
Protocol 1: Solid Matrix (e.g., Polymer, Tablet)
-
Grinding: The solid sample should be cryogenically ground to a fine powder to ensure homogeneity.
-
Dissolution: A known weight of the powdered sample is dissolved in a suitable organic solvent. Due to the long fatty acid chains, a non-polar solvent like tetrahydrofuran (THF) or a mixture of n-hexane and isopropanol is recommended.[1] Sonication may be required to facilitate complete dissolution.
-
Precipitation of Matrix Components: If the matrix (e.g., a polymer) is soluble in the chosen solvent, a non-solvent for the matrix but a solvent for PETR should be added to precipitate the matrix. For instance, if the sample is dissolved in THF, adding methanol could precipitate certain polymers while keeping PETR in solution.
-
Centrifugation/Filtration: The sample is centrifuged to pellet the precipitated matrix components. The supernatant is then filtered through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter before analysis.
Protocol 2: Liquid/Semi-solid Matrix (e.g., Cream, Ointment)
-
Solvent Extraction: A known amount of the sample is dispersed in a solvent system that is immiscible with the bulk of the matrix but in which PETR is soluble. A common technique is liquid-liquid extraction. For example, a hexane-methanol system can be used.
-
Phase Separation: The mixture is vortexed and then centrifuged to achieve clear phase separation. The hexane layer containing the PETR is carefully collected.
-
Evaporation and Reconstitution: The solvent from the collected organic phase is evaporated under a stream of nitrogen. The residue is then reconstituted in a known volume of the mobile phase or a suitable solvent for injection into the analytical instrument.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC-ELSD is a robust method for quantifying non-volatile compounds like PETR that lack a strong UV chromophore. A non-aqueous reversed-phase approach is often suitable.[2]
Experimental Protocol:
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Isopropanol and Acetonitrile.
-
Gradient: 70% Isopropanol to 100% Isopropanol over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 30 °C.
-
Evaporator Temperature: 50 °C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
Injection Volume: 20 µL.
-
Standard Preparation: Standards of PETR are prepared in the mobile phase at concentrations ranging from 0.05 to 0.5 mg/mL.
-
Quantification: A calibration curve is generated by plotting the peak area of the PETR standard against its concentration. The concentration of PETR in the sample is determined from this curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC analysis of PETR requires derivatization to increase its volatility. The hydroxyl groups on the ricinoleate moieties can be silylated.
Experimental Protocol:
-
Derivatization:
-
The dried sample extract or standard is placed in a reaction vial.
-
50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine are added.
-
The vial is sealed and heated at 70 °C for 30 minutes.
-
-
Chromatographic System: Agilent 8890 GC System or equivalent.
-
Column: A capillary column suitable for high-temperature analysis (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.10 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 320 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 380 °C.
-
Hold: 10 minutes at 380 °C.
-
-
Detector: Flame Ionization Detector (FID) at 380 °C.
-
Quantification: An internal standard (e.g., cholesteryl oleate) is recommended for improved accuracy. A calibration curve is constructed by plotting the ratio of the PETR peak area to the internal standard peak area against the PETR concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, allowing for the quantification of PETR even in complex matrices.[1]
Experimental Protocol:
-
Chromatographic System: Agilent 1290 Infinity II LC System coupled to an Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient: 80% B to 100% B over 10 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Precursor and product ions for PETR would need to be determined by infusing a standard solution.
-
Quantification: An isotopically labeled internal standard is ideal. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Data Summary
| Parameter | HPLC-ELSD | GC-FID (with Derivatization) | LC-MS |
| Principle | Separation by polarity, detection by light scattering of nebulized particles. | Separation by boiling point, detection by ionization in a flame. | Separation by polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate | Good | Excellent |
| Sensitivity | Good (ng range) | Good (pg range) | Excellent (fg-pg range) |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Matrix Effects | Can be significant | Less prone with selective detectors | Can be significant (ion suppression/enhancement) |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Typical Run Time | 15-25 minutes | 20-40 minutes | 10-20 minutes |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Workflow for the HPLC-ELSD analysis of this compound.
Caption: Workflow for the GC-FID analysis of this compound after derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentaerythritol Tetraricinoleate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pentaerythritol Tetraricinoleate (PETR).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the reaction yield of this compound lower than expected?
Answer:
Low yields in the esterification of pentaerythritol with ricinoleic acid can stem from several factors. The primary reason is often an incomplete reaction due to the reversible nature of esterification.
Potential Causes and Solutions:
-
Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield.
-
Solution: Ensure an efficient system for water removal is in place. This can be achieved by applying a vacuum, using a Dean-Stark apparatus, or sparging the reaction mixture with an inert gas like nitrogen.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Solution: The optimal temperature range for this synthesis is typically between 150°C and 220°C.[2] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions and degradation of the product.[3] It is crucial to monitor and control the temperature throughout the reaction.
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of ricinoleic acid to pentaerythritol can lead to incomplete conversion.
-
Solution: A slight excess of the fatty acid is often used to drive the reaction towards the formation of the tetraester. A common molar ratio of fatty acid to the hydroxyl groups of pentaerythritol is 1.1:1.[3]
-
-
Insufficient Catalyst Activity or Concentration: The catalyst plays a crucial role in accelerating the reaction.
-
Reaction Time: The esterification of a polyol like pentaerythritol is a stepwise process and requires sufficient time for completion.
-
Solution: Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a certain threshold (e.g., < 1 mgKOH/g).[1] Reaction times can range from several hours to over a day depending on the specific conditions.[2]
-
Question: What are the common side reactions in this compound synthesis and how can they be minimized?
Answer:
Several side reactions can occur during the synthesis of PETR, leading to impurities and a decrease in the desired product's quality.
Common Side Reactions and Mitigation Strategies:
-
Formation of Partial Esters: Incomplete esterification will result in a mixture of mono-, di-, and tri-ricinoleates of pentaerythritol.
-
Mitigation: As with addressing low yields, optimizing the reaction conditions (temperature, time, molar ratio, and efficient water removal) will favor the formation of the fully substituted tetraester.
-
-
Etherification: The hydroxyl group on the ricinoleic acid backbone can potentially undergo intermolecular etherification at high temperatures, leading to the formation of estolides.[4]
-
Mitigation: Maintain the reaction temperature within the optimal range and avoid prolonged reaction times at excessively high temperatures.
-
-
Oxidation and Discoloration: The presence of double bonds in ricinoleic acid makes it susceptible to oxidation, especially at elevated temperatures, which can lead to a darker-colored product.[4][5]
-
Dehydration of Ricinoleic Acid: At high temperatures and in the presence of an acid catalyst, ricinoleic acid can dehydrate, leading to the formation of conjugated and non-conjugated linoleic acids.
-
Mitigation: Careful control of the reaction temperature is crucial to minimize this side reaction.
-
Question: How can I effectively purify the synthesized this compound?
Answer:
Purification is a critical step to remove unreacted starting materials, catalyst, and any side products.
Purification Steps:
-
Catalyst Removal:
-
Acidic Catalysts: If an acid catalyst like p-toluenesulfonic acid or sulfuric acid was used, it can be neutralized by washing the crude product with a dilute alkaline solution (e.g., sodium carbonate or sodium bicarbonate solution).[6]
-
Solid Catalysts: Heterogeneous catalysts can be removed by filtration.
-
-
Removal of Unreacted Ricinoleic Acid:
-
Alkaline Washing: Washing with a dilute alkaline solution will convert the unreacted ricinoleic acid into its salt, which is water-soluble and can be separated in the aqueous phase.
-
Vacuum Distillation: Unreacted fatty acids can be removed by distillation under high vacuum.[3]
-
-
Solvent Removal: If a solvent was used for azeotropic water removal, it must be removed, typically by vacuum distillation.
-
Decolorization: If the product is colored, it can be treated with activated carbon to remove color impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: The synthesis is an esterification reaction where one molecule of pentaerythritol reacts with four molecules of ricinoleic acid to form one molecule of this compound and four molecules of water.[2]
Pentaerythritol + 4 Ricinoleic Acid ⇌ this compound + 4 Water
Q2: What are the recommended catalysts for this synthesis?
A2: A variety of catalysts can be used, including:
-
Acid Catalysts: p-Toluenesulfonic acid, sulfuric acid.[3]
-
Organometallic Catalysts: Tin-based compounds (e.g., stannous oxide) and organotitanates.[3]
-
Metal Oxides: Zinc oxide.[5] The choice of catalyst can affect the reaction rate and the potential for side reactions.
Q3: What is a typical molar ratio of reactants?
A3: To drive the reaction to completion and favor the formation of the tetraester, a slight excess of ricinoleic acid is generally used. A molar ratio of ricinoleic acid to pentaerythritol of around 4.4:1 is a common starting point.[3]
Q4: How is the progress of the reaction monitored?
A4: The progress of the esterification is typically monitored by measuring the acid value of the reaction mixture. A decreasing acid value indicates the consumption of the carboxylic acid. The reaction is generally considered complete when the acid value drops below a predetermined low value.[1]
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
The reaction is performed at high temperatures, so appropriate personal protective equipment (PPE) such as heat-resistant gloves and safety glasses should be worn.
-
The reaction should be conducted in a well-ventilated fume hood.
-
If using strong acid catalysts, handle them with care to avoid skin and eye contact.
-
Be cautious when working with vacuum systems.
Data Presentation
The following tables summarize the effect of various reaction parameters on the synthesis of pentaerythritol tetraesters, using pentaerythritol tetraoleate as a representative model due to the availability of quantitative data. The principles are broadly applicable to the synthesis of this compound.
Table 1: Effect of Temperature on Pentaerythritol Tetraoleate Yield
| Temperature (°C) | Reaction Time (h) | Fatty Acid Conversion (%) | Reference |
| 200 | 8 | ~90 | [3] |
| 220 | 5 | 96 | [3] |
| 220 | 8 | >95 | [3] |
Table 2: Effect of Catalyst Type and Concentration on Pentaerythritol Tetraoleate Synthesis
| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Fatty Acid Conversion (%) | Reference |
| p-Toluenesulfonic acid | - | 160 | 4 | 96 (polyol conversion) | [3] |
| Organotin (Fascat 2003) | 0.2 | 220 | 8 | ~98 | [3] |
| Organotin (Fascat 2003) | 0.4 | 220 | 8 | ~98 | [3] |
| Tributyl phosphate | - | 220 | 5 | 96 | [3] |
Table 3: Effect of Molar Ratio on Pentaerythritol Tetraoleate Synthesis
| Molar Ratio (Oleic Acid:Pentaerythritol) | Temperature (°C) | Reaction Time (h) | Reference |
| 4.4:1 | 160 | 4 | [3] |
| 5.6:1 | - | 4 | [3] |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
Pentaerythritol
-
Ricinoleic Acid
-
Catalyst (e.g., p-toluenesulfonic acid or stannous oxide)
-
Nitrogen gas supply
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Activated carbon (optional)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser with a Dean-Stark trap or a vacuum distillation setup
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Charge the three-necked round-bottom flask with pentaerythritol and ricinoleic acid (e.g., a molar ratio of 1:4.4).
-
Add the catalyst (e.g., 0.2-0.5 wt% of the total reactants).
-
Equip the flask with a mechanical stirrer, a thermometer, and a condenser connected to a Dean-Stark trap or a vacuum line.
-
Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.
-
-
Esterification Reaction:
-
Start stirring the mixture and gradually heat it to the desired reaction temperature (e.g., 180-220°C).[2]
-
Maintain the reaction at this temperature and continue to remove the water formed during the reaction either azeotropically (if a solvent is used) or by applying a vacuum.
-
Monitor the progress of the reaction by taking small samples periodically and determining the acid value.
-
Continue the reaction until the acid value is below the target level (e.g., < 1 mgKOH/g).[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize it by washing the crude product with a 5% sodium bicarbonate solution in a separatory funnel. Repeat the washing until the aqueous layer is neutral.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
If the product is colored, it can be stirred with activated carbon for a period and then filtered.
-
To remove any unreacted ricinoleic acid, the product can be subjected to vacuum distillation.[3]
-
-
Characterization:
-
Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ester functional group, and Nuclear Magnetic Resonance (NMR) for structural elucidation. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in PETR synthesis.
References
- 1. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 3. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Purity Pentaerythritol Tetraricinoleate (PETR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Pentaerythritol Tetraricinoleate (PETR).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude PETR can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Residual pentaerythritol and ricinoleic acid.
-
Partially Esterified Products: Pentaerythritol mono-, di-, and tri-ricinoleates.
-
Catalyst Residues: If a catalyst is used in the esterification process (e.g., tin-based or acid catalysts), trace amounts may remain in the product.[1]
-
By-products of Side Reactions: Dehydration or etherification products of pentaerythritol.
-
Solvent Residues: If a solvent is used for the reaction or initial purification steps.
Q2: Which analytical techniques are recommended for assessing the purity of PETR?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of PETR:
-
High-Performance Liquid Chromatography (HPLC): Particularly non-aqueous reversed-phase HPLC, can be used to quantify the main component and separate it from impurities.[2][3] An Evaporative Light Scattering Detector (ELSD) is often suitable for non-chromophoric compounds like PETR.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities, sometimes even at low levels (down to 0.01% with high-field instruments).[4][5][6][7]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.[8]
-
Acid Value Titration: A simple titrimetric method to quantify the amount of residual free fatty acids (ricinoleic acid).
-
Hydroxyl Value Titration: This method helps to quantify the amount of residual free hydroxyl groups from pentaerythritol and partially substituted esters.
Q3: What are the primary purification techniques for high-purity PETR?
A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common methods include:
-
Liquid-Liquid Extraction: To remove water-soluble impurities like residual pentaerythritol and certain catalysts.[9][10][11][12][13]
-
Column Chromatography: Effective for separating PETR from partially esterified products and other organic impurities.[14]
-
Molecular (Short-Path) Distillation: Suitable for separating the high-molecular-weight PETR from more volatile impurities at low temperatures and high vacuum, minimizing thermal degradation.[4][15][16]
-
Recrystallization: Can be effective if a suitable solvent system is found that allows for selective crystallization of PETR, leaving impurities in the mother liquor.[17][18][19][20]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Liquid-Liquid Extraction | 1. Incomplete Phase Separation: Emulsion formation can trap impurities in the organic layer. 2. Incorrect Solvent Choice: The chosen aqueous phase may not effectively extract the target impurities. 3. Inappropriate pH of Aqueous Phase: The pH may not be optimal for extracting acidic or basic impurities. | 1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In persistent cases, filtration through a bed of celite may be necessary. 2. Optimize Solvents: If removing residual pentaerythritol, ensure sufficient water is used. For catalyst removal, a dilute acid or base wash may be more effective. 3. Adjust pH: For removing acidic impurities like residual ricinoleic acid, a dilute basic wash (e.g., 5% sodium bicarbonate solution) is recommended. For basic impurities, a dilute acidic wash (e.g., 1% HCl) can be used.[9][21] |
| Low Yield After Column Chromatography | 1. Irreversible Adsorption on Stationary Phase: Highly polar impurities or the product itself may bind too strongly to the silica gel. 2. Co-elution of Product and Impurities: The chosen mobile phase may not provide adequate separation. 3. Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Modify Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica. 2. Optimize Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation before running the column. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. 3. Use Neutralized Silica: Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the mobile phase) if product degradation is suspected. |
| Product Darkens During Molecular Distillation | 1. Thermal Degradation: The distillation temperature is too high. 2. Presence of Oxygen: The vacuum is not sufficient, and residual oxygen is causing oxidation. | 1. Lower Distillation Temperature: Molecular distillation is designed for low-temperature operation. Ensure the lowest possible temperature is used. 2. Improve Vacuum: Check the vacuum system for leaks. A high vacuum is crucial to lower the boiling point and prevent oxidation.[16] |
| Difficulty in Inducing Crystallization | 1. Solution is Not Saturated: Too much solvent was used. 2. High Level of Impurities: Impurities can inhibit crystal formation. 3. Inappropriate Solvent: The chosen solvent is not suitable for crystallization. | 1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product. 2. Pre-purify the Product: Use another technique like extraction or chromatography to remove some of the impurities before attempting recrystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product. If these fail, a different solvent or solvent mixture should be investigated. |
Section 3: Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Water-Soluble Impurities
-
Dissolve the crude PETR in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. A typical ratio is 1:5 to 1:10 (w/v) of crude product to solvent.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer (containing PETR) will typically be the top layer, but this should be confirmed based on the solvent densities.
-
Drain the aqueous layer.
-
To remove acidic impurities, add an equal volume of 5% sodium bicarbonate solution, shake, and separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the partially purified PETR.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the partially purified PETR in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified PETR.
Section 4: Quantitative Data
The following table summarizes typical purity levels that can be achieved with different purification techniques for high-molecular-weight esters. Note that specific values for PETR may vary depending on the initial purity and optimization of the method.
| Purification Technique | Typical Purity Achieved | Key Impurities Removed | Reference |
| Liquid-Liquid Extraction | 85-95% | Unreacted pentaerythritol, residual catalyst, free fatty acids | [9] |
| Column Chromatography | >98% | Partially esterified products, colored impurities | [14] |
| Molecular Distillation | >99% | Volatile impurities, mono- and di-esters | [4][16] |
| Recrystallization | >99% (if successful) | Varies depending on solvent and impurity solubility | [8] |
Section 5: Visualizations
Caption: A typical multi-step purification workflow for obtaining high-purity this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound based on analytical results.
References
- 1. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 2. Analysis of Pentaerythritol by High Performance Liquid Chromatography [journal.bit.edu.cn]
- 3. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Combined Esterification and Short-Path Distillation for High-Purity Pentaerythritol Ester from Palm Kernel for Biolubricants | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Home Page [chem.ualberta.ca]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. elementlabsolutions.com [elementlabsolutions.com]
"identifying and minimizing byproducts in Pentaerythritol tetraricinoleate synthesis"
Technical Support Center: Pentaerythritol Tetraricinoleate (PETR) Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing byproducts during the synthesis of this compound (PETR).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (PETR)?
A1: PETR is typically synthesized through an esterification reaction between pentaerythritol and ricinoleic acid.[1] This reaction is generally carried out at elevated temperatures, often between 150°C and 220°C, and may utilize a catalyst, such as a tin-based or acidic compound, to increase the reaction rate.[1] The primary byproduct of this reaction is water, which needs to be removed to drive the reaction towards completion.[1]
Q2: What are the most common byproducts in PETR synthesis besides water?
A2: The most common byproducts arise from incomplete reactions or side reactions. These include:
-
Mono-, di-, and tri-esters of pentaerythritol: These are formed when not all four hydroxyl groups of pentaerythritol react with ricinoleic acid.
-
Unreacted starting materials: Residual pentaerythritol and ricinoleic acid can remain in the final product mixture.
-
Dehydration products of ricinoleic acid: At elevated temperatures, the hydroxyl group on ricinoleic acid can be eliminated, leading to the formation of unsaturated fatty acids.
-
Etherification products: Self-condensation of pentaerythritol can lead to the formation of dipentaerythritol, which can also be esterified.[2]
Q3: How does the choice of catalyst influence byproduct formation?
A3: The catalyst plays a crucial role in both the reaction rate and the selectivity towards the desired tetraester. While acidic catalysts can accelerate the esterification, they can also promote side reactions like dehydration of ricinoleic acid and etherification of pentaerythritol. The concentration of the catalyst is also a critical parameter to optimize.[3]
Q4: What is the impact of reaction temperature on the synthesis?
A4: Temperature is a critical parameter that needs careful control. Higher temperatures (above 220°C) can increase the reaction rate but may also lead to thermal degradation of the reactants and products, causing discoloration and the formation of unwanted byproducts.[1][4] Conversely, temperatures that are too low will result in a slow and incomplete reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of PETR | 1. Incomplete Reaction: The esterification reaction is reversible.[6] 2. Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or catalyst concentration.[6] 3. Loss of Product During Workup: Product may be lost during washing, extraction, or purification steps.[7][8] | 1. Remove Water: Continuously remove water as it is formed to shift the equilibrium towards the product.[6] This can be done using a Dean-Stark apparatus or by applying a vacuum. 2. Optimize Conditions: Systematically vary the temperature, catalyst concentration, and reactant molar ratio to find the optimal conditions.[3][6] An excess of one reactant can also drive the reaction forward.[6] 3. Careful Workup: Ensure efficient phase separation during extractions and minimize transfers between glassware.[7][8] |
| Product Discoloration (Yellow to Brown) | 1. Thermal Degradation: Reaction temperature is too high, causing oxidation or decomposition of reactants or products.[4] 2. Impurities in Starting Materials: Ricinoleic acid derived from castor oil may contain impurities that discolor at high temperatures.[9] 3. Oxidation: Exposure to air at high temperatures can cause oxidation. | 1. Lower Reaction Temperature: Operate within the recommended temperature range (150-220°C).[1] 2. Purify Starting Materials: Use high-purity ricinoleic acid and pentaerythritol.[10] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[4] |
| High Acid Value in Final Product | 1. Incomplete Esterification: Unreacted ricinoleic acid remains in the product. 2. Hydrolysis: The ester product may have hydrolyzed back to the carboxylic acid and alcohol during the workup, especially if aqueous washes are not neutral.[1] | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature (while monitoring for discoloration). 2. Neutralize and Dry: After aqueous washing, neutralize any residual acid and thoroughly dry the product. Molecular sieves or drying agents like anhydrous sodium sulfate can be used. |
| Presence of Partially Esterified Byproducts | 1. Incorrect Stoichiometry: The molar ratio of ricinoleic acid to pentaerythritol is too low. 2. Insufficient Reaction Time: The reaction was stopped before reaching completion. | 1. Adjust Molar Ratio: Use a slight excess of ricinoleic acid to ensure all hydroxyl groups on pentaerythritol are esterified.[6] 2. Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or monitor the amount of water collected to determine when the reaction is complete. |
Data Presentation
Table 1: Effect of Reaction Conditions on PETR Synthesis (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 160°C | 180°C | 200°C |
| Catalyst Conc. (w/w) | 0.5% | 1.0% | 1.0% |
| Molar Ratio (Acid:Alcohol) | 4.2:1 | 4.2:1 | 4.5:1 |
| Reaction Time | 8 hours | 6 hours | 6 hours |
| PETR Yield (%) | 85% | 92% | 96% |
| Byproduct Content (%) | 12% | 6% | 3% |
| Final Acid Value (mg KOH/g) | 5.2 | 1.5 | <1.0 |
This table presents illustrative data to demonstrate how varying reaction parameters can influence the yield and purity of the final product. Actual results will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At regular intervals (e.g., every hour), withdraw a small aliquot (a few drops) from the reaction mixture. Dissolve the aliquot in a suitable solvent like ethyl acetate or hexane.
-
TLC Plate: Spot the dissolved sample, along with standards of the starting materials (pentaerythritol and ricinoleic acid), onto a silica gel TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).
-
Visualization: After development, dry the plate and visualize the spots using an appropriate method, such as an iodine chamber or a potassium permanganate stain.
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the PETR product indicate the progress of the reaction. The presence of multiple product spots may indicate the formation of partially esterified byproducts.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a sample of the final product in a suitable solvent (e.g., acetonitrile or isopropanol) to a known concentration.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water and acetonitrile and gradually increase the percentage of acetonitrile.
-
Detection: Use a suitable detector, such as a UV detector (if the compounds have a chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds like PETR.
-
Analysis: The retention times and peak areas of the components can be used to identify and quantify the main product and any byproducts. Comparison with pure standards is necessary for accurate identification.[11]
Visualizations
Caption: General synthesis pathway for this compound (PETR).
Caption: Formation pathways for desired product and common byproducts.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Industrial alkyd resins: characterization of pentaerythritol and phthalic acid esters using integrated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for Pentaerythritol tetraricinoleate esterification"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of pentaerythritol with ricinoleic acid to synthesize pentaerythritol tetraricinoleate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My esterification reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: A low yield can stem from several factors, primarily incomplete reaction or side reactions. Consider the following troubleshooting steps:
-
Reaction Temperature: Ensure the reaction temperature is optimal. Temperatures ranging from 150°C to 220°C are typically used for this type of esterification.[1] Operating at the lower end of this range may lead to slow reaction kinetics, while excessively high temperatures can promote side reactions and degradation of the product.
-
Catalyst Selection and Concentration: The choice and amount of catalyst are crucial. Tin-based compounds and other acidic catalysts are commonly employed.[1] Insufficient catalyst can lead to an incomplete reaction. Conversely, an excessive amount may promote unwanted side reactions.
-
Molar Ratio of Reactants: An appropriate molar ratio of ricinoleic acid to pentaerythritol is necessary to drive the reaction towards the formation of the tetraester. A slight excess of the fatty acid is often used.
-
Effective Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[2] Efficient removal of water is essential to shift the equilibrium towards the product side. This is typically achieved by performing the reaction under a vacuum or using a Dean-Stark apparatus with an azeotropic solvent like toluene.[3][4]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.
Issue 2: High Acid Value in the Final Product
Question: The purified this compound has a high acid value. What is the cause and how can I reduce it?
Answer: A high acid value indicates the presence of unreacted ricinoleic acid in your product. This can be addressed through effective purification:
-
Neutralization Wash: Wash the crude product with a dilute alkaline solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove the excess fatty acid.[5]
-
Solvent Extraction: Use a suitable solvent system to selectively extract the unreacted fatty acid from the ester.
-
Vacuum Distillation: If the unreacted ricinoleic acid is volatile under high vacuum, it can be removed through distillation.[3][6]
Issue 3: Undesirable Dark Color of the Product
Question: My final product has a dark coloration. What causes this and how can I obtain a lighter-colored product?
Answer: Darkening of the product is often a result of oxidation or other side reactions occurring at high temperatures.[6]
-
Temperature Control: Avoid excessively high reaction temperatures, as this is a primary cause of color formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to minimize oxidation.
-
Purification: Treatment with activated carbon can sometimes be effective in removing colored impurities.
-
Catalyst Choice: Some catalysts may contribute to color formation. Experiment with different catalysts to find one that minimizes this issue.
Issue 4: High Viscosity of the Product
Question: The this compound I synthesized is too viscous. How can I control the viscosity?
Answer: The viscosity of polyol esters is influenced by their molecular structure and purity.[7]
-
Complete Esterification: Ensure the esterification reaction goes to completion. The presence of partially reacted intermediates (mono-, di-, and tri-esters) can affect the final viscosity.
-
Purity of Reactants: The purity of the starting materials, pentaerythritol and ricinoleic acid, can impact the properties of the final product.
-
Side Reactions: The hydroxyl group on the ricinoleic acid chain can potentially undergo side reactions, such as etherification, leading to higher molecular weight species and increased viscosity. Optimizing reaction conditions to favor esterification over other reactions is key.
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio of ricinoleic acid to pentaerythritol for this esterification?
A slight excess of ricinoleic acid is generally used to ensure complete esterification of all four hydroxyl groups of pentaerythritol. A molar ratio of approximately 4.2 to 4.5 moles of ricinoleic acid to 1 mole of pentaerythritol is a common starting point.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Acid Value Titration: To determine the amount of unreacted carboxylic acid and monitor the progress of the reaction.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the conversion of reactants to products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester linkage (C=O stretch around 1740 cm⁻¹) and the disappearance of the carboxylic acid O-H band.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the final product and confirm the degree of esterification.
-
Gas Chromatography (GC): Can be used to analyze the composition of the product mixture, particularly to identify and quantify any remaining starting materials or byproducts.[10]
Q3: Are there any specific safety precautions I should take during this experiment?
Yes, standard laboratory safety practices should be followed. The reaction is typically carried out at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be performed in a well-ventilated fume hood, especially if using volatile solvents or reagents.[2][11]
Data Presentation
Table 1: Typical Reaction Parameters for this compound Esterification
| Parameter | Typical Range | Notes |
| Temperature | 150 - 220 °C | Higher temperatures can accelerate the reaction but may lead to color formation.[1] |
| Catalyst | Tin-based compounds, p-toluenesulfonic acid | Catalyst concentration typically ranges from 0.1% to 1.0% by weight of reactants. |
| Molar Ratio (Ricinoleic Acid:Pentaerythritol) | 4.2:1 to 4.5:1 | A slight excess of fatty acid drives the reaction to completion. |
| Reaction Time | 4 - 12 hours | Dependent on temperature, catalyst, and desired conversion. |
| Atmosphere | Inert (e.g., Nitrogen) | Helps to prevent oxidation and color formation. |
Table 2: Expected Physicochemical Properties of this compound
| Property | Typical Value |
| Appearance | Clear, viscous liquid |
| Acid Value (mg KOH/g) | < 1.0 |
| Viscosity @ 40°C (cSt) | Varies depending on purity and reaction conditions |
| Flash Point | > 200 °C |
Experimental Protocols
1. Esterification of Pentaerythritol with Ricinoleic Acid
-
Charge a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet with pentaerythritol and ricinoleic acid (molar ratio 1:4.2).
-
Add the catalyst (e.g., 0.5 wt% stannous octoate).
-
Begin stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 180-200°C).
-
Continuously remove the water of reaction via the Dean-Stark trap.
-
Monitor the reaction progress by periodically taking samples and measuring the acid value.
-
Once the acid value is below a target value (e.g., < 5 mg KOH/g), cool the reaction mixture.
2. Purification of Crude this compound
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted ricinoleic acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
3. Characterization by FTIR Spectroscopy
-
Obtain an FTIR spectrum of the purified product.
-
Identify the characteristic absorption bands:
-
A strong C=O stretching vibration around 1740 cm⁻¹ indicates the presence of the ester functional group.
-
The absence of a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) confirms the consumption of the starting material.
-
The presence of a C-O stretching vibration in the fingerprint region (around 1100-1300 cm⁻¹).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
"effect of catalyst on Pentaerythritol tetraricinoleate yield and purity"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the synthesis of Pentaerythritol tetraricinoleate. The focus is on the critical role of the catalyst in determining reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound is an esterification reaction that typically employs acidic catalysts.[1] These can be broadly categorized as:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) are frequently used.[2][3] While effective, they can be corrosive and require neutralization and washing steps, which can complicate purification.[3][4]
-
Organometallic Catalysts: Tin-based compounds (e.g., tin di(2-ethylhexanoate)) and titanium-based catalysts are effective, especially at higher temperatures (above 180°C).[1][2]
-
Heterogeneous (Solid Acid) Catalysts: To simplify purification and catalyst reuse, solid acid catalysts like sulfonic acid-modified resins, zeolites (e.g., HZSM-5), and supported catalysts (e.g., SnCl2 on a solid support) are being explored.[4][5][6][7] These can be removed by simple filtration.[5]
Q2: How does the catalyst concentration affect the reaction yield?
A2: Catalyst concentration is a critical parameter. Insufficient catalyst will lead to slow reaction rates and incomplete conversion. Conversely, excessively high concentrations of some catalysts can promote side reactions, such as etherification or dehydration of ricinoleic acid's hydroxyl group, leading to darker product color and impurities.[8] For instance, in a related synthesis, increasing catalyst concentration generally improves yield up to an optimal point, after which the yield may decrease due to the formation of by-products like fatty acid soaps.[8]
Q3: What are common side reactions influenced by the catalyst, and how can they be minimized?
A3: During the esterification of pentaerythritol, several side reactions can occur, impacting both yield and purity:
-
Incomplete Esterification: Formation of mono-, di-, and tri-esters of pentaerythritol is a common purity issue. This is often due to insufficient reaction time, non-optimal catalyst concentration, or an improper molar ratio of reactants.
-
Polymerization/Etherification: The hydroxyl group on the ricinoleic acid backbone can undergo intermolecular etherification, especially with aggressive acid catalysts at high temperatures, leading to polymers and increased viscosity.
-
Dehydration: The secondary hydroxyl group of ricinoleic acid can be eliminated to form conjugated double bonds, which can lead to color formation and other by-products.
-
Oxidation: At high temperatures, the unsaturated fatty acid chain can oxidize, causing the product to darken. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[3]
To minimize these, it is crucial to optimize the catalyst type and concentration, maintain precise temperature control, and use an inert atmosphere.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tetraester | 1. Inefficient Catalyst: The chosen catalyst may have low activity at the reaction temperature. 2. Catalyst Deactivation: Coke formation or leaching of the active component can deactivate the catalyst.[6] 3. Sub-optimal Reactant Ratio: An incorrect molar ratio of ricinoleic acid to pentaerythritol can limit the formation of the tetraester. 4. Inefficient Water Removal: The water produced during esterification can inhibit the forward reaction. | 1. Switch to a more active catalyst (e.g., p-TSA, tin-based catalysts).[2] 2. For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, ensure fresh catalyst is used. 3. Use a slight excess of the fatty acid (e.g., a molar ratio of 4.5:1 of ricinoleic acid to pentaerythritol).[8][10] 4. Use a Dean-Stark trap, apply a vacuum, or sparge with an inert gas to continuously remove water. |
| High Final Acid Value | 1. Incomplete Reaction: The esterification has not gone to completion. 2. Hydrolysis: The product has hydrolyzed back to the acid and alcohol due to excess water during workup.[1] 3. Catalyst Residue: Residual acid catalyst remains in the product. | 1. Increase reaction time or temperature, or increase catalyst loading. 2. Ensure anhydrous conditions during purification and storage. 3. Neutralize the product with a base (e.g., sodium bicarbonate solution), followed by thorough washing and drying. For solid catalysts, ensure complete filtration.[11] |
| Dark Product Color | 1. High Reaction Temperature: Causes thermal degradation and oxidation of the fatty acids. 2. Oxidation: Reaction mixture exposed to air at high temperatures. 3. Aggressive Catalyst: Strong acids like concentrated sulfuric acid can cause charring and side reactions.[3] | 1. Optimize the temperature. Some catalysts allow for lower reaction temperatures.[6] 2. Conduct the reaction under a nitrogen blanket.[3] 3. Use a milder catalyst (e.g., organometallic compounds or some solid acids) or a lower concentration of the strong acid. |
| Product is Hazy or Contains Solids | 1. Catalyst Precipitation: The catalyst or its salts have precipitated in the final product. 2. Incomplete Filtration: For heterogeneous catalysts, fine particles may have passed through the filter. 3. Soap Formation: If a basic neutralization step is used, soaps may form and precipitate.[8] | 1. Ensure the catalyst is fully soluble or, if neutralized, that the resulting salt is effectively removed by washing. 2. Use a finer filter medium (e.g., celite pad) for catalyst removal. 3. Wash the product thoroughly with hot water after neutralization to remove all soap residues. |
Data Presentation: Effect of Catalyst on Yield
The following table summarizes data from studies on the synthesis of pentaerythritol esters with various catalysts. While not exclusively for tetraricinoleate, these results for tetraoleate and tetrastearate provide valuable comparative insights.
Table 1: Comparison of Different Catalysts and Conditions for Pentaerythritol Tetraester Synthesis
| Catalyst | Reactant Ratio (Acid:PE) | Temperature (°C) | Time (h) | Conversion/Yield | Selectivity (to Tetraester) | Reference |
| p-Toluenesulfonic acid | 4.4:1 (Oleic Acid) | 160 | 4 | 96% Conversion | ~83% (Final Yield 80%) | [2] |
| Tin di(2-ethylhexanoate) | 4.2:1 (Oleic Acid) | 220 | 5 | >95% Conversion | High | [2] |
| Sodium Methoxide | 4.5:1 (POME*) | 160 | 2 | 36% Yield | - | [8][10] |
| Sulfuric Acid (H₂SO₄) | 4:1 (USFA PFAD**) | 180 | 6 | 86% Yield | 83% | |
| SnCl₂@HZSM-5 | 4.7:1 (Stearic Acid) | 105 | 3 | 99.3% Conversion | 97.2% | [6] |
*POME: Palm Oil Methyl Ester (Transesterification reaction) **USFA PFAD: Unsaturated Palm Fatty Acid Distillate
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol Tetraoleate using p-Toluenesulfonic Acid
This protocol is adapted from methodologies for synthesizing pentaerythritol tetraoleate and serves as a representative procedure for tetraricinoleate synthesis.[2]
1. Materials:
-
Pentaerythritol (PE)
-
Ricinoleic Acid
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Toluene (for azeotropic water removal)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charge the flask with pentaerythritol and ricinoleic acid in a 1:4.4 molar ratio.
-
Add toluene (approx. 20% of total reactant weight) to the flask.
-
Add p-TSA (e.g., 1-2% by weight of the reactants).
3. Procedure:
-
Begin stirring and gently heat the mixture using a heating mantle.
-
Increase the temperature to reflux (typically 140-160°C). Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction for 4-8 hours, monitoring the reaction progress by measuring the amount of water collected or by periodically checking the acid value of the mixture.
-
Once the theoretical amount of water has been collected or the acid value stabilizes at a low level, cool the reaction mixture to room temperature.
4. Purification:
-
Dilute the cooled mixture with additional toluene.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% NaHCO₃ solution (to neutralize the catalyst) and then with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved via vacuum distillation or column chromatography if required.[2]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Reaction Pathway Diagram
Caption: Influence of catalyst and conditions on desired vs. side reaction pathways.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 4. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of pentaerythritol by carboxylic acids [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. ruibaocafo.com [ruibaocafo.com]
- 10. High Oleic Pentaerythritol Tetraester Formation via Transesterification: Effect of Reaction Conditions | Idrus | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 11. KR102055612B1 - Preparation of tetraester of pentaerythritol having a low acid value and a small time-lapse change of the acid value - Google Patents [patents.google.com]
"managing viscosity during Pentaerythritol tetraricinoleate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing viscosity during the synthesis of Pentaerythritol Tetraricinoleate (PETR).
Troubleshooting Guide
This guide addresses common viscosity-related issues encountered during PETR synthesis in a question-and-answer format.
Question 1: The viscosity of my final PETR product is significantly higher than expected. What are the potential causes and how can I resolve this?
Answer: High viscosity in the final product can stem from several factors throughout the synthesis process. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Verify Molar Ratio: Ensure the molar ratio of ricinoleic acid to pentaerythritol is optimized. An excess of pentaerythritol can lead to a mixture of partially substituted esters with free hydroxyl groups, which can increase viscosity through hydrogen bonding. A common starting point is a slight excess of the fatty acid. - Increase Reaction Time/Temperature: The esterification reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature to drive the reaction forward. Monitor the reaction progress by measuring the acid value of the mixture. - Catalyst Deactivation: The catalyst may have lost its activity. Consider adding fresh catalyst or using a more robust catalyst. |
| Side Reactions | - Polymerization of Ricinoleic Acid: The hydroxyl group and double bond in ricinoleic acid can lead to polymerization at elevated temperatures, significantly increasing viscosity.[1] Use the lowest effective reaction temperature and consider using an antioxidant. - Etherification of Pentaerythritol: At high temperatures and in the presence of acid catalysts, pentaerythritol can undergo self-etherification to form di- and tripentaerythritol, which have more hydroxyl groups and can lead to cross-linking and higher viscosity products.[2] |
| Impurities in Reactants | - Purity of Pentaerythritol: The grade of pentaerythritol used is crucial. Technical grade pentaerythritol may contain dipentaerythritol and tripentaerythritol, which can lead to a higher viscosity product.[2] Use high-purity monopentaerythritol for better viscosity control. - Oxidized Ricinoleic Acid: Using oxidized ricinoleic acid can introduce impurities that may participate in side reactions, leading to a higher viscosity product. Use fresh, high-quality ricinoleic acid. |
| Inefficient Water Removal | - Improve Vacuum/Inert Gas Sparging: The water produced during esterification must be efficiently removed to drive the reaction to completion. A high concentration of water can also promote side reactions. Improve the vacuum applied to the reaction system or increase the flow rate of the inert gas sparge. |
| Post-Synthesis Oxidation | - Storage Conditions: The final product can oxidize upon exposure to air, especially if it contains residual unsaturation. This can lead to an increase in viscosity over time. Store the final product under an inert atmosphere and consider adding an antioxidant. |
Question 2: The viscosity of the reaction mixture is too high during the synthesis, leading to poor stirring and heat transfer. What can I do?
Answer: High viscosity during the reaction can be managed by adjusting the following parameters:
| Strategy | Description |
| Temperature Adjustment | Gradually increasing the reaction temperature can help to decrease the viscosity of the mixture.[3] However, be cautious as excessively high temperatures can promote side reactions. |
| Solvent Addition | The use of an appropriate azeotropic solvent (e.g., toluene, xylene) can help to reduce the viscosity of the reaction mixture and also aids in the removal of water.[3] The solvent can be removed at the end of the reaction by vacuum distillation. |
| Incremental Addition of Reactants | Instead of adding all reactants at once, a gradual or stepwise addition of one of the reactants (e.g., ricinoleic acid) can help to control the initial viscosity increase. |
| Agitation Speed | Increasing the stirring speed can improve mixing and heat transfer, although this may not be sufficient if the viscosity is extremely high. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for this compound?
A1: The viscosity of PETR can vary depending on the purity of the reactants and the completeness of the reaction. However, it is generally a high-viscosity liquid. For reference, the viscosity of similar pentaerythritol esters is influenced by the chain length and branching of the fatty acid.[4][5] It is recommended to establish an in-house specification based on the intended application.
Q2: How can I monitor the progress of the esterification reaction to ensure it goes to completion and to control viscosity?
A2: The most common method is to monitor the acid value (or acid number) of the reaction mixture over time. The acid value is a measure of the amount of free carboxylic acid present. The reaction is considered complete when the acid value reaches a low and constant value. Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak.
Q3: What type of catalyst is best for synthesizing PETR to manage viscosity?
A3: Both acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and organometallic catalysts (e.g., tin or titanium-based) can be used.[1][3] Homogeneous metallic catalysts are often effective at the high temperatures required for esterification of polyols.[3] The choice of catalyst can influence reaction rate and the prevalence of side reactions. It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific conditions.
Q4: Does the source of ricinoleic acid affect the final viscosity of PETR?
A4: Yes, the purity and composition of the ricinoleic acid are important. Ricinoleic acid is typically derived from castor oil, and its purity can vary. The presence of other fatty acids can affect the properties, including the viscosity, of the final product.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
-
Pentaerythritol (high purity)
-
Ricinoleic Acid
-
Catalyst (e.g., p-toluenesulfonic acid, 0.5-2% by weight of reactants)
-
Azeotropic Solvent (e.g., Toluene or Xylene, optional)
-
Inert Gas (Nitrogen or Argon)
-
Sodium Bicarbonate Solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, inert gas inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactant Charging: Charge the reaction flask with pentaerythritol and ricinoleic acid. A slight molar excess (5-10%) of ricinoleic acid is recommended to ensure complete esterification of the pentaerythritol. If using a solvent, add it to the flask.
-
Inert Atmosphere: Start bubbling a slow stream of inert gas through the reaction mixture to prevent oxidation.
-
Heating and Catalysis: Begin stirring and gradually heat the mixture. Once the pentaerythritol has dissolved, add the catalyst.
-
Esterification and Water Removal: Heat the reaction mixture to the desired temperature (typically 160-220°C).[1][3] Collect the water of reaction in the Dean-Stark trap. The reaction progress can be monitored by measuring the acid value of aliquots taken from the reaction mixture.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected and/or the acid value is low and stable.
-
Purification:
-
Cool the reaction mixture.
-
If a solvent was used, remove it using a rotary evaporator.
-
Neutralize the remaining acid catalyst by washing the product with a sodium bicarbonate solution.
-
Wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Final Product: The resulting product is this compound.
Viscosity Management Workflow
The following diagram illustrates a general workflow for troubleshooting high viscosity issues during PETR synthesis.
Caption: Troubleshooting workflow for high viscosity in PETR synthesis.
PETR Synthesis Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for PETR synthesis and purification.
References
- 1. ikm.org.my [ikm.org.my]
- 2. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"preventing thermal degradation of Pentaerythritol tetraricinoleate during processing"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythritol Tetraricinoleate (PETR). The information provided is designed to help prevent and address the thermal degradation of PETR during experimental processing.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of PETR.
Issue 1: Discoloration (Yellowing or Browning) of PETR During Heating
-
Question: My PETR sample turned yellow or brown after heating. What is the cause and how can I prevent it?
-
Answer: Discoloration is a common indicator of thermal-oxidative degradation. At elevated temperatures, in the presence of oxygen, the ester molecules can undergo oxidation, leading to the formation of colored byproducts.
Troubleshooting Steps:
-
Processing Atmosphere: Are you processing under an inert atmosphere?
-
Recommendation: Process PETR under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
-
Temperature Control: Is the processing temperature too high or not precisely controlled?
-
Recommendation: PETR is reported to undergo thermal decomposition at temperatures above 200°C[1]. It is crucial to maintain the processing temperature below this threshold and use calibrated temperature controllers.
-
-
Antioxidant Addition: Are you using an antioxidant?
-
Recommendation: The addition of antioxidants can significantly inhibit thermal-oxidative degradation. Phenolic antioxidants, aminic antioxidants, or phosphite-based antioxidants are commonly used for polyol esters[2][3]. A synergistic combination of a primary (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) is often most effective[4].
-
-
Issue 2: Increase in Viscosity or Gel Formation
-
Question: I observed a significant increase in the viscosity of my PETR sample, or in some cases, gel formation. What is happening?
-
Answer: An increase in viscosity or gelation is typically a result of polymerization reactions occurring due to thermal degradation. Free radicals formed during oxidation can lead to the crosslinking of PETR molecules, forming higher molecular weight species.
Troubleshooting Steps:
-
Check for Overheating: Have you exceeded the recommended processing temperature?
-
Recommendation: As with discoloration, strict temperature control is critical. Lowering the processing temperature, even by a small margin, can significantly reduce the rate of degradation reactions.
-
-
Inert Atmosphere: Is your inert atmosphere being maintained effectively?
-
Recommendation: Ensure a continuous and sufficient flow of inert gas to prevent oxygen ingress, which is a key driver for the free radical formation that leads to polymerization.
-
-
Use of Antioxidants: Are antioxidants part of your formulation?
-
Issue 3: Change in Acidity (Increase in Acid Number)
-
Question: The acid number of my processed PETR has increased. What does this indicate?
-
Answer: An increase in the acid number points to the hydrolytic or oxidative cleavage of the ester bonds, leading to the formation of carboxylic acids. This can be catalyzed by the presence of water and heat.
Troubleshooting Steps:
-
Moisture Control: Have you ensured that all components and equipment are dry?
-
Recommendation: PETR and other reagents should be thoroughly dried before processing. Ensure that the reaction vessel is free of moisture.
-
-
Hydrolysis Stabilizers: Have you considered using additives to prevent hydrolysis?
-
Recommendation: For applications where moisture cannot be completely avoided, the use of hydrolysis stabilizers can be beneficial.
-
-
Minimize Processing Time: Is the processing time longer than necessary?
-
Recommendation: Reduce the duration of exposure to high temperatures to minimize the extent of degradation reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for this compound?
A1: Based on available data for similar polyol esters and the stated thermal decomposition temperature, it is recommended to keep the processing temperature for PETR below 200°C to minimize thermal degradation[1]. The optimal temperature will depend on the specific application and processing time.
Q2: What types of antioxidants are most effective for stabilizing PETR?
A2: For polyol esters, a combination of primary and secondary antioxidants is often most effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants (e.g., butylated hydroxytoluene (BHT), Irganox 1010) and secondary aromatic amines (e.g., phenyl-α-naphthylamine (PAN)) are effective at interrupting the free-radical chain reactions of oxidation[1][2].
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants (e.g., Antioxidant 168) work by decomposing hydroperoxides into non-radical, stable products[4].
The choice of antioxidant will depend on the specific processing conditions and requirements of the final product.
Q3: How can I monitor the thermal degradation of PETR during my experiments?
A3: Several analytical techniques can be used to monitor the thermal degradation of PETR:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and evaluate weight loss as a function of temperature[4].
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as melting and the onset of exothermic decomposition[4].
-
Gel Permeation Chromatography (GPC): To detect the formation of higher molecular weight products resulting from polymerization[2].
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in chemical structure, such as the formation of hydroxyl and carbonyl groups indicative of oxidation and hydrolysis[3].
-
Acid Number Titration: To quantify the formation of acidic degradation products.
-
UV-Vis Spectroscopy: To monitor changes in color, which can be an indicator of degradation[2].
Quantitative Data Summary
The following table summarizes the effectiveness of different antioxidants on the thermal stability of a polyol ester lubricant at 220°C, which can serve as a reference for PETR.
| Antioxidant Type | Antioxidant Example | Concentration (wt%) | Effect on Thermal Stability | Reference |
| Hindered Phenol | Hindered Phenol (Hind) | 1.0 | Delayed the formation of high molecular weight products | [1] |
| Bisphenol | Bisphenol (Bis) | 1.0 | Delayed the formation of high molecular weight products | [1] |
| Secondary Arylamine | Phenyl-α-naphthylamine (PAN) | 1.0 | Significantly improved thermal stability, reduced formation of high molecular weight and acidic products | [1] |
| Phenothiazine | Phenothiazine (PTZ) | 1.0 | Good improvement in thermal stability, comparable to PAN | [1] |
Experimental Protocols
Protocol 1: Evaluation of PETR Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation of PETR and to evaluate the effect of an antioxidant.
Materials:
-
This compound (PETR)
-
Selected antioxidant (e.g., Phenyl-α-naphthylamine)
-
TGA instrument
-
Nitrogen or air supply for purge gas
Methodology:
-
Prepare two samples:
-
Sample A: Pure PETR
-
Sample B: PETR with a specified concentration (e.g., 1 wt%) of the selected antioxidant. Ensure the antioxidant is fully dissolved or homogeneously dispersed.
-
-
Place a small, accurately weighed amount of Sample A (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature above the expected decomposition (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Use a constant flow of inert (nitrogen) or oxidative (air) purge gas.
-
Record the weight loss of the sample as a function of temperature.
-
Repeat steps 2-6 for Sample B.
-
Analysis: Compare the TGA curves of Sample A and Sample B. The onset temperature of decomposition is the temperature at which significant weight loss begins. A higher onset temperature for Sample B indicates improved thermal stability.
Protocol 2: Monitoring PETR Degradation using UV-Vis Spectroscopy
Objective: To qualitatively assess the discoloration of PETR upon heating as an indicator of thermal degradation.
Materials:
-
This compound (PETR)
-
Heating block or oven with precise temperature control
-
Glass vials
-
UV-Vis spectrophotometer
-
Suitable solvent (e.g., hexane)
Methodology:
-
Place a known amount of PETR into several glass vials.
-
Heat the vials at a constant temperature (e.g., 180°C) for different durations (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, remove a vial and allow it to cool to room temperature.
-
Dissolve a small, accurately weighed amount of the heated PETR in a known volume of a suitable solvent to obtain a solution of a specific concentration.
-
Record the UV-Vis spectrum of the solution over a specified wavelength range (e.g., 300-700 nm).
-
Analysis: Compare the spectra of the samples heated for different durations. An increase in absorbance in the visible region indicates an increase in discoloration and thus, a higher degree of thermal degradation.
Visualizations
Caption: Potential thermal-oxidative degradation pathway of PETR.
Caption: Workflow for evaluating the thermal stability of PETR.
Caption: Troubleshooting decision tree for PETR degradation.
References
Technical Support Center: Improving the Oxidative Stability of Pentaerythritol Tetraricinoleate (PETR)
Welcome to the technical support center for Pentaerythritol Tetraricinoleate (PETR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the oxidative stability of PETR in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your research and provides actionable solutions.
Q1: My this compound (PETR) is showing signs of degradation (e.g., increased viscosity, color change, unpleasant odor) sooner than expected. What are the likely causes?
A1: Premature degradation of PETR is typically due to oxidation. The oxidation rate is accelerated by several factors:
-
Exposure to Oxygen: The primary driver of oxidation.
-
Elevated Temperatures: The rate of oxidation approximately doubles for every 10°C increase in temperature above 60°C.[1]
-
Presence of Catalytic Metals: Metals like copper can act as catalysts, speeding up oxidative reactions.[2]
-
Exposure to UV Light: UV irradiation can induce photo-oxidation, leading to the formation of peroxides.[3][4][5]
-
Presence of Impurities: Impurities from the synthesis process, such as residual catalysts or by-products, can negatively impact oxidative stability.[6][7]
Q2: I'm adding an antioxidant to my PETR formulation, but I'm not seeing a significant improvement in oxidative stability. What could be the problem?
A2: Several factors could be contributing to the lack of antioxidant efficacy:
-
Incorrect Antioxidant Type: Different antioxidants have different mechanisms of action. For polyol esters like PETR, hindered phenols and aromatic amines are commonly effective.[8][9] Phenolic antioxidants act as radical scavengers, while aminic antioxidants can also decompose peroxides.
-
Insufficient Antioxidant Concentration: There is an optimal concentration range for antioxidants. Too little will not provide adequate protection, while an excessive amount may not provide additional benefit and could even have a pro-oxidant effect in some cases.
-
Poor Solubility of the Antioxidant: The antioxidant must be fully dissolved in the PETR to be effective. Some antioxidants, particularly in powder form, may require gentle heating (e.g., to 60°C) to dissolve completely in the lubricant.[10]
-
Antagonistic Effects with Other Additives: If you are using a mixture of additives, they may interact in an antagonistic manner, reducing the overall effectiveness of the antioxidant.[11]
-
Severe Operating Conditions: The experimental conditions (e.g., very high temperatures, high concentration of catalytic metals) may be too harsh for the selected antioxidant to handle effectively.
Q3: How do I choose the right antioxidant for my PETR application?
A3: The choice of antioxidant depends on several factors:
-
Operating Temperature: For high-temperature applications, antioxidants with high thermal stability are required. Aromatic amines and certain hindered phenols are suitable for elevated temperatures.[8]
-
Compatibility and Solubility: The antioxidant must be soluble in PETR. Alkylated diphenylamines and hindered phenols generally show good solubility in polyol esters.[10]
-
Regulatory Requirements: For pharmaceutical or drug delivery applications, the antioxidant must be biocompatible and approved by relevant regulatory bodies.
-
Potential for Synergism: In some cases, a combination of antioxidants can provide a synergistic effect, where the combined performance is greater than the sum of the individual antioxidants.[8][11] For example, a blend of a radical scavenger (like a hindered phenol) and a peroxide decomposer can be highly effective.
Q4: I'm observing a color change in my PETR sample during oxidation testing. What does this signify?
A4: A color change, often to a light orange, brown, or even black, is a common indicator of lubricant degradation.[10] This is due to the formation of highly conjugated oxidation by-products.[10] Certain antioxidants, particularly those derived from p-phenylenediamine and diphenylamine, can also contribute to staining and discoloration.[10]
Q5: My oxidative stability test results (e.g., OIT, RPVOT) are not reproducible. What are the potential sources of error?
A5: Lack of reproducibility in oxidative stability testing can stem from several sources:
-
Sample Preparation: Inconsistent sample size, improper cleaning of sample pans, or contamination can lead to variable results.
-
Instrumental Parameters: Fluctuations in temperature, gas flow rate, or pressure can significantly impact the results.[12] Ensure your equipment is properly calibrated and maintained.
-
Sample Heterogeneity: If the antioxidant is not uniformly dispersed in the PETR, different aliquots of the sample will have varying antioxidant concentrations, leading to inconsistent results.
-
Test Method Variability: Some tests, like the RPVOT, have inherent reproducibility limits. For example, the reproducibility of the RPVOT (ASTM D2272) is cited as 22%.[1]
Data Presentation: Antioxidant Performance in Polyol Esters
The following tables summarize quantitative data on the effectiveness of various antioxidants in improving the oxidative stability of polyol esters.
Table 1: Effect of Different Antioxidants on the Oxidation Induction Time (OIT) of Trimethylolpropane Trioleate (TMPTO) using RBOT
| Antioxidant | Concentration | Oxidation Induction Time (minutes) |
| None | - | 16 |
| DTBP (2,6-Di-tert-butylphenol) | Minimum | Increased proportionally |
| DTBP | Medium | Increased proportionally |
| DTBP | Maximum | 99 |
| BNPA (bis(nonylphenyl)amine) | Not specified | No significant increase |
| DTBP (Maximum) + BNPA (Minimum) | - | 154 |
Data adapted from a study on TMPTO, a polyol ester with structural similarities to PETR.[9]
Table 2: Comparison of Phenolic Antioxidants in Pentaerythritol Ester Insulating Oil
| Antioxidant | Molar Ratio (μmol/g) | Impact on Thermal Oxidation Stability |
| T501 (2,6-di-tert-butyl-4-methylphenol) | 6 and 18 | Improvement observed |
| TBHQ (tert-butylhydroquinone) | 6 and 18 | Improvement observed |
| T511 (4,4'-methylenebis(2,6-di-tert-butylphenol)) | 6 and 18 | Improvement observed |
This table indicates that various phenolic antioxidants can improve the stability of pentaerythritol esters, though the specific quantitative improvements were not detailed in the snippet.[13]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the oxidative stability of PETR.
Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
Objective: To determine the time until the onset of oxidation of a PETR sample under isothermal conditions.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a pressurized cell (PDSC) is recommended for lubricants.[12][14]
-
Aluminum crucibles (open or ventilated).[2]
-
High-purity nitrogen and oxygen gas.[2]
Procedure (Isothermal OIT based on ASTM D3895 and ASTM D6186):
-
Sample Preparation: Accurately weigh approximately 3 mg of the PETR sample into an open aluminum crucible.[14]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Inert Atmosphere Purge: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min for 5 minutes to create an inert atmosphere.[2]
-
Heating: Heat the sample under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min.[2] For modern lubricants, 200°C is a suitable temperature.[14]
-
Isothermal Equilibration: Hold the sample at the isothermal test temperature for 2 minutes to allow for thermal equilibrium.[14]
-
Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). If using a PDSC, pressurize the cell with oxygen to 3.5 MPa.[14]
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Analysis: Determine the OIT by extrapolating the baseline to the tangent of the exothermic peak.
Rotating Pressure Vessel Oxidation Test (RPVOT) or Rotating Bomb Oxidation Test (RBOT)
Objective: To evaluate the oxidation stability of PETR under accelerated conditions of high temperature, oxygen pressure, and in the presence of a metal catalyst.
Apparatus:
-
RPVOT/RBOT pressure vessel.
-
Glass sample container.
-
Copper wire catalyst.
-
Temperature-controlled bath.
-
Pressure measurement system.
Procedure (based on ASTM D2272):
-
Sample Preparation: Weigh 50 g of the PETR sample and 5 g of deionized water into the glass sample container.[15]
-
Catalyst Addition: Place a polished copper coil into the oil-water mixture.[15]
-
Vessel Assembly: Place the sample container into the pressure vessel and seal it.
-
Pressurization: Flush the vessel with oxygen and then pressurize it to 90 psi (620 kPa) with pure oxygen at 25°C.[15][16]
-
Heating and Rotation: Place the pressurized vessel in a heating bath set at 150°C and begin rotating it at 100 rpm.[1][3]
-
Data Acquisition: Monitor and record the pressure inside the vessel. The pressure will initially increase due to heating and then decrease as oxygen is consumed during oxidation.[15]
-
Endpoint: The test is complete when the pressure drops by a specified amount from the maximum pressure reached (typically 25 psi or 175 kPa).[15][16] The time taken to reach this endpoint is the RPVOT result, measured in minutes.
Visualizations
Oxidation Pathway of this compound
Caption: Oxidation mechanism of PETR via a free radical chain reaction.
Antioxidant Mechanism of Action
Caption: Mechanisms of action for common antioxidant types.
Experimental Workflow for Evaluating PETR Oxidative Stability
Caption: A typical experimental workflow for assessing PETR oxidative stability.
References
- 1. lubrication.expert [lubrication.expert]
- 2. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 3. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 4. azooptics.com [azooptics.com]
- 5. Synergistic, antagonistic and additive antioxidant effects in the binary mixtures | Semantic Scholar [semanticscholar.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. smarteureka.com [smarteureka.com]
- 10. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. vurup.sk [vurup.sk]
- 15. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 16. cnlubricantadditive.com [cnlubricantadditive.com]
"addressing incomplete conversion in Pentaerythritol tetraricinoleate reactions"
Welcome to the technical support center for the synthesis of Pentaerythritol Tetraricinoleate (PETR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PETR reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing this compound (PETR)?
A1: PETR is synthesized through a direct esterification reaction between one mole of pentaerythritol and four moles of ricinoleic acid. This reaction is reversible and typically requires a catalyst and elevated temperatures to proceed at a reasonable rate and achieve high conversion. Water is a byproduct of this reaction and needs to be removed to drive the equilibrium towards the formation of the tetraester.[1]
Q2: Why is my PETR reaction showing incomplete conversion?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Equilibrium Limitation: The esterification reaction is reversible. If the water produced is not effectively removed, the reaction will reach equilibrium before all reactants are consumed.
-
Sub-optimal Reaction Conditions: Incorrect temperature, insufficient catalyst amount, or an improper molar ratio of reactants can lead to lower conversion rates.
-
Catalyst Deactivation: The catalyst can lose its activity over time due to side reactions or impurities in the reactants.
-
Steric Hindrance: As the pentaerythritol core becomes more substituted with bulky ricinoleic acid chains (forming mono-, di-, and tri-esters), the reaction rate for subsequent esterifications can decrease due to increased steric hindrance.
Q3: What are the common side reactions in PETR synthesis?
A3: The primary side reaction of concern is the formation of estolides, which are oligomers formed by the intermolecular esterification between the carboxylic acid group of one ricinoleic acid molecule and the hydroxyl group on the carbon chain of another.[2][3] At higher temperatures, etherification involving the hydroxyl groups of ricinoleic acid or pentaerythritol can also occur, though this is generally less common under typical esterification conditions. Decarboxylation of ricinoleic acid can also happen at very high temperatures.[4]
Q4: How can I monitor the progress of my PETR reaction?
A4: The progress of the reaction can be monitored by measuring the reduction in the acid value of the reaction mixture over time. The acid value is a measure of the amount of unreacted carboxylic acid. A low acid value (typically < 1 mg KOH/g) indicates a high degree of conversion.[5][6] Additionally, techniques like Gas Chromatography (GC) can be used to quantify the amounts of mono-, di-, tri-, and tetra-esters, as well as unreacted starting materials.[7][8] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O peak.[9]
Q5: What is the role of a vacuum in this reaction?
A5: Applying a vacuum during the reaction is a common and effective method for removing the water byproduct.[7] This shifts the reaction equilibrium towards the formation of the tetraester, thereby increasing the conversion rate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate | 1. Inefficient Water Removal: The reaction has reached equilibrium due to the presence of water. 2. Insufficient Catalyst: The amount of catalyst is too low to drive the reaction effectively. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. 4. Incorrect Molar Ratio: An insufficient excess of ricinoleic acid may be used. | 1. Improve water removal by applying a vacuum or using an azeotropic solvent (e.g., toluene). 2. Increase the catalyst concentration incrementally (see Table 1 for guidance). 3. Increase the reaction temperature in small increments (e.g., 10 °C), but be mindful of potential side reactions at very high temperatures. 4. Ensure the molar ratio of ricinoleic acid to pentaerythritol is at least 4:1. A slight excess of the fatty acid can improve conversion. |
| Product is Dark in Color | 1. High Reaction Temperature: The reactants or product may be degrading at high temperatures. 2. Oxidation: The presence of oxygen at high temperatures can cause discoloration. 3. Catalyst-Induced Degradation: Some catalysts can cause charring at elevated temperatures. | 1. Reduce the reaction temperature. Consider a longer reaction time at a lower temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). 3. Evaluate a different catalyst or reduce the concentration of the current catalyst. |
| High Final Acid Value | 1. Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time. 2. Equilibrium Limitation: As with low conversion, residual water can prevent the reaction from going to completion. | 1. Extend the reaction time and continue to monitor the acid value. 2. Improve the efficiency of water removal. |
| Presence of Byproducts (e.g., Estolides) | 1. High Reaction Temperature: Higher temperatures can promote side reactions like estolide formation. 2. Prolonged Reaction Time at High Temperature: Extended exposure to high temperatures increases the likelihood of side reactions. | 1. Lower the reaction temperature. 2. Optimize the reaction time to achieve the desired conversion without promoting side reactions. |
Data Presentation
Table 1: Effect of Reaction Parameters on Pentaerythritol Ester Conversion
| Parameter | Investigated Range | Observation | Source(s) |
| Temperature | 140 - 220 °C | Increasing temperature generally increases the reaction rate, but temperatures above 180-200 °C can lead to side reactions and product darkening. | [4][7][10] |
| Catalyst Concentration (p-TSA) | 0.5 - 2.0 wt% | Higher catalyst concentration leads to a faster reaction rate, but excessive amounts can cause product degradation and increase purification challenges. Optimal concentrations are often in the 1.0-1.5% range. | |
| Molar Ratio (Fatty Acid:Pentaerythritol) | 3.8:1 - 5:1 | A slight excess of the fatty acid (e.g., 4.2:1 to 4.5:1) can help drive the reaction to completion. | [7][10] |
| Vacuum | 10 - 100 mbar | Applying a vacuum significantly improves water removal and increases the final conversion. | [7] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Pentaerythritol
-
Ricinoleic Acid (molar ratio of 4.2:1 to pentaerythritol)
-
p-Toluenesulfonic acid (p-TSA) (1.0% w/w of total reactants)
-
Toluene (optional, as an azeotropic solvent)
-
Nitrogen gas
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a temperature probe, a Dean-Stark trap with a condenser (if using an azeotropic solvent), and a nitrogen inlet.
-
Charge the reactor with pentaerythritol, ricinoleic acid, and p-TSA.
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heat the reaction mixture to 160-180 °C.
-
If using toluene, the water-toluene azeotrope will begin to collect in the Dean-Stark trap. If not using a solvent, apply a vacuum (e.g., 50 mbar) to facilitate water removal.
-
Monitor the reaction progress by taking samples periodically and measuring the acid value.
-
Continue the reaction until the acid value is below a target threshold (e.g., < 1 mg KOH/g). This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be purified by neutralizing the catalyst with a base, followed by washing with water to remove salts and any unreacted starting materials. The final product should be dried under a vacuum.
Analysis of Reaction Conversion by Acid Value Titration
Materials:
-
Crude reaction sample
-
Toluene or a suitable solvent mixture
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M in ethanol)
-
Phenolphthalein indicator
Procedure:
-
Accurately weigh a small amount of the reaction mixture (e.g., 1-2 g) into a flask.
-
Dissolve the sample in a suitable solvent (e.g., 50 mL of toluene).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Quantification of Ester Composition by Gas Chromatography (GC-FID)
Objective: To determine the relative amounts of unreacted ricinoleic acid, and the mono-, di-, tri-, and tetra-esters of pentaerythritol.
Sample Preparation:
-
A small aliquot of the reaction mixture is taken.
-
The sample is derivatized (e.g., by silylation) to make the components more volatile for GC analysis.
GC-FID Conditions (Example):
-
Column: High-temperature capillary column (e.g., DB-1ht)
-
Injector Temperature: 300 °C
-
Detector Temperature (FID): 350 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or Hydrogen
-
Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. Relative percentages can be calculated from the peak areas.
Visualizations
References
- 1. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 3. Synthesis of Ricinoleic Acid Estolides by the Esterification of Ricinoleic Acids Using Functional Acid Ionic Liquids as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Pentaerythritol Tetraricinoleate (PETR) Isomers
Welcome to the technical support center for the analytical characterization of Pentaerythritol tetraricinoleate (PETR) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the characterization of this compound (PETR) isomers so challenging?
The analytical difficulty in characterizing PETR isomers stems from several factors:
-
High Molecular Weight and Low Volatility: The large size of the PETR molecule makes it unsuitable for standard gas chromatography (GC) without derivatization.
-
Structural Complexity: PETR is synthesized from pentaerythritol, a tetra-alcohol, and ricinoleic acid, a fatty acid with a hydroxyl group and a double bond. This leads to a complex mixture of potential isomers.
-
Multiple Isomeric Forms: Isomerism in PETR can arise from:
-
Positional Isomers: Incomplete esterification can result in mono-, di-, tri-, and tetra-esters of pentaerythritol.
-
Regioisomers: The ricinoleic acid molecules can be attached to the four hydroxyl groups of pentaerythritol in different combinations.
-
Stereoisomers: The presence of a chiral center in ricinoleic acid (at the hydroxyl group) and the potential for geometric isomers at the double bond (cis/trans) further complicates the mixture.[1]
-
-
Co-elution: Many of these isomers have very similar physical and chemical properties, leading to co-elution in chromatographic separations, making their individual identification and quantification difficult.[1][2]
Q2: Which analytical techniques are most suitable for characterizing PETR isomers?
A multi-technique approach is often necessary for a comprehensive characterization of PETR isomers. The most effective methods include:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying complex ester mixtures.[3][4][5] Reversed-phase HPLC can separate isomers based on polarity differences, while high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions and aid in structural elucidation through fragmentation patterns.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation.[6][7][8][9] NMR can provide detailed information about the connectivity of atoms, the degree of esterification, and the ratio of different fatty acid chains.[6][7][8] Specific NMR techniques can also help in differentiating stereoisomers.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives: While PETR itself is not suitable for GC, the fatty acid components can be analyzed by GC-MS after transesterification to their corresponding fatty acid methyl esters (FAMEs).[4][10][11][12] This approach is useful for determining the fatty acid profile of the PETR sample.
Q3: How can I improve the separation of PETR isomers in HPLC?
Improving HPLC separation of complex isomers requires careful method development. Consider the following:
-
Column Selection: Experiment with different stationary phases. While C18 columns are common, phenyl-hexyl or fluoro-phenyl columns can offer different selectivities for isomeric compounds.[3][13]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition and gradient is crucial. The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[13] The addition of modifiers like formic acid can improve peak shape.[3]
-
Temperature Control: Column temperature affects viscosity and retention, and optimizing it can improve resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, although it will increase the analysis time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of PETR isomers.
| Problem | Possible Causes | Suggested Solutions |
| Poor Chromatographic Resolution (HPLC) | Inappropriate column chemistry: The stationary phase does not provide sufficient selectivity for the isomers. | Test different column phases: Try columns with different functionalities (e.g., phenyl, cyano) to exploit different interaction mechanisms.[13] |
| Suboptimal mobile phase: The gradient profile or solvent composition is not effective for separation. | Optimize the gradient: Adjust the gradient slope and duration. Experiment with different organic modifiers (e.g., acetonitrile, methanol, isopropanol).[2][3] | |
| Column overloading: Injecting too much sample can lead to broad, overlapping peaks. | Reduce injection volume or sample concentration. | |
| No or Low Signal in Mass Spectrometer (MS) | Poor ionization of PETR: The molecule is not efficiently ionized under the chosen conditions. | Optimize MS source parameters: Adjust spray voltage, gas flows, and temperatures. Try different ionization techniques like APCI if ESI is not effective. |
| In-source fragmentation: The molecule is fragmenting in the ion source before mass analysis. | Use softer ionization conditions: Reduce the fragmentor or cone voltage. | |
| Sample degradation: The analyte is not stable in the mobile phase or during analysis. | Ensure mobile phase compatibility and consider sample stability. | |
| Difficulty in Structural Elucidation (NMR) | Overlapping signals: Resonances from different isomers are crowded in the spectrum. | Use 2D NMR techniques: COSY, HSQC, and HMBC experiments can help to resolve overlapping signals and establish connectivities. |
| Low signal-to-noise ratio: Insufficient sample concentration or acquisition time. | Increase sample concentration or the number of scans. | |
| Complex splitting patterns: The multiplicity of signals is difficult to interpret. | Use higher field strength NMR instruments for better signal dispersion. | |
| Inconsistent Quantitative Results | Incomplete derivatization (for GC-FAME analysis): Not all fatty acids are converted to their methyl esters. | Optimize the transesterification reaction: Ensure complete reaction by checking reaction time, temperature, and catalyst concentration. |
| Variability in ionization efficiency (MS): Different isomers may have different ionization efficiencies. | Use appropriate internal standards: Choose a standard that is structurally similar to the analytes and co-elutes if possible. Calibrate with purified isomer standards if available. | |
| Integration errors: Inconsistent peak integration due to poor peak shape or co-elution. | Manually review and adjust peak integration parameters. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of PETR Isomers
Objective: To separate and identify PETR isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Materials:
-
PETR sample
-
HPLC-grade acetonitrile, methanol, water, and formic acid
-
Appropriate HPLC column (e.g., C18, Phenyl-Hexyl)
Procedure:
-
Sample Preparation: Dissolve the PETR sample in a suitable solvent (e.g., isopropanol/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 60%), and ramp up to 100% B over 20-30 minutes. Hold at 100% B for 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: ESI.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 150 V.
-
Mass Range: m/z 100-2000.
-
Acquire data in both full scan and tandem MS (MS/MS) modes for structural elucidation.
-
Protocol 2: GC-MS Analysis of PETR Fatty Acid Composition
Objective: To determine the fatty acid profile of the PETR sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer.
Materials:
-
PETR sample
-
Methanolic HCl or BF₃-methanol for transesterification
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Transesterification (to form FAMEs):
-
Weigh approximately 10 mg of the PETR sample into a reaction vial.
-
Add 2 mL of methanolic HCl (or BF₃-methanol).
-
Heat the mixture at 80 °C for 2 hours.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Workflow for the analytical characterization of PETR isomers.
Caption: Logical flow for troubleshooting analytical challenges.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Nmr Analysis of Mixed Pentaerythritol Dipentaerythritol, and 1, 1, 1 ... - Google 圖書 [books.google.com.hk]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. iiste.org [iiste.org]
- 11. hrgc.eu [hrgc.eu]
- 12. researchgate.net [researchgate.net]
- 13. separation of two isomers - Chromatography Forum [chromforum.org]
"strategies to reduce the acid value of crude Pentaerythritol tetraricinoleate"
Technical Support Center: Pentaerythritol Tetraricinoleate Purification
Welcome to the technical support center for the purification of crude this compound (PETR). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to reducing the acid value of crude PETR during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acid value and why is it a critical quality parameter for this compound?
The acid value is a measure of the free fatty acids present in a substance, defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample.[1][2] For PETR, a high acid value indicates the presence of unreacted ricinoleic acid or degradation byproducts. This is undesirable as it can affect the product's stability, performance, viscosity, and reactivity in subsequent applications.[3] In quality control, the acid value is a key parameter to ensure batch-to-batch uniformity.[4]
Q2: What are the primary causes of a high acid value in crude this compound?
A high acid value in crude PETR typically stems from one or more of the following factors:
-
Incomplete Esterification: The reaction between pentaerythritol and ricinoleic acid has not gone to completion, leaving unreacted ricinoleic acid in the mixture.
-
Hydrolysis: The esterification reaction is reversible. The presence of water, a byproduct of the reaction, can cause the ester to hydrolyze back into pentaerythritol and ricinoleic acid, a phenomenon known as "acid backsliding".[5] This is especially problematic in the later stages of the reaction if water is not effectively removed.[5]
-
Raw Material Impurities: The initial pentaerythritol or ricinoleic acid may contain acidic impurities.[5]
-
Oxidative Degradation: Exposure to high temperatures and air can lead to oxidation of the ester, forming acidic compounds.
Q3: What is a generally acceptable target acid value for purified PETR?
While the specific target depends on the final application, a low acid value is always desirable. For many industrial applications of polyol esters, the acid value should be less than 2.0 mg KOH/g, and often the goal is to reduce it to below 0.5 mg KOH/g.[3][6][7]
Q4: Can I reduce the acid value by simply increasing the reaction temperature or time?
While higher temperatures can initially speed up the esterification and decrease the acid value, they can also promote hydrolysis, especially when the concentration of water is not well controlled.[5][8] In the late stages of the reaction, excessive heat can lead to the acid value stagnating or even increasing.[5] Simply extending the reaction time without addressing the root cause (e.g., inefficient water removal) may not be effective and could lead to product degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of PETR.
Problem 1: The acid value stops decreasing or starts to increase during the final stages of the esterification reaction.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inefficient Water Removal | The primary cause is often the hydrolysis of the ester, which is favored by the presence of water.[5] Improve the efficiency of water removal by increasing the vacuum level. A high and stable vacuum is crucial in the late stages to remove the final traces of moisture.[5][8] |
| Vacuum System Leak | A leak in the vacuum system can introduce moisture or air, hindering water removal and promoting side reactions. Check all seals, joints, and connections for leaks. |
| Condenser Inefficiency or Leakage | If the condenser is not functioning properly, water vapor can be drawn back into the reactor.[5] A leak in the condenser can introduce cooling water directly into the reaction mixture.[5] Inspect the condenser for any signs of leakage or inefficiency. |
| Excessive Temperature | High temperatures can accelerate hydrolysis more than esterification in the final reaction phase.[5] Consider lowering the reaction temperature slightly in the final hours of the process while maintaining a high vacuum. |
Problem 2: The esterification reaction is complete, but the final acid value of the crude product is still unacceptably high.
-
Solution 1: Post-Reaction Neutralization
This approach involves neutralizing the excess free fatty acids with a base. The choice of base is critical to avoid emulsion and facilitate removal.
| Neutralization Strategy | Key Considerations |
| Aqueous Alkali Wash (e.g., NaOH, Na₂CO₃) | Effective for neutralization but can lead to stable emulsions, making separation difficult.[9] Using a weaker base like sodium carbonate is often preferred over sodium hydroxide. The resulting soaps must be washed out with water, which adds process steps. |
| Solid Alkali Treatment | A patented method involves treating the ester with a finely divided solid alkali (e.g., sodium carbonate powder) and steam at temperatures above 100°C.[10] This can effectively reduce acidity.[10] |
| Amine Treatment | Organic amines or aqueous ammonia can be used to neutralize acids.[9] Another patented approach uses alcohol amine compounds, which are mixed with the crude product and then separated after layering.[11] |
-
Solution 2: Adsorption
This physical method uses solid adsorbents to remove acidic impurities from the crude product.
| Adsorbent Type | Key Properties & Considerations |
| Activated Carbon | Widely used due to its high surface area and porosity, making it effective for removing various organic impurities, including those that are acidic.[12][13] Pre-treatment of the activated carbon (e.g., with an acid wash) can enhance its adsorption capacity.[13] |
| Polymeric Adsorbents | Synthetic polymers can be designed with specific pore sizes and surface functionalities to target particular molecules.[14] They can sometimes be regenerated using solvents, acids, or caustic solutions.[14] |
| Solid Base Catalysts/Adsorbents | Materials like MOH/Al₂O₃ (where M is Na or K) can be used to catalyze the esterification of remaining free fatty acids with added glycerol, converting them into triglycerides and thus lowering the acid value.[6] |
Experimental Protocols
Protocol 1: Determination of Acid Value by Titration (Adapted from ISO 660)
This protocol outlines the standard method for determining the acid value of PETR.
-
Apparatus:
-
250 mL conical flask
-
50 mL burette
-
Analytical balance
-
-
Reagents:
-
Solvent Mixture: Mix equal volumes of absolute ethanol and diethyl ether. Neutralize this mixture immediately before use by adding a few drops of phenolphthalein and titrating with the 0.1 M KOH solution until a faint pink color persists for 30 seconds.[15]
-
Potassium Hydroxide (KOH) Solution (0.1 M, standardized): A standardized solution of KOH in isopropyl alcohol or ethanol.[15]
-
Phenolphthalein Indicator: Dissolve 1 g of phenolphthalein in 100 mL of 95% ethanol.[1]
-
-
Procedure:
-
Weigh accurately about 5-10 g of the crude PETR sample into a 250 mL conical flask.
-
Add 50-100 mL of the freshly neutralized solvent mixture to the flask.
-
Gently warm the mixture if necessary to completely dissolve the sample.
-
Add 3-4 drops of the phenolphthalein indicator solution.
-
Titrate the solution with the standardized 0.1 M KOH solution, shaking vigorously, until a faint pink color appears and persists for at least 15-30 seconds.[1]
-
Record the volume of KOH solution used.
-
-
Calculation: Acid Value (mg KOH/g) = (V × c × 56.1) / m
-
V: Volume of KOH solution used in the titration (mL)
-
c: Molarity of the standardized KOH solution (mol/L)
-
56.1: Molar mass of KOH ( g/mol )
-
m: Mass of the PETR sample (g)
-
Visual Guides
Below are diagrams illustrating key workflows and concepts for reducing the acid value of crude PETR.
Caption: Workflow for reducing the acid value of crude PETR.
Caption: Causes of high acid value and their corresponding solutions.
References
- 1. fssai.gov.in [fssai.gov.in]
- 2. metrohm.com [metrohm.com]
- 3. Analysis of the Significance of the Polyether Polyol Cas Number Technology - Nanjing Chemical Material Corp. [njchm.com]
- 4. metrohm.com [metrohm.com]
- 5. Why Does Acid Value Rise During Polyester Polyol Production? [enuochem.com]
- 6. CN104694256A - Method for reducing acid value through catalyzing glycerol esterification with solid base - Google Patents [patents.google.com]
- 7. Decreasing acid value of fatty acid ethyl ester products using complex enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The main factors affecting the process of synthesizing polyester polyol - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US3818071A - Reduction of acidity in the production of esters - Google Patents [patents.google.com]
- 11. CN101544928A - Method for reducing acid value of bio-oil materials - Google Patents [patents.google.com]
- 12. Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The removal of 3-monochloropropane-1,2-diol ester and glycidyl ester from refined-bleached and deodorized palm oil using activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Industrial Adsorbents | Blog | [purolite.com]
- 15. ysi.com [ysi.com]
Technical Support Center: Overcoming Phase Separation in Pentaerythritol Tetraricinoleate (PETR) Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phase separation issues encountered during the formulation of Pentaerythritol Tetraricinoleate (PETR). PETR is a versatile ester used in various cosmetic and pharmaceutical applications as a thickening agent and stabilizer.[1] However, its large molecular structure can present challenges in achieving and maintaining formulation stability. This guide offers practical solutions and detailed experimental protocols to help you develop stable and effective PETR formulations.
Troubleshooting Guide: Addressing Phase Separation
Phase separation in PETR formulations can manifest as creaming, coalescence, or breaking of an emulsion. The following sections provide a systematic approach to troubleshooting these issues.
Issue 1: Creaming or Sedimentation
Description: The dispersed phase (e.g., water droplets in a W/O emulsion) rises to the top (creaming) or settles at the bottom (sedimentation), but the droplets do not merge.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding oil-phase thickeners or rheology modifiers compatible with PETR. |
| Density Mismatch Between Phases | Adjust the density of either the dispersed or continuous phase to minimize the density difference. |
| Inadequate Homogenization | Optimize the homogenization process by increasing the shear rate or duration to reduce the droplet size of the dispersed phase. |
Issue 2: Coalescence and Breaking
Description: The droplets of the dispersed phase merge to form larger droplets, eventually leading to a complete separation of the two phases (breaking).
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Emulsifier Selection (HLB Value) | The Hydrophile-Lipophile Balance (HLB) of the emulsifier is critical. For water-in-oil (W/O) emulsions where PETR is in the oil phase, select an emulsifier or a blend of emulsifiers with a low HLB value, typically in the range of 3-6.[2] For a similar compound, Pentaerythritol Tetraisostearate, a required HLB of 7 has been reported, which can serve as a starting point.[3] For oil-in-water (O/W) emulsions, a higher HLB value (8-18) is required.[2] |
| Insufficient Emulsifier Concentration | Increase the concentration of the emulsifier to ensure complete coverage of the droplet surface, preventing them from merging. |
| Incompatible Co-solvents or Co-emulsifiers | Ensure that all components in the formulation are compatible. Conduct compatibility studies with co-solvents and co-emulsifiers before finalizing the formulation. |
| Presence of Electrolytes | In W/O emulsions, the addition of electrolytes (e.g., magnesium sulfate) to the aqueous phase can enhance stability by reducing the repulsive forces between water droplets. |
| Improper Manufacturing Process | Control the temperature during emulsification and cooling. Ensure a uniform and fine droplet size distribution through appropriate homogenization techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended HLB range for emulsifying this compound?
A1: For creating a stable water-in-oil (W/O) emulsion with PETR as the oil phase, an emulsifier system with an HLB value in the range of 3 to 6 is generally recommended.[2] However, the optimal HLB value can depend on the other ingredients in your formulation. It is advisable to experimentally determine the required HLB for your specific oil phase.
Q2: How can I determine the required HLB for my PETR-based oil phase?
A2: You can experimentally determine the required HLB by preparing a series of emulsions with different emulsifier blends of known HLB values. For instance, you can blend a low HLB emulsifier (e.g., Span 80, HLB = 4.3) with a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) in varying ratios to achieve a range of HLB values. The blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.
Q3: What types of co-emulsifiers and thickeners are compatible with PETR?
A3: Nonionic alkoxylated emulsifiers can be suitable for use with pentaerythritol esters.[4][5] For thickening the oil phase of a W/O emulsion, consider using oil-soluble polymers or waxes that are compatible with large ester molecules. It is crucial to perform compatibility tests to ensure that the chosen additives do not induce phase separation.
Q4: What analytical techniques can I use to assess the stability of my PETR formulation?
A4: Several analytical techniques can be employed to evaluate emulsion stability:
-
Visual Observation: Simple visual inspection for signs of creaming, coalescence, or phase separation over time at different storage conditions (e.g., room temperature, elevated temperature).
-
Microscopy: Optical or electron microscopy to visualize the droplet size, shape, and distribution within the emulsion.
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) can be used to measure the mean droplet size and polydispersity index. An increase in droplet size over time indicates instability.
-
Rheology Measurements: Monitoring the viscosity and viscoelastic properties of the formulation can provide insights into its structural stability.
-
Zeta Potential Measurement: For O/W emulsions, measuring the zeta potential can indicate the level of electrostatic repulsion between droplets, which is a factor in stability.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Required HLB for Pentaerythritol Tetraisostearate | 7 | [3] |
| General HLB Range for W/O Emulsifiers | 3 - 6 | [2] |
| General HLB Range for O/W Emulsifiers | 8 - 18 | [2] |
| Suggested HLB for Pentaerythritol Esters (with nonionic alkoxylated emulsifiers) | 10 - 20 | [4] |
Experimental Protocols
Protocol 1: Determination of Required HLB for a PETR Oil Phase
Objective: To determine the optimal HLB value for emulsifying a specific oil phase containing this compound.
Materials:
-
This compound (PETR)
-
Other oil-phase components (as per your formulation)
-
Low HLB emulsifier (e.g., Sorbitan Oleate - Span 80, HLB = 4.3)
-
High HLB emulsifier (e.g., Polysorbate 80 - Tween 80, HLB = 15.0)
-
Dispersed phase (e.g., deionized water)
-
Homogenizer
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values by mixing the low and high HLB emulsifiers in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
-
For each HLB value, prepare a small batch of the emulsion.
-
Heat the oil phase (containing PETR and other oils) and the aqueous phase separately to a suitable temperature (e.g., 70-75°C).
-
Add the emulsifier blend to the oil phase and mix until uniform.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes).
-
Allow the emulsions to cool to room temperature while stirring gently.
-
Visually assess the stability of each emulsion immediately after preparation and after a set period (e.g., 24 hours, 1 week) at room temperature and elevated temperature (e.g., 40°C).
-
The HLB value of the blend that produces the most stable emulsion (i.e., minimal creaming, no coalescence) is the required HLB for your oil phase.
Protocol 2: Stability Testing of a PETR Emulsion
Objective: To evaluate the physical stability of a this compound emulsion under accelerated conditions.
Materials:
-
Your final PETR emulsion formulation
-
Stability chambers or ovens set at different temperatures (e.g., 25°C, 40°C, 50°C)
-
Centrifuge
-
Microscope
-
Particle size analyzer
Methodology:
-
Package the emulsion in its final intended container.
-
Store the samples at different temperature conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples and evaluate the following parameters:
-
Appearance: Visual inspection for any signs of phase separation, color change, or odor change.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Examination: Observe the droplet morphology and look for any signs of coalescence.
-
Droplet Size Analysis: Measure the mean droplet size and distribution.
-
Centrifugation Test: Centrifuge a sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.
-
-
Record all data and analyze the trends to predict the long-term stability of the formulation.
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in PETR formulations.
Caption: Experimental workflow for determining the required HLB of a PETR-based oil phase.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. wanqicn.com [wanqicn.com]
- 3. HLB Calculator - Materials [hlbcalc.com]
- 4. DE102005011334A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
- 5. WO2006094701A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
"long-term storage and stability issues of Pentaerythritol tetraricinoleate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Pentaerythritol Tetraricinoleate (PETR). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PETR) and in which applications is it commonly used?
This compound (PETR) is a tetraester synthesized from pentaerythritol and ricinoleic acid.[1] Ricinoleic acid is the primary fatty acid found in castor oil. PETR is a viscous, clear liquid at room temperature and is used in a variety of industrial applications, including as a lubricant base stock, an emollient and texture enhancer in cosmetics, and as a plasticizer.[1][2][3] Its excellent lubricating properties and thermal stability make it suitable for high-performance applications.[2][4]
Q2: What are the primary degradation pathways for PETR?
The two primary degradation pathways for PETR are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bonds in the presence of water, which can be accelerated by acids or bases. This process results in the formation of pentaerythritol, free ricinoleic acid, and partially de-esterified intermediates.
-
Oxidation: This occurs due to reaction with oxygen and can be accelerated by heat, light (UV), and the presence of metal catalysts. The ricinoleic acid moiety of PETR is susceptible to oxidation at the double bond and the hydroxyl group.
Q3: What are the ideal long-term storage conditions for PETR?
To ensure the long-term stability of PETR, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[5] It is important to protect it from moisture, excessive heat, and direct sunlight.[6] Storage in an inert atmosphere (e.g., under nitrogen) can help to minimize oxidation.
Q4: How does the structure of PETR influence its stability?
The neopentyl structure of the pentaerythritol core provides good thermal stability.[6] However, the ricinoleate chains have features that can be susceptible to degradation. The ester linkages are subject to hydrolysis. The double bond in the ricinoleic acid chain is a potential site for oxidation. The hydroxyl group on the ricinoleic acid chain can also be a site for oxidation and other reactions.
Q5: Is PETR compatible with common pharmaceutical excipients?
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Increased Acidity (Lower pH) of the Formulation | Hydrolysis of the ester linkages leading to the formation of free ricinoleic acid. | - Store PETR in a dry environment and use tightly sealed containers to prevent moisture absorption.- Avoid acidic or basic conditions in the formulation that could catalyze hydrolysis.- Consider the use of acid scavengers in the formulation if acidic degradation products are a concern. |
| Change in Viscosity | - Decrease: Hydrolysis can lead to a decrease in molecular weight and thus lower viscosity.- Increase: Oxidation can lead to polymerization and an increase in viscosity. | - Monitor the acid value and peroxide value of the PETR to determine if hydrolysis or oxidation is occurring.- Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Add antioxidants to the formulation to inhibit oxidative degradation. |
| Color Change (e.g., Yellowing) | Oxidation of the ricinoleate chains. | - Protect the formulation from light, especially UV light.- Store at lower temperatures to reduce the rate of oxidation.- Use antioxidants in the formulation. |
| Formation of Precipitates or Cloudiness | - Hydrolysis leading to the formation of insoluble pentaerythritol or its partially substituted esters.- Incompatibility with other formulation components. | - Ensure PETR and all other components are completely dissolved during formulation.- Conduct compatibility studies with all formulation components at the intended storage conditions.- Filter the formulation if necessary, and analyze the precipitate to identify its composition. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC) | Formation of degradation products from hydrolysis or oxidation. | - Use techniques like HPLC-MS or GC-MS to identify the degradation products.[7][8][9]- Compare the chromatogram of the aged sample to a freshly prepared sample to identify new peaks.- Conduct forced degradation studies to intentionally generate degradation products and aid in their identification. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of PETR under various conditions. This data is based on typical behavior of polyol esters and ricinoleate esters and should be confirmed by experimental testing for specific formulations.
Table 1: Illustrative Hydrolytic Stability of PETR at 50°C
| Time (Weeks) | % PETR Degraded (pH 4.5) | % PETR Degraded (pH 7.0) | % PETR Degraded (pH 9.0) |
| 0 | 0 | 0 | 0 |
| 4 | 0.5 | 0.1 | 2.5 |
| 8 | 1.1 | 0.2 | 5.2 |
| 12 | 1.8 | 0.4 | 8.0 |
Table 2: Illustrative Oxidative Stability of PETR at 70°C in the Presence of Air
| Time (Weeks) | Peroxide Value (meq/kg) | Viscosity Change (%) |
| 0 | < 1 | 0 |
| 4 | 5 | +2 |
| 8 | 12 | +5 |
| 12 | 25 | +10 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
Objective: To assess the hydrolytic stability of PETR under acidic, neutral, and basic conditions.
Methodology:
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 4.5 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
Sample Preparation: Accurately weigh a known amount of PETR into separate sealed glass vials. Add a specific volume of each buffer solution to the vials.
-
Incubation: Place the vials in a constant temperature oven at a selected temperature (e.g., 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12 weeks), remove a vial for each pH condition.
-
Analysis:
-
Extract the PETR from the aqueous buffer using a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) to quantify the remaining PETR.
-
The aqueous layer can be analyzed for the presence of pentaerythritol and ricinoleic acid.
-
-
Data Reporting: Report the percentage of PETR degraded over time for each pH condition.
Protocol 2: Determination of Oxidative Stability
Objective: To evaluate the oxidative stability of PETR under accelerated conditions.
Methodology:
-
Sample Preparation: Place a known amount of PETR into an open glass container to maximize exposure to air.
-
Incubation: Place the container in an oven at an elevated temperature (e.g., 70°C).
-
Sampling: At specified time points (e.g., 0, 4, 8, 12 weeks), take an aliquot of the sample.
-
Analysis:
-
Peroxide Value: Determine the peroxide value using a standard iodometric titration method (e.g., ASTM D3703).
-
Viscosity: Measure the kinematic viscosity using a viscometer (e.g., ASTM D445).
-
Acid Value: Determine the acid value by titration (e.g., ASTM D974) to monitor the formation of acidic degradation products.
-
FTIR Spectroscopy: Obtain an infrared spectrum of the sample and monitor for the appearance or increase in the intensity of carbonyl bands (around 1700-1750 cm⁻¹) and hydroxyl bands (around 3200-3600 cm⁻¹), which are indicative of oxidation products.
-
-
Data Reporting: Report the change in peroxide value, viscosity, and acid value over time.
Visualizations
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. nimbasia.com [nimbasia.com]
- 3. specialchem.com [specialchem.com]
- 4. What role does pentaerythritol play in lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 5. ammol.org [ammol.org]
- 6. cnlubricantadditive.com [cnlubricantadditive.com]
- 7. Accurate quantitation of pentaerythritol tetranitrate and its degradation products using liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Comparative Analysis of Pentaerythritol Tetraricinoleate and Castor Oil as High-Performance Lubricants
For researchers, scientists, and drug development professionals, the selection of an appropriate lubricant is critical for ensuring the reliability and longevity of sensitive equipment. This guide provides a detailed comparative study of two bio-based lubricants: Pentaerythritol tetraricinoleate (PETR) and castor oil. While both are derived from castor oil, their performance characteristics differ significantly due to their molecular structures.
This analysis synthesizes available experimental data to compare their key lubricant properties, including viscosity, thermal stability, and tribological performance. Detailed experimental protocols for key lubricant tests are also provided to aid in the interpretation of the presented data.
Performance Data Summary
The following table summarizes the key performance characteristics of this compound and castor oil based on available experimental data. It is important to note that the data for PETR is primarily based on general properties of polyol esters and closely related molecules like Pentaerythritol Tetraoleate due to the limited direct comparative studies.
| Property | This compound (PETR) | Castor Oil | ASTM Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~60-70 (for PETO) | ~240 | D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~11.5-13.5 (for PETO) | ~18 | D445 |
| Viscosity Index | >175 (for PETO) | ~80-90[1] | D2270 |
| Flash Point (°C) | >270 (for PETO)[2] | ~229[1] | D92 |
| Pour Point (°C) | <-20 (for PETO) | -12 to -30 | D97 |
| Coefficient of Friction (μ) | Generally low for polyol esters | 0.023 - 0.068[1] | G99 (Pin-on-Disk) |
| Wear Scar Diameter (mm) | Generally low for polyol esters | ~0.60 - 0.95[3] | D4172 (Four-Ball) |
| Oxidative Stability | High | Moderate | D2272 |
| Biodegradability | High | High[4][5] | OECD 301 |
Note: PETO (Pentaerythritol Tetraoleate) data is used as a proxy for PETR where specific data for PETR was unavailable.[2]
Comparative Analysis
This compound, a synthetic polyol ester, is produced through the esterification of pentaerythritol with ricinoleic acid, which is the primary fatty acid in castor oil.[6] This chemical modification results in a molecule with significantly different and, in many aspects, superior lubricant properties compared to its natural precursor, castor oil.
Viscosity and Thermal Stability: PETR, like other polyol esters, exhibits a much higher viscosity index than castor oil.[1] This indicates that its viscosity changes less with temperature fluctuations, providing more stable lubrication over a wider operating temperature range. The higher flash point of PETR's structural analogs also suggests superior thermal stability, making it suitable for high-temperature applications where castor oil might degrade.[2]
Lubricity and Wear Protection: While castor oil is known for its excellent lubricity due to the presence of polar hydroxyl groups that promote film formation on metal surfaces, PETR is expected to offer even better performance. The molecular structure of polyol esters provides strong and stable lubricant films, leading to lower friction and reduced wear. Studies on neopentyl polyol esters have shown that they provide wear rates that are comparable to or slightly better than conventional lubricants. The inherent high thermal and oxidative stability of pentaerythritol esters contributes to their effectiveness in reducing wear and friction.[6]
Oxidative Stability: The ester linkages in PETR are more resistant to oxidation than the double bonds present in the fatty acid chains of castor oil triglycerides. This enhanced oxidative stability translates to a longer service life and reduced formation of sludge and deposits in lubricated systems.
Biodegradability: Both PETR and castor oil are derived from renewable resources and are readily biodegradable, making them environmentally friendly alternatives to mineral oil-based lubricants.[4][5][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of lubricants.
Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of a liquid lubricant, which is a measure of its resistance to flow under gravity.
Methodology:
-
A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.
-
The viscometer is charged with a precise volume of the lubricant sample.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature (typically 40°C and 100°C).
-
The lubricant is drawn up into the viscometer tube by suction.
-
The time taken for the lubricant to flow between two marked points under gravity is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Flash Point (ASTM D92 - Cleveland Open Cup Method)
Objective: To determine the lowest temperature at which the vapors of a lubricant will ignite when an ignition source is passed over it.
Methodology:
-
The lubricant sample is placed in the test cup of the Cleveland Open Cup apparatus.
-
The sample is heated at a specified, constant rate.
-
A small flame is passed across the surface of the liquid at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a flame to propagate across the surface.
Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Methodology:
-
The lubricant sample is heated and then cooled at a specified rate.
-
At intervals of 3°C, the test jar is removed from the cooling bath and tilted to see if the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
Four-Ball Wear Test (ASTM D4172)
Objective: To evaluate the wear-preventive characteristics of a lubricant.
Methodology:
-
Three steel balls are clamped together in a cup, and a fourth ball is pressed against them from above.
-
The cup is filled with the lubricant sample.
-
The top ball is rotated at a specified speed and load for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of lubricants.
Caption: Experimental workflow for comparative lubricant evaluation.
Conclusion
This compound emerges as a high-performance, bio-based lubricant with significant advantages over its natural precursor, castor oil. Its superior viscosity index, thermal stability, and oxidative stability make it a more robust choice for demanding applications where consistent performance over a wide range of conditions is crucial. While castor oil remains a viable and effective lubricant for many applications, the chemical modification to produce PETR unlocks a higher level of performance, making it an attractive option for researchers and professionals seeking advanced, sustainable lubrication solutions. Further direct comparative studies are warranted to provide more precise quantitative data on the performance differences between these two lubricants under identical test conditions.
References
"performance comparison of Pentaerythritol tetraricinoleate and mineral oil-based lubricants"
A comprehensive comparison for researchers and drug development professionals.
In the landscape of industrial and specialized lubrication, the choice of base oil is a critical determinant of performance, longevity, and environmental impact. This guide provides a detailed, data-driven comparison of Pentaerythritol Tetraricinoleate (PETR), a synthetic ester, and traditional mineral oil-based lubricants. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Pentaerythritol esters, such as PETR, generally exhibit superior performance characteristics compared to mineral oils, particularly in terms of thermal stability, viscosity index, and biodegradability.[1][2][3][4][5] While mineral oils are cost-effective and suitable for a wide range of general applications[1][5], synthetic esters offer significant advantages in extreme operating conditions and environmentally sensitive areas.[3][5] This guide will delve into the quantitative performance data and the standardized methodologies used to evaluate these lubricants.
Quantitative Performance Comparison
Table 1: Physical and Thermal Properties
| Property | This compound (PETR) | Mineral Oil (Typical) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 60 - 70[6] | 28.8 - 110 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 11.5 - 13.5[6] | 5 - 12 | ASTM D445 |
| Viscosity Index | ≥ 175[6] | 95 - 105 | ASTM D2270 |
| Flash Point (°C) | ≥ 270[6] | > 200 | ASTM D92 |
| Pour Point (°C) | ≤ -20[6] | -15 to -30 | ASTM D97 |
| Thermal Stability | High[1][3][7] | Moderate to High | TGA/DSC |
| Oxidative Stability | High[2][7] | Moderate | Rotating Pressure Vessel Oxidation Test (RPVOT) |
Table 2: Tribological and Environmental Properties
| Property | This compound (PETR) | Mineral Oil (Typical) | Test Method |
| Coefficient of Friction (COF) | Lower than mineral oil[8] | Baseline | Pin-on-Disk / Four-Ball |
| Wear Scar Diameter (mm) | Smaller than mineral oil | Baseline | ASTM D4172 (Four-Ball) |
| Biodegradability | Readily Biodegradable (>60% in 28 days) | Inherently Biodegradable (20-60% in 28 days) | OECD 301B |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate interpretation of performance data. Below are summaries of the standard test methods used.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[9][10][11][12][13] The viscometer is held in a constant temperature bath. The time taken for the liquid to flow between two marked points is measured and used to calculate the kinematic viscosity.
Viscosity Index (ASTM D2270)
This practice provides a way to calculate the viscosity index (VI), which is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil.[14][15][16][17][18] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[17][18] The calculation is based on the kinematic viscosities of the lubricant at 40°C and 100°C.[14][15][17]
Flash and Fire Points (ASTM D92)
This test method determines the flash and fire points of petroleum products using a Cleveland open cup tester.[19][20][21][22][23] The sample is heated at a constant rate, and a small flame is passed over the surface of the liquid at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[20][21] The fire point is the temperature at which the vapors will sustain combustion for at least 5 seconds.[20][21]
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method evaluates the anti-wear properties of lubricating fluids.[24][25][26] Three steel balls are clamped together and covered with the lubricant. A fourth ball is rotated against the three stationary balls under a specified load, temperature, and speed.[25][26][27] After a set duration, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar indicates better anti-wear properties.[27]
Ready Biodegradability (OECD 301B - CO₂ Evolution Test)
This test method assesses the ready biodegradability of a substance by an aerobic microbial inoculum.[28][29][30][31] The test substance is exposed to microorganisms in a mineral medium. The biodegradation is followed by measuring the amount of carbon dioxide produced over a 28-day period.[28][30] A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.[28][32]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive performance evaluation of a lubricant.
Caption: A flowchart of the typical experimental workflow for lubricant performance evaluation.
Conclusion
The selection between this compound and mineral oil-based lubricants is contingent on the specific requirements of the application. For high-temperature, high-performance applications, or where environmental considerations are paramount, PETR and other synthetic esters present a compelling case with their superior thermal stability, high viscosity index, and ready biodegradability.[3][4][7] Conversely, for general-purpose applications where cost is a primary driver and operating conditions are less demanding, mineral oil-based lubricants remain a viable and economical choice.[1][5] The experimental data and standardized protocols presented in this guide offer a robust framework for making an informed lubricant selection.
References
- 1. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 3. teflube.com [teflube.com]
- 4. me.psu.edu [me.psu.edu]
- 5. The Application Differences Between Synthetic Ester Oil and Mineral Oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 6. Pentaerythritol Tetra Oleate(low volatile biodegradable POE type ester ,CAS:19321-40-5)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]
- 7. saatchi-global.com [saatchi-global.com]
- 8. tribology.rs [tribology.rs]
- 9. store.astm.org [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. ppapco.ir [ppapco.ir]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D2270 - eralytics [eralytics.com]
- 17. ASTM D2270 – SPL [spllabs.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. store.astm.org [store.astm.org]
- 20. nazhco.com [nazhco.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 23. petrolube.com [petrolube.com]
- 24. store.astm.org [store.astm.org]
- 25. img.antpedia.com [img.antpedia.com]
- 26. kelid1.ir [kelid1.ir]
- 27. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 28. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 29. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. oecd.org [oecd.org]
- 32. smithers.com [smithers.com]
A Comparative Guide to the Purity Validation of Pentaerythritol Tetraricinoleate Using High-Performance Liquid Chromatography and Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of large esters like Pentaerythritol Tetraricinoleate. The use of an Evaporative Light Scattering Detector (ELSD) is common for such compounds as they often lack a UV chromophore.[2][3][4][6]
Experimental Protocol: HPLC-ELSD
A reversed-phase HPLC method with ELSD is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating large hydrophobic molecules.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of the main component from potential impurities, such as mono-, di-, and tri-esters, as well as unreacted starting materials.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (e.g., 90:10 v/v)
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent like tetrahydrofuran (THF) or a mixture of chloroform and methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Analysis
The following table represents hypothetical but expected data from the HPLC analysis of a this compound sample, illustrating how purity is calculated based on peak area percentages.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 8.5 | 1500 | 1.5 | Impurity 1 (e.g., Pentaerythritol Triricinoleate) |
| 2 | 12.2 | 2500 | 2.5 | Impurity 2 (e.g., Unreacted Ricinoleic Acid) |
| 3 | 21.8 | 95000 | 95.0 | This compound |
| 4 | 25.1 | 1000 | 1.0 | Impurity 3 (e.g., Diglyceride of Ricinoleic Acid) |
| Total | 100000 | 100.0 |
Experimental Workflow: HPLC
Gas Chromatography (GC) Analysis
Due to the high molecular weight and low volatility of this compound, direct GC analysis is not feasible. Therefore, an indirect method involving chemical derivatization is necessary. This typically involves the saponification of the ester followed by the conversion of the resulting fatty acids into more volatile fatty acid methyl esters (FAMEs) for GC analysis.
Experimental Protocol: GC-FID
This protocol outlines the steps for the derivatization of this compound and subsequent GC analysis of the resulting FAMEs.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Derivatization (Saponification and Methylation):
-
Weigh accurately about 100 mg of the this compound sample into a reaction vial.
-
Add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Seal the vial and heat at 80°C for 10 minutes to saponify the ester.
-
Cool the vial to room temperature and add 2 mL of a methylating agent (e.g., 14% boron trifluoride in methanol).
-
Reseal the vial and heat again at 80°C for 5 minutes to form the FAMEs.
-
Cool the vial, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polyethylene glycol stationary phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 10 min
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Data Presentation: GC Analysis
The purity of the original this compound is inferred from the fatty acid profile obtained by GC. The presence of fatty acids other than ricinoleic acid would indicate impurities in the original material.
| Peak ID | Retention Time (min) | Peak Area (pA*s) | Area % | Identification (as FAME) |
| 1 | 9.8 | 500 | 0.5 | Methyl Palmitate (Impurity) |
| 2 | 11.2 | 800 | 0.8 | Methyl Oleate (Impurity) |
| 3 | 13.5 | 98200 | 98.2 | Methyl Ricinoleate |
| 4 | 15.1 | 500 | 0.5 | Other FAME Impurity |
| Total | 100000 | 100.0 |
Experimental Workflow: GC
Comparison of HPLC and GC for this compound Purity Analysis
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires volatile and thermally stable compounds or their derivatives. |
| Direct Analysis | Allows for direct analysis of the intact this compound molecule. | Requires chemical derivatization (saponification and methylation) prior to analysis. |
| Information Obtained | Provides a direct measure of the purity of the parent ester and can quantify related ester impurities (e.g., tri-, di-esters). | Provides an indirect measure of purity based on the fatty acid composition after hydrolysis. |
| Complexity | Method development can be complex, involving optimization of mobile phase composition and gradient. | The derivatization step adds complexity and potential for sample loss or incomplete reaction. |
| Speed | Analysis times can be longer, typically in the range of 20-40 minutes. | GC run times can be faster, but the overall analysis time is increased by the derivatization step. |
| Instrumentation Cost | HPLC systems, especially with advanced detectors like ELSD or Mass Spectrometry, can be more expensive. | GC systems with FID are generally more cost-effective. |
Alternative Analytical Techniques
Beyond conventional chromatography, other techniques can provide valuable information on the purity and composition of this compound.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[1][5][7][8][9] It offers advantages over HPLC for the analysis of large, non-polar molecules like esters, including higher efficiency, faster analysis times, and reduced use of organic solvents.[5][8] SFC can be a powerful tool for separating complex lipid mixtures.[1][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for chromatographic separation.[10][11][12][13][14] By integrating the signals corresponding to specific protons or carbons in the this compound molecule and comparing them to a certified internal standard, a direct and highly accurate purity assessment can be made. 1H and 13C NMR can also provide detailed structural information about impurities.[10][11][12]
Conclusion
Both HPLC and GC offer viable, though different, approaches to assessing the purity of this compound.
-
HPLC is the preferred method for a direct purity assessment , as it analyzes the intact molecule and can quantify partially esterified impurities. The use of detectors like ELSD or Mass Spectrometry is essential for sensitive and specific detection.
-
GC with derivatization provides an indirect purity assessment by analyzing the constituent fatty acid profile. This method is particularly useful for identifying and quantifying impurities related to the fatty acid starting materials.
For a comprehensive characterization of this compound, a combination of these techniques can be highly effective. Furthermore, alternative methods like SFC and qNMR should be considered for their unique advantages in speed, efficiency, and direct quantification capabilities. The choice of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the nature of the expected impurities.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. db-thueringen.de [db-thueringen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pentaerythritol Tetraricinoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a hypothetical comparison of analytical methods for the quantification of Pentaerythritol tetraricinoleate. Due to the limited publicly available data on direct cross-validation studies for this specific compound, this document outlines a framework for such a study, presenting illustrative data and detailed experimental protocols. The principles and methodologies described are based on established practices for analytical method validation and cross-validation for similar ester compounds.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical process in the pharmaceutical industry to ensure the reliability, accuracy, and precision of quantitative data. When different analytical methods are used to measure the same analyte, or when analysis is transferred between laboratories, a cross-validation study is essential.[1][2] This process establishes the equivalence of the different analytical procedures and ensures the consistency of results.
This compound, an ester of pentaerythritol and ricinoleic acid, is used in various applications, including cosmetics and pharmaceuticals, where its quality and purity are paramount.[3] Accurate and reliable analytical methods are therefore crucial for its quality control.[4]
Hypothetical Comparison of Analytical Methods
This guide presents a hypothetical cross-validation of two common chromatographic techniques for the analysis of this compound:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
While a specific validated HPLC method for Pentaerythritol tetrastearate has been documented, this guide will extrapolate and create a hypothetical scenario for this compound.[5][6]
Data Presentation: Hypothetical Cross-Validation Results
The following tables summarize the hypothetical quantitative data from a cross-validation study comparing HPLC-UV and GC-FID for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (HPLC-UV) | Method B (GC-FID) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | - |
| Robustness | Robust | Robust | No significant impact on results |
Table 2: Cross-Validation of Sample Analysis
| Sample ID | Method A (HPLC-UV) Result (mg/mL) | Method B (GC-FID) Result (mg/mL) | % Difference |
| PETR-001 | 1.02 | 1.01 | 0.98% |
| PETR-002 | 0.85 | 0.87 | -2.35% |
| PETR-003 | 1.21 | 1.19 | 1.65% |
| PETR-004 | 0.99 | 1.00 | -1.01% |
| PETR-005 | 1.15 | 1.13 | 1.75% |
Experimental Protocols
Detailed methodologies for the key experiments in this hypothetical cross-validation are provided below.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in acetonitrile to a target concentration.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.
-
Precision: Analyze six replicate preparations of a sample solution for repeatability. For intermediate precision, have a different analyst perform the analysis on a different day.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition) and assess the impact on the results.
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Chromatographic Conditions:
-
Column: DB-5ht capillary column (30 m x 0.25 mm, 0.1 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Injector Temperature: 320°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 350°C at 20°C/min, and hold for 10 minutes.
-
Detector Temperature: 360°C
-
Injection Volume: 1 µL (splitless)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent like chloroform.
-
Derivatization (if necessary) may be performed to improve volatility and thermal stability.
-
Prepare calibration standards and sample solutions similarly to the HPLC method.
-
-
Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC-UV method, adapting for the GC-FID technique.
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow of the cross-validation process for analytical methods.
Logical Comparison of Analytical Method Performance
Caption: Logical comparison of analytical method performance parameters.
Conclusion
This guide has outlined a hypothetical framework for the cross-validation of analytical methods for this compound. The presented data and protocols for HPLC-UV and GC-FID serve as an illustrative example of how such a study would be designed and evaluated. A thorough cross-validation is indispensable to ensure that different analytical methods yield comparable and reliable results, which is fundamental for maintaining product quality and consistency in a regulated environment. Researchers and drug development professionals are encouraged to apply these principles to their specific analytical challenges.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 4. Pentaerythritol COA: A Crucial Document for Quality Control - News - Zibo Anquan Chemical Co., [m.zbaqchem.com]
- 5. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Tribological Performance of Pentaerythritol Tetraricinoleate: A Comparative Guide
Pentaerythritol tetraricinoleate (PETR) is a synthetic ester derived from pentaerythritol and ricinoleic acid, positioning it as a promising bio-lubricant.[1] Its inherent biodegradability, high viscosity index, and excellent lubricity make it a compelling alternative to conventional mineral oil-based lubricants, particularly in environmentally sensitive applications.[2][3] This guide provides an objective comparison of the tribological performance of pentaerythritol esters with other common biolubricant alternatives, supported by experimental data and detailed methodologies. The focus is on key performance indicators such as the coefficient of friction (COF) and wear scar diameter (WSD), which are critical for assessing a lubricant's ability to reduce friction and protect against wear.[4]
Comparative Tribological Performance
The efficacy of a lubricant is primarily determined by its ability to minimize friction and wear between contacting surfaces. The following table summarizes the tribological performance of Pentaerythritol Tetraoleate (PETO), a structurally similar compound to PETR, and compares it with other synthetic and vegetable oil-based biolubricants. The data is derived from standardized tests, primarily the Four-Ball and Pin-on-Disc methods.
| Lubricant | Test Method | Load | Speed/Velocity | Temperature | Duration | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |
| Pentaerythritol Ester (PE) | Pin-on-Disc | 50 N | 1.57 m/s | Ambient | - | ~0.065 | - |
| PE75 (75% PE + 25% SAE 30) | Pin-on-Disc | 50 N | 1.57 m/s | Ambient | - | ~0.055 | - |
| Pentaerythritol Tetraoleate (PETO) | Four-Ball | 392 N (40 kg) | 1200 rpm | 75°C | 60 min | - | 0.81 |
| Trimethylolpropane Trioleate (TMPTO) | Four-Ball | 392 N (40 kg) | 1200 rpm | 75°C | 60 min | - | 0.82 |
| Canola Oil | Four-Ball | 392 N (40 kg) | 1200 rpm | 75°C | 60 min | - | 0.83 |
| Jatropha Methyl Ester (10% blend) | Four-Ball | 392 N (40 kg) | 1200 rpm | 75°C | 60 min | 0.069 | ~0.58 |
| Waste Cooking Oil (WCO) | Four-Ball | - | 1200 rpm | 75°C | 60 min | 0.065 | 0.61 |
| SAE 30 Mineral Oil | Pin-on-Disc | 50 N | 1.57 m/s | Ambient | - | ~0.075 | - |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as test conditions may vary slightly between studies.[5][6][7][8]
The data indicates that pentaerythritol esters exhibit excellent tribological properties. A blend of pentaerythritol ester (PE75) demonstrated a lower coefficient of friction compared to both pure PE and the conventional SAE 30 mineral oil, suggesting synergistic effects and the potential for formulating high-performance lubricants.[5] When compared to other polyol esters like TMPTO and vegetable oils like Canola oil under four-ball test conditions, PETO shows comparable, if not slightly better, anti-wear performance as indicated by the smaller wear scar diameter.[6] The polarity of the ester groups in PETR contributes to the formation of a stable and protective lubricating film on metal surfaces, which is crucial for reducing friction and wear.[4][9]
Experimental Protocols
Standardized testing methodologies are essential for the accurate and reproducible evaluation of lubricant performance. The most common methods cited in tribological studies of biolubricants are the Four-Ball and Pin-on-Disc tests.
1. Four-Ball Tribometer Test (ASTM D4172)
This test evaluates a lubricant's anti-wear properties under boundary lubrication conditions.
-
Apparatus: The setup consists of three stationary steel balls held in a cup, with a fourth ball rotating against them under a specified load, speed, and temperature. The entire assembly is immersed in the lubricant being tested.[10]
-
Procedure:
-
The steel balls are thoroughly cleaned with a solvent like acetone and dried.[4]
-
The three stationary balls are clamped in the test cup, and the lubricant sample is added.
-
The fourth ball is secured in the chuck of the motor-driven spindle.
-
The test is conducted for a specified duration (typically 60 minutes) at a set load (e.g., 392 N), rotational speed (e.g., 1200 rpm), and temperature (e.g., 75°C).[10]
-
During the test, the frictional torque is continuously measured to calculate the coefficient of friction.[8]
-
After the test, the wear scar diameters on the three stationary balls are measured using an optical microscope. The average of these measurements is reported as the WSD.[10]
-
2. Pin-on-Disc Tribometer Test
This method assesses the friction and wear characteristics between a pin (or ball) and a rotating disc.
-
Apparatus: A stationary pin or ball is loaded against a rotating disc. The pin and disc are typically made of steel. The contact point is lubricated with the test fluid.[5][11]
-
Procedure:
-
The pin and disc are cleaned and dried.
-
The disc is mounted on the rotating spindle, and the pin is fixed in a holder on a lever arm.
-
The lubricant is applied to the disc surface.
-
A specific load is applied to the pin.
-
The disc is rotated at a constant velocity for the duration of the test.
-
The frictional force is measured by a load cell, and the COF is calculated.
-
Wear is quantified by measuring the volume or mass loss of the pin and disc, or by analyzing the wear track dimensions with a profilometer or microscope.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the tribological performance of a biolubricant like this compound.
References
- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythritol Tetra Oleate(low volatile biodegradable POE type ester ,CAS:19321-40-5)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]
- 3. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 4. mdpi.com [mdpi.com]
- 5. tribology.rs [tribology.rs]
- 6. smarteureka.com [smarteureka.com]
- 7. researchgate.net [researchgate.net]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tribology in Industry [tribology.rs]
"assessing the biodegradability of Pentaerythritol tetraricinoleate against industry standards"
A Comparative Guide for Researchers and Drug Development Professionals
The increasing focus on environmental sustainability in industrial applications necessitates a thorough understanding of the biodegradability of chemical substances. For researchers, scientists, and drug development professionals utilizing lubricants and excipients, selecting components with favorable environmental profiles is crucial. This guide provides an objective comparison of the biodegradability of Pentaerythritol tetraricinoleate (PETR), a synthetic ester, against common industry alternatives, benchmarked against established industry standards.
Industry Standards for Biodegradability
The primary international standard for assessing the ready biodegradability of chemical substances, including lubricants, is the OECD 301B test, also known as the CO2 Evolution Test.[1][2][3][4][5][6][7][8][9][10] This standard is widely recognized and accepted by regulatory bodies.[1][2][3] A substance is generally classified as "readily biodegradable" if it achieves 60% or more of its theoretical carbon dioxide (ThCO₂) production within a 28-day test period, and this level of degradation is reached within a 10-day window that begins once 10% biodegradation is achieved.[1][8]
Other relevant standards include those from the American Society for Testing and Materials (ASTM), such as ASTM D5864, which is a version of the OECD 301B test adapted for lubricants.[11]
Comparative Biodegradability Data
| Substance/Product Category | Base Oil Type | OECD 301B (% Biodegradation in 28 days) | Classification |
| Pentaerythritol Ester Lubricant | Synthetic Ester (Saturated) | >80%[5] | Readily Biodegradable |
| Vegetable Oil-Based Lubricant | Vegetable Oil (e.g., Rapeseed) | >95%[12] | Readily Biodegradable |
| Polyalkylene Glycol (PAG) Lubricant | Synthetic Polyether | 0-80% (Highly variable with structure)[11] | Varies (from Non-biodegradable to Readily Biodegradable) |
| Conventional Mineral Oil Lubricant | Mineral Oil | <40%[13] | Inherently Biodegradable |
| Hydrocracked Mineral Oil Lubricant | Mineral Oil (Severely Treated) | 66-75%[12] | Readily Biodegradable |
Experimental Protocols
OECD 301B: CO2 Evolution Test
This method is designed to evaluate the ultimate aerobic biodegradability of an organic compound. The principle involves exposing the test substance to an inoculum of microorganisms (typically activated sludge from a wastewater treatment plant) in a mineral medium and measuring the amount of carbon dioxide evolved over a 28-day period. The percentage of biodegradation is calculated by comparing the measured CO2 with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.[1][4][9]
Key Steps:
-
Preparation of Mineral Medium: A nutrient solution containing essential mineral salts is prepared in purified water.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and a specific volume is added to the mineral medium. The concentration of microorganisms is typically low.
-
Test Vessels: The test is conducted in sealed vessels. Each test setup includes:
-
Test vessels containing the test substance and inoculum.
-
Control vessels with only the inoculum (to measure blank CO2 evolution).
-
A reference vessel with a readily biodegradable substance (e.g., sodium benzoate) to validate the test procedure.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
CO2 Measurement: A stream of CO2-free air is passed through the test vessels. The evolved CO2 is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration or with an inorganic carbon analyzer.[1]
-
Calculation: The cumulative amount of CO2 produced from the test substance (corrected for the blank control) is expressed as a percentage of the theoretical CO2 production.
Visualizations
Experimental Workflow and Biodegradation Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the OECD 301B test and the proposed biodegradation pathway for a pentaerythritol ester.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. mascherpa.it [mascherpa.it]
- 3. santiemidwest.com [santiemidwest.com]
- 4. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 5. gblubricants.co.uk [gblubricants.co.uk]
- 6. smithers.com [smithers.com]
- 7. respirtek.com [respirtek.com]
- 8. oecd.org [oecd.org]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. novvi.com [novvi.com]
A Comparative Rheological Investigation of Pentaerythritol Tetraricinoleate and Its Analogues
A comprehensive analysis of the flow behavior of key bio-based lubricants, providing researchers, scientists, and drug development professionals with essential data for formulation and application.
This guide presents a comparative rheological study of Pentaerythritol tetraricinoleate (PETR) and its analogues, Pentaerythritol tetraoleate (PETO) and Pentaerythritol tetraisostearate (PETIS). These pentaerythritol esters, derived from renewable resources, are gaining significant attention as high-performance and environmentally friendly alternatives to conventional mineral oil-based lubricants. Their unique molecular structures impart desirable properties such as high viscosity indices, excellent thermal stability, and biodegradability. Understanding their rheological behavior is paramount for optimizing their performance in a wide range of applications, from industrial lubricants to pharmaceutical and cosmetic formulations.
This report summarizes available quantitative data on the key rheological parameters of these esters, details the experimental protocols for their measurement, and provides visual representations of their synthesis and characterization workflows. It is important to note that while data for PETO and PETIS are available in the scientific literature, specific rheological data for PETR is not as readily accessible.
Quantitative Rheological Data
The following table summarizes the kinematic viscosity of Pentaerythritol tetraoleate and Pentaerythritol tetraisostearate at different temperatures. A higher viscosity indicates a greater resistance to flow. The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature change on the viscosity of the oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.
| Parameter | Pentaerythritol Tetraoleate (PETO) | Pentaerythritol Tetraisostearate (PETIS) | This compound (PETR) |
| Kinematic Viscosity at 40°C (mm²/s) | 60 - 70[1] | High Viscosity | Data not readily available |
| Kinematic Viscosity at 100°C (mm²/s) | 11.5 - 13.5[1] | - | Data not readily available |
| Viscosity Index | ≥ 175[1] | - | Data not readily available |
| Pour Point (°C) | -20 to -25[1] | - | Data not readily available |
| Flash Point (°C) | 270 - 290[1] | >339.5[2] | 232[3] |
| Density (g/mL at 20°C) | - | - | ~0.962[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the rheological properties of pentaerythritol esters.
Kinematic Viscosity Measurement (Based on ASTM D445)
Objective: To determine the kinematic viscosity of the liquid esters by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][5][6][7]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C[8]
-
Timing device with a resolution of 0.1 seconds
-
Thermometer with appropriate range and accuracy
Procedure:
-
Sample Preparation: The ester sample is brought to the test temperature. For transparent liquids, ensure the sample is free of air bubbles.[6] For opaque or waxy samples, preheating and filtration may be necessary to ensure homogeneity.[6]
-
Viscometer Charging: The viscometer is charged with the sample in a manner that avoids the introduction of air bubbles.
-
Temperature Equilibration: The charged viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.[8]
-
Flow Measurement: The sample is drawn up into the viscometer's timing bulb. The time taken for the liquid meniscus to pass between two marked points is accurately measured.
-
Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.[5]
-
Replicate Measurements: The measurement is repeated, and the average of two acceptable determinations is reported.
Rotational Viscometry
Objective: To measure the dynamic viscosity and other rheological properties (e.g., shear stress, shear rate) of the esters using a rotational viscometer.
Apparatus:
-
Rotational viscometer with appropriate spindles (e.g., cone-plate or parallel-plate geometry)
-
Temperature control unit
-
Sample cup
Procedure:
-
Instrument Setup and Calibration: The viscometer is calibrated using a standard fluid of known viscosity. The appropriate spindle and measurement parameters (e.g., speed, temperature) are selected based on the expected viscosity of the sample.[9][10]
-
Sample Loading: A precise volume of the ester sample is placed in the sample cup, ensuring no air bubbles are trapped.
-
Temperature Control: The sample is brought to the desired test temperature and allowed to equilibrate.[10][11]
-
Measurement: The spindle is rotated at a controlled speed, and the torque required to overcome the viscous drag of the fluid is measured.[9] The instrument's software typically converts this torque reading into a viscosity value.
-
Data Acquisition: Viscosity measurements are recorded at various shear rates to assess the flow behavior of the ester (Newtonian or non-Newtonian).
-
Data Analysis: The relationship between shear stress and shear rate is analyzed to characterize the rheological properties of the sample.
Visualizations
Synthesis of Pentaerythritol Tetraesters
The following diagram illustrates the general chemical reaction for the synthesis of pentaerythritol tetraesters through the esterification of pentaerythritol with four equivalents of a carboxylic acid. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[3]
References
- 1. lcruijie.com [lcruijie.com]
- 2. ammol.org [ammol.org]
- 3. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D445 - eralytics [eralytics.com]
- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. worldoftest.com [worldoftest.com]
- 11. pavementinteractive.org [pavementinteractive.org]
Validating the Molecular Structure of Pentaerythritol Tetraricinoleate: A 2D NMR-Centric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of complex molecules is a cornerstone of chemical research and development. For large, flexible molecules such as Pentaerythritol Tetraricinoleate, a bio-based ester with applications in lubricants, cosmetics, and potentially as a pharmaceutical excipient, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of this compound.
This compound is synthesized from a pentaerythritol core and four ricinoleic acid chains.[1] Ricinoleic acid is an unsaturated omega-9 fatty acid with a hydroxyl group at the 12th carbon.[1] The resulting ester is a large, complex molecule where 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by resolving overlapping signals and providing through-bond connectivity information, enabling a complete and confident structural assignment.
This guide will delve into the application of these 2D NMR methods for the validation of this compound and compare their utility against alternative techniques including mass spectrometry, Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).
2D NMR Spectroscopy: A Detailed Look at Molecular Connectivity
Two-dimensional NMR spectroscopy provides a detailed map of the molecular structure by correlating nuclear spins through chemical bonds. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential for a complete assignment of all proton and carbon signals.
Predicted Chemical Shifts for Structural Validation:
To effectively interpret the 2D NMR spectra, it is crucial to have an understanding of the expected chemical shifts for the constituent parts of the molecule: the pentaerythritol core and the ricinoleic acid chains.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pentaerythritol Core | ||
| Central Quaternary Carbon | - | ~43.0 |
| Methylene Protons (-CH₂-O-C=O) | ~4.15 | ~62.5 |
| Ricinoleic Acid Chain | ||
| Ester Carbonyl (-C=O) | - | 173-175 |
| Olefinic Protons (-CH=CH-) | ~5.35 (m) | 129-130 |
| Methine Proton (-CH-OH) | ~3.60 (m) | ~71.5 |
| Methylene Protons Alpha to Ester (-CH₂-C=O) | ~2.30 (t) | |
| Allylic Methylene Protons (=CH-CH₂-) | ~2.0-2.2 (m) | 27-28 |
| Methylene Protons Adjacent to Hydroxyl (-CH₂-CH(OH)-) | ~1.45 (m) | |
| Aliphatic Methylene Protons (-(CH₂)n-) | 1.2-1.6 (m) | |
| Terminal Methyl Protons (-CH₃) | ~0.88 (t) |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.[2]
Experimental Protocols for 2D NMR Analysis
Sample Preparation: A sample of high-purity this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used to acquire the 2D spectra.
1. COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) couplings within the molecule. This is crucial for tracing the connectivity of the ricinoleic acid chains.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Acquisition Parameters:
-
Spectral Width: ~10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1-2 seconds.
-
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.
-
Acquisition Parameters:
-
¹H Spectral Width: ~10-12 ppm.
-
¹³C Spectral Width: ~180-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5 seconds.
-
One-bond ¹J(C,H) coupling constant: Optimized for an average value of ~145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-4 bond) correlations between protons and carbons. This is the key experiment for connecting the ricinoleic acid chains to the pentaerythritol core via the ester linkages.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Acquisition Parameters:
-
¹H Spectral Width: ~10-12 ppm.
-
¹³C Spectral Width: ~180-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 2 seconds.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for a value of ~8 Hz to observe 2-3 bond correlations.
-
Data Interpretation and Structural Validation Workflow
Comparison with Other Analytical Techniques
While 2D NMR provides the most detailed structural information, other techniques offer complementary data and are often used for routine analysis and quality control.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, unambiguous assignment of all ¹H and ¹³C signals. | Provides a complete and definitive molecular structure. | Requires a high-purity sample, longer acquisition times, and specialized expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed connectivity information for isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., ester C=O, O-H, C-O). | Fast, requires minimal sample preparation, good for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. | Excellent for determining purity and quantifying components. | Does not provide structural information of the analyte. |
Experimental Protocols for Alternative Techniques
1. Mass Spectrometry (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer with an ESI source and a TOF analyzer is used.
-
Data Acquisition: The sample is introduced into the ESI source via direct infusion or coupled with an HPLC system. Mass spectra are acquired in positive ion mode, looking for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. Fragmentation patterns can provide some structural information, though they are often complex for large molecules.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The presence of characteristic absorption bands is confirmed:
-
Strong C=O stretching vibration for the ester groups (~1740 cm⁻¹).
-
Broad O-H stretching vibration for the hydroxyl groups of the ricinoleic acid chains (~3400 cm⁻¹).
-
C-O stretching vibrations for the ester linkages (~1250-1100 cm⁻¹).
-
C-H stretching and bending vibrations for the aliphatic chains.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or isopropanol) and then diluted to an appropriate concentration for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV or evaporative light scattering detector (ELSD) is used. A reversed-phase C18 column is typically employed.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or ELSD for non-chromophoric compounds.
-
-
Data Analysis: The chromatogram is analyzed to determine the purity of the sample by calculating the area percentage of the main peak.
Logical Relationship of Analytical Techniques for Comprehensive Validation
References
"comparative thermal analysis (TGA/DSC) of pentaerythritol esters"
A Comparative Guide to the Thermal Analysis (TGA/DSC) of Pentaerythritol Esters
Introduction
Pentaerythritol esters are synthetic esters that are widely utilized as base oils in high-performance lubricants, particularly in the aviation industry, as well as in applications such as dielectric fluids and thermal stabilizers for polymers.[1] Their popularity stems from their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics. The neopentyl structure of pentaerythritol, which lacks a labile hydrogen on the β-carbon, contributes significantly to their enhanced thermal stability compared to other types of esters.[2]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two fundamental thermal analysis techniques that provide critical insights into the material properties of pentaerythritol esters.[3] TGA measures changes in the mass of a sample as a function of temperature, offering data on thermal stability and decomposition temperatures.[4] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, crystallization, and heats of fusion.[4] This guide provides a comparative analysis of pentaerythritol esters using data from TGA and DSC, details common experimental protocols, and visualizes key workflows and relationships.
Data Presentation
The thermal properties of pentaerythritol esters can vary significantly based on the fatty acid chains attached to the pentaerythritol backbone. The following tables summarize key quantitative data from TGA and DSC analyses of various pentaerythritol esters.
Table 1: Thermogravimetric Analysis (TGA) Data for Pentaerythritol Esters
| Ester Type | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Key Observations | Reference |
| Pentaerythritol Tetrapentanoate (PEC5) | ~227-402 | - | Part of a study on decomposition kinetics. | [2] |
| Pentaerythritol Tetraheptanoate (PEC7) | ~227-402 | - | Part of a study on decomposition kinetics. | [2] |
| Pentaerythritol Tetranonanoate (PEC9) | ~227-402 | - | Part of a study on decomposition kinetics. | [2] |
| Oleic Acid Based PE Ester | 177 | - | Lower thermal stability compared to a similar TMP ester. | [5] |
| Vegetable Oil Based PE Ester | 340 (1st stage), 414 (2nd stage) | - | Two-stage decomposition attributed to saturated and unsaturated fatty acids. | [6] |
| Rapeseed Oil Based PE Ester | 230 | 365, 455 | Two distinct peaks of maximum weight loss. | [7] |
Note: The temperature range of ~227-402°C for PEC5, PEC7, and PEC9 represents the range over which thermal decomposition was studied, not a specific onset temperature.
Table 2: Differential Scanning Calorimetry (DSC) Data for Pentaerythritol Esters
| Ester Type | Onset Temp. (°C) | Peak Temp. (°C) | End Set Temp. (°C) | Key Observations | Reference |
| Rapeseed Oil Based PE Ester | 236.20 | 244.47 | 253.88 | Oxidative induction period noted at this isothermal temperature. | [8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable TGA and DSC results.
Thermogravimetric Analysis (TGA) Protocol
A common methodology for TGA of pentaerythritol esters involves the following steps:
-
Sample Preparation: A small sample, typically 5-15 mg, is accurately weighed and placed into a clean TGA crucible (e.g., alumina or platinum).[7][9]
-
Instrument Setup: The TGA instrument is purged with a specific gas, usually an inert gas like nitrogen, to provide a controlled atmosphere.[9] For oxidative stability tests, air or oxygen is used.
-
Temperature Program: A typical program involves an initial isothermal step to ensure thermal stability, followed by a dynamic heating ramp at a constant rate (e.g., 10 K/min) to a final temperature, often up to 600°C or higher, to ensure complete decomposition.[10]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is a key indicator of thermal stability.[6]
Differential Scanning Calorimetry (DSC) Protocol
The protocol for DSC analysis of pentaerythritol esters is as follows:
-
Sample Preparation: A small sample, typically 5-15 mg, is hermetically sealed in an aluminum pan to prevent any loss of volatile components.[8][11] An empty, sealed pan of the same type is used as a reference.[11] It is recommended to perform a TGA analysis first to determine the temperature at which the sample starts to decompose, ensuring the maximum DSC temperature is set below this point.[11]
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program: The temperature program often includes a heating and cooling cycle to erase the sample's prior thermal history.[10] A typical heating rate is 10°C/min.[8]
-
Data Analysis: The DSC curve shows the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or oxidation. From these peaks, onset temperatures, peak temperatures, and the enthalpy of transitions (area under the peak) can be determined.
Mandatory Visualization
Experimental Workflow for TGA/DSC Analysis
The following diagram illustrates the general workflow for conducting a comparative thermal analysis of pentaerythritol esters.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. fpe.umd.edu [fpe.umd.edu]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. tribology.rs [tribology.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Evaluating the Economic Viability of Pentaerythritol Tetraricinoleate Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol tetraricinoleate (PETR), a bio-based ester, is gaining significant attention as a renewable and biodegradable alternative to conventional mineral oil-based lubricants and as a potential excipient in pharmaceutical formulations. Its synthesis, primarily from castor oil derivatives, can be approached through two main chemical pathways: the direct esterification of ricinoleic acid with pentaerythritol and the transesterification of castor oil with pentaerythritol. This guide provides a comprehensive comparison of the economic viability of these two synthesis routes, supported by available experimental data, to aid researchers and process chemists in selecting the most suitable method for their applications.
Executive Summary
The economic feasibility of PETR synthesis is heavily influenced by the choice of the initial feedstock and the catalytic system employed. While direct esterification using purified ricinoleic acid offers a more controlled reaction with potentially higher purity products, the transesterification of castor oil presents a more direct and potentially lower-cost route by eliminating the need for a separate ricinoleic acid isolation step. The selection of an appropriate catalyst, balancing cost, efficiency, and reusability, is another critical factor impacting the overall process economics. This guide delves into a comparative analysis of these factors to provide a clear economic perspective.
Comparison of Synthesis Routes
The two primary routes to synthesize this compound are:
-
Direct Esterification: This method involves the reaction of four equivalents of ricinoleic acid with one equivalent of pentaerythritol, typically in the presence of an acid catalyst.
-
Transesterification: This route utilizes castor oil, which is primarily composed of triglycerides of ricinoleic acid, and reacts it directly with pentaerythritol.
The economic viability of each route is dependent on several key factors, which are summarized in the tables below.
Data Presentation
Table 1: Raw Material Cost Comparison
| Raw Material | Purity | Price (USD/ton) | Source |
| Castor Oil | Technical Grade | $1,500 - $2,500 | [1][2][3] |
| Ricinoleic Acid | ~90% | $1,740 - $1,800 | [1][4] |
| Pentaerythritol | Technical Grade | Varies |
Note: Prices are subject to market fluctuations.
Table 2: Comparison of Synthesis Route Parameters
| Parameter | Direct Esterification of Ricinoleic Acid | Transesterification of Castor Oil |
| Primary Reactants | Ricinoleic Acid, Pentaerythritol | Castor Oil, Pentaerythritol |
| Catalyst Examples | p-Toluenesulfonic acid, Tin (II) chloride, Lipases | Sodium methoxide, Potassium hydroxide, Lipases |
| Typical Reaction Temperature | 150 - 240 °C[5][6] | 160 - 220 °C |
| Typical Reaction Time | 4 - 8.5 hours[7] | 2 - 8 hours |
| Reported Yields (for similar esters) | >90%[8] | Up to 96%[2] |
| Byproducts | Water | Glycerol |
| Purification Steps | Catalyst removal, removal of excess reactants, water removal | Catalyst removal, glycerol separation, removal of excess reactants |
Experimental Protocols
Key Experimental Protocol: Direct Esterification of Ricinoleic Acid with Pentaerythritol
A representative procedure for the direct esterification involves charging a reactor with pentaerythritol and a molar excess of ricinoleic acid. An acid catalyst, such as p-toluenesulfonic acid (typically 0.5-2% by weight of reactants), is added to the mixture. The reaction is carried out under an inert atmosphere (e.g., nitrogen) at a temperature ranging from 180°C to 220°C.[9] Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the ester. The reaction progress is monitored by measuring the acid value of the mixture. Upon completion, the catalyst is neutralized and removed, and any unreacted starting materials are separated, often through vacuum distillation.
Key Experimental Protocol: Transesterification of Castor Oil with Pentaerythritol
In a typical transesterification process, castor oil and pentaerythritol are reacted in a specific molar ratio, often with a slight excess of pentaerythritol to ensure complete conversion of the triglycerides. A basic catalyst, such as sodium methoxide or potassium hydroxide (typically 0.5-1.5% by weight of the oil), is dissolved in a small amount of methanol and added to the reactor.[10] The reaction is conducted at elevated temperatures, generally between 160°C and 200°C, under vacuum to facilitate the removal of glycerol, which is formed as a byproduct.[11] The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of triglycerides. After the reaction is complete, the catalyst is neutralized, and the glycerol layer is separated from the ester phase. The product is then purified, which may involve washing and vacuum drying to remove any remaining impurities.
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Economic Viability Analysis
Direct Esterification Route:
-
Advantages: This route offers better control over the stoichiometry of the reaction, which can lead to a product with higher purity and fewer side products. The purification process may also be simpler as it primarily involves the removal of water and the catalyst.
-
Disadvantages: The primary drawback is the cost of the starting material, ricinoleic acid. The process of isolating ricinoleic acid from castor oil adds a significant cost to the overall synthesis. Export prices for ricinoleic acid are reported to be around $1.74/kg.[4]
Transesterification Route:
-
Advantages: The most significant economic advantage is the direct use of castor oil, which is considerably cheaper than purified ricinoleic acid.[1][2][3] This route eliminates the cost and process steps associated with the hydrolysis of castor oil and the purification of ricinoleic acid. The co-product, glycerol, also has commercial value and can be sold to offset some of the production costs.
-
Disadvantages: The reaction mixture is more complex, containing a mixture of triglycerides, diglycerides, and monoglycerides, which can lead to a less uniform product. The separation of the glycerol byproduct is an additional step in the purification process.
Alternatives to this compound
While PETR shows great promise as a biolubricant, other polyol esters are also being explored and utilized. These alternatives often use different polyols, such as trimethylolpropane (TMP) and neopentyl glycol (NPG), esterified with various fatty acids.
-
Trimethylolpropane (TMP) Esters: These esters are known for their excellent thermal and oxidative stability.[12][13] They are widely used in applications such as engine oils, compressor oils, and hydraulic fluids. The cost of TMP esters can be competitive, though it is dependent on the price of TMP and the specific fatty acid used.[1]
-
Neopentyl Glycol (NPG) Esters: NPG esters are valued for their good low-temperature properties and hydrolytic stability.[14] They find applications in refrigeration lubricants and metalworking fluids. The production economics of NPG esters are influenced by the cost of NPG, which is synthesized from formaldehyde and isobutyraldehyde.[11][15]
The choice between PETR and these alternatives will depend on the specific performance requirements of the application and the relative costs of the raw materials.
Conclusion
From an economic standpoint, the transesterification of castor oil appears to be the more viable route for the large-scale production of this compound. The significant cost savings from using castor oil directly as the feedstock outweigh the potential challenges associated with a more complex reaction mixture and the need for glycerol separation.
For applications where very high purity is paramount and cost is a secondary consideration, the direct esterification of ricinoleic acid may be the preferred method.
Further research and process optimization, particularly in the development of highly efficient and reusable catalysts for the transesterification reaction, will continue to enhance the economic attractiveness of PETR as a sustainable and high-performance biomaterial. The selection of the optimal synthesis route will ultimately depend on a careful evaluation of raw material costs, desired product purity, and the specific processing capabilities of the manufacturing facility.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. imarcgroup.com [imarcgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRIMETHYLOLPROPANE (TMP) - Ataman Kimya [atamanchemicals.com]
- 7. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. isca.me [isca.me]
- 10. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. procurementresource.com [procurementresource.com]
- 15. fortunebusinessinsights.com [fortunebusinessinsights.com]
"head-to-head comparison of different catalysts for Pentaerythritol tetraricinoleate synthesis"
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the synthesis of Pentaerythritol Tetraricinoleate (PETR), supported by experimental data.
The synthesis of this compound (PETR), a valuable biolubricant and potential pharmaceutical excipient, is critically dependent on the choice of catalyst. The efficiency of the esterification reaction between pentaerythritol and ricinoleic acid is dictated by the catalyst's activity, selectivity, and the overall process conditions. This guide provides a head-to-head comparison of various catalysts employed in the synthesis of PETR and structurally similar pentaerythritol tetraesters, with a focus on their performance based on available experimental data.
Catalyst Performance: A Quantitative Comparison
The selection of a catalyst significantly impacts reaction kinetics, product yield, and purity. Below is a summary of quantitative data for different classes of catalysts used in the synthesis of pentaerythritol tetraesters. While data specifically for PETR is limited, the performance of catalysts in the synthesis of pentaerythritol tetraoleate and other long-chain fatty acid esters provides a strong basis for comparison.
| Catalyst Class | Specific Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Catalyst Conc. (wt%) | Conversion/Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid | Pentaerythritol & Oleic Acid | 4.4:1 | 160 | 4 | Not Specified | 96% Conversion | [1] |
| Sulfuric Acid | Pentaerythritol & Palm Fatty Acid Distillate | 3.5:1 | 150 | 6 | 3% | ~90% Yield | ||
| Phosphotungstic Acid | Pentaerythritol & Heptanoic Acid | 5:1 | Not Specified | Not Specified | 1% of Pentaerythritol | High Esterifying Rate | ||
| Homogeneous Organometallic | Fascat 2003 (Organotin) | Pentaerythritol & Oleic Acid | 1:1 (FA:OH) | 220 | 6 | 0.63% | >98% Conversion, >91% Tetraester | [1] |
| Tin (II) Chloride | Pentaerythritol & Saturated Fatty Acids | Not Specified | 130-195 | 4-8 | Not Specified | >99.5% Conversion | ||
| Heterogeneous Acid | ZrO₂-Al₂O₃/SO₄²⁻ | Pentaerythritol & Fatty Acid | 5.6:1 | Not Specified | 4 | Not Specified | >99% Yield | [1] |
| SnCl₂@HZSM-5 | Pentaerythritol & Stearic Acid | 4.7:1 | 105 | 3 | 1.2% | 99.3% Conversion, 96.5% Yield | [2][3] | |
| Activated Carbon-supported p-toluenesulfonic acid | Pentaerythritol & Oleic Acid | 4:1 | 140 | 2 | 2% | High Conversion | ||
| Homogeneous Base | Sodium Methoxide | Pentaerythritol & Palm Oil Methyl Ester | 4.5:1 | 160 | 2 | 1.25% | 36% Yield of Tetraester |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the synthesis of pentaerythritol tetraesters using different catalytic systems.
General Esterification Procedure (Homogeneous Catalysis)
-
Reactant Charging: A reactor is charged with pentaerythritol, ricinoleic acid (or other fatty acid), and the specified amount of catalyst.[4]
-
Reaction Conditions: The mixture is heated to the desired temperature (typically ranging from 150°C to 235°C) under constant stirring and an inert atmosphere (e.g., nitrogen).[4][5] Water formed during the reaction is continuously removed, often by distillation, to shift the equilibrium towards product formation.
-
Monitoring: The reaction progress is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value falls below a predetermined level.
-
Purification: Upon completion, the crude product is purified. For homogeneous catalysts, this may involve neutralization, washing with water or brine, and subsequent drying.[1] The final product is often purified by vacuum distillation to remove unreacted starting materials and by-products.[1][4]
Heterogeneous Catalysis Workflow
The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily separated by filtration.
References
- 1. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 126-56-7 | Benchchem [benchchem.com]
- 5. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]
"assessing the environmental impact of Pentaerythritol tetraricinoleate vs. traditional lubricants"
A Comparative Guide to Environmental Impact and Performance
The increasing demand for environmentally sustainable solutions has spurred significant research into the development of biodegradable and less toxic industrial fluids. Pentaerythritol tetraricinoleate (PETR), a bio-based ester lubricant derived from castor oil, has emerged as a promising alternative to conventional mineral oil- and synthetic-based lubricants. This guide provides an objective comparison of the environmental impact and performance of PETR against traditional lubricants, supported by available experimental data, to assist researchers, scientists, and product development professionals in making informed decisions.
Environmental Impact Assessment: A Tabular Comparison
The environmental footprint of a lubricant is a critical factor in its overall sustainability. Key parameters for assessment include biodegradability, ecotoxicity, and life cycle impacts.
Table 1: Biodegradability and Ecotoxicity Profile
| Parameter | This compound (and related esters) | Traditional Mineral Oil Lubricants |
| Biodegradability (OECD 301B) | Readily biodegradable, with a degradation rate of >60% within 28 days for pentaerythritol esters[1]. | Inherently biodegradable, with a much lower degradation rate, typically <30%[1]. Mineral oil-based products can persist in the environment[2]. |
| Aquatic Toxicity | Generally considered to have low ecological toxicity and are often described as harmless to aquatic organisms[1]. Safety data for related compounds like pentaerythritol tetraoleate and tetrastearate indicate they are not classified as hazardous to the aquatic environment[3][4][5]. | Can be toxic to aquatic life. Spills and leaks can contaminate water sources, with as little as one liter of waste oil having the potential to contaminate up to one million liters of water[3]. |
Table 2: Life Cycle Assessment (LCA) Comparison
The life cycle assessment provides a broader view of the environmental burdens associated with a product from raw material extraction to disposal.
| LCA Impact Category | Bio-based Lubricants (e.g., PETR) | Traditional Mineral Oil Lubricants |
| Global Warming Potential | Generally lower, as the carbon is derived from renewable biomass. | Higher, due to the extraction and refining of fossil fuels, which dominates this impact category[6]. |
| Acidification Potential | Can be higher due to agricultural production of the feedstock (e.g., castor beans), which involves fertilizers and machinery[6][7]. | Lower in the production phase compared to the agricultural phase of bio-lubricants[6]. |
| Eutrophication Potential | Can be higher, also linked to agricultural practices such as fertilizer runoff[6][7]. | Lower in the production phase[6]. |
| Resource Depletion | Utilizes renewable resources (vegetable oils). | Relies on non-renewable fossil fuels. |
Performance Characteristics
While environmental impact is crucial, the performance of a lubricant is paramount for its application.
Table 3: Key Performance Characteristics
| Property | Pentaerythritol Esters | Traditional Mineral Oil Lubricants |
| Lubricity | Excellent, often superior to mineral oils. | Good, but can be outperformed by some synthetic esters. |
| Viscosity Index | High, indicating better viscosity stability over a wide temperature range. | Lower, often requiring viscosity index improvers. |
| Thermal & Oxidative Stability | Good high-temperature stability, with decomposition temperatures often exceeding 300°C[1]. | Can be prone to oxidation at high temperatures, leading to sludge and varnish formation. |
| Low Volatility | Low, which reduces oil consumption and emissions of volatile organic compounds (VOCs)[1]. | Higher volatility compared to many synthetic esters. |
Experimental Protocols
OECD 301B: Ready Biodegradability – CO2 Evolution Test
The OECD 301B test is a standardized method to determine the ready biodegradability of organic substances in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is followed by measuring the amount of carbon dioxide produced. The percentage of biodegradation is calculated as the ratio of the CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), based on its chemical formula. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.
Apparatus:
-
Incubation bottles
-
CO2-free air supply system
-
CO2 absorption traps (e.g., containing barium hydroxide or sodium hydroxide solution)
-
Apparatus for measuring CO2 (e.g., titration equipment or a total organic carbon analyzer)
-
Temperature-controlled environment (22 ± 2 °C)
Procedure:
-
Preparation of the mineral medium containing essential mineral salts.
-
Preparation of the inoculum, typically from a domestic wastewater treatment plant.
-
Addition of the test substance to the incubation bottles at a concentration to yield between 10 and 20 mg of total organic carbon per liter.
-
Inoculation of the test medium.
-
Parallel control experiments are run: a blank control with only inoculum and a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test procedure.
-
The bottles are aerated with CO2-free air, and the evolved CO2 is trapped in an absorption solution.
-
The amount of CO2 produced is determined at regular intervals over the 28-day period.
-
The percentage of biodegradation is calculated and plotted against time.
Visualizing the Comparison
Diagram 1: Comparative Life Cycle of Lubricants
Caption: Life cycle stages of PETR vs. traditional mineral oil lubricants.
Diagram 2: OECD 301B Experimental Workflow
Caption: Workflow for the OECD 301B biodegradability test.
Conclusion
This compound and related bio-based esters present a compelling case as environmentally preferable alternatives to traditional mineral oil lubricants. Their key advantages lie in their ready biodegradability and lower aquatic toxicity, which significantly reduce their environmental impact in case of accidental release. Furthermore, they often exhibit superior performance characteristics, such as a higher viscosity index and better thermal stability.
However, a complete environmental assessment also considers the entire life cycle. The agricultural phase of bio-lubricant production can contribute to environmental concerns such as acidification and eutrophication. In contrast, traditional lubricants have a higher global warming potential due to their fossil fuel origin. The choice between PETR and traditional lubricants will therefore depend on the specific application, performance requirements, and a holistic evaluation of the environmental trade-offs. As research continues and production processes for bio-lubricants become more efficient and sustainable, their position as a greener alternative is likely to be further strengthened.
References
- 1. The Environmentally Friendly Characteristics of Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 2. novvi.com [novvi.com]
- 3. ammol.org [ammol.org]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Comparative Life Cycle Assessment of Biolubricants and Mineral Based Lubricants - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. [PDF] Comparative Life Cycle Assessment of Biolubricants and Mineral Based Lubricants | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Pentaerythritol Tetraricinoleate: Correlating Spectroscopic Signatures with Lubricant Performance
This guide provides a detailed comparison of Pentaerythritol tetraricinoleate (PETR), a biodegradable and high-performance biolubricant base stock. It is intended for researchers, scientists, and drug development professionals interested in the formulation and analysis of advanced lubricants. We will explore the intrinsic relationship between PETR's molecular structure, as identified by spectroscopic techniques, and its functional performance, with objective comparisons to other common synthetic esters.
Spectroscopic and Performance Data Comparison
The performance of a lubricant is fundamentally dictated by its molecular structure. This compound, derived from the esterification of pentaerythritol with ricinoleic acid, possesses a unique structural feature: a hydroxyl (-OH) group on each of its four fatty acid chains. This feature distinguishes it from other polyol esters like Pentaerythritol tetraoleate (PETO) and Trimethylolpropane trioleate (TMPTO), profoundly influencing its physicochemical properties.
Spectroscopic analysis, particularly Fourier Transform Infrared (FTIR) Spectroscopy, provides direct evidence of these structural groups, which can then be correlated with performance metrics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (PETR) | Trimethylolpropane Trioleate (TMPTO) | Pentaerythritol Tetraoleate (PETO) |
| Kinematic Viscosity @ 40°C (mm²/s) | 221 - 621[1] | 33 - 48[2] | Typically 40 - 50 |
| Kinematic Viscosity @ 100°C (mm²/s) | 24.3 - 44.6[1] | 7.6 - 10.0[2] | Typically 8 - 11 |
| Viscosity Index (VI) | High (Excellent thermal stability) | ~208[2] | High (>180) |
| Pour Point (°C) | Good low-temperature fluidity | -7 to -14[2] | -9 to -20 |
| Flash Point (°C) | >230 | >220 | >220 |
| Oxidative Stability | Good (degradation >200°C)[1] | Moderate to Good | Good |
Table 2: Key FTIR Spectroscopic Data
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance for Lubricant Performance |
| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) | Present only in PETR. Increases polarity, promoting surface adhesion and enhanced film strength. Directly correlates with improved lubricity. |
| Ester Carbonyl (C=O) | C=O Stretch | 1740 - 1748[1] | Confirms the ester structure in all three compounds. The high polarity of this group contributes to lubricity. |
| Aliphatic C-H | C-H Stretch | 2860 - 2940[1] | Indicates the long fatty acid chains, which contribute to a high viscosity index and hydrodynamic lubrication. |
Correlation Between Structure, Spectroscopy, and Performance
The data reveals a clear correlation. The high viscosity of PETR is a direct result of its large molecular structure and the intermolecular hydrogen bonding enabled by its unique hydroxyl groups. This -OH group, easily identifiable in an FTIR spectrum, is the primary reason for PETR's superior performance in applications requiring high lubricity and film strength.[1] The polarity imparted by both the ester and hydroxyl groups enhances the molecule's affinity for metal surfaces, forming a durable protective layer that reduces friction and wear.
While alternatives like TMPTO and PETO are effective lubricants, they lack the hydroxyl functionality. Their performance relies primarily on the polarity of the ester groups and the van der Waals forces of their long fatty acid chains. PETR's additional hydrogen bonding capability provides a distinct advantage in boundary lubrication regimes where surface-lubricant interaction is critical.
Caption: Correlation pathway from PETR's molecular features to its enhanced lubricant performance.
Experimental Protocols
The data presented in this guide is obtained through standardized testing methodologies, ensuring reproducibility and comparability.
1. Spectroscopic Analysis: FTIR
-
Objective: To identify the functional groups present in the lubricant molecule.
-
Methodology: A small sample of the lubricant is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Infrared radiation is passed through the crystal and interacts with the sample. The resulting spectrum, a plot of absorbance versus wavenumber, reveals the characteristic vibrational frequencies of the molecule's functional groups. Key peaks for PETR include the O-H stretch (~3400 cm⁻¹), C-H stretches (2860-2940 cm⁻¹), and the C=O ester stretch (1740-1748 cm⁻¹).[1]
2. Viscosity and Viscosity Index
-
Objective: To measure the fluid's resistance to flow at different temperatures.
-
Methodology (ASTM D445 & D2270): The kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at controlled temperatures (typically 40°C and 100°C).[3][4] The Viscosity Index (VI) is then calculated from these two measurements using the formula outlined in ASTM D2270, indicating how much the viscosity changes with temperature.[4] A higher VI signifies greater stability across a range of temperatures.
3. Pour Point
-
Objective: To determine the lowest temperature at which the lubricant will still flow.
-
Methodology (ASTM D97): The sample is cooled inside a test jar at a specified rate and examined at intervals of 3°C for flow characteristics.[3][4] The pour point is the lowest temperature at which movement of the oil is observed when the jar is tilted.
4. Tribological Testing (Friction and Wear)
-
Objective: To evaluate the lubricant's ability to reduce friction and protect surfaces from wear.
-
Methodology (e.g., ASTM D4172 - Four-Ball Wear Test): This test involves three stationary steel balls held in a cup with the lubricant, while a fourth ball is rotated against them at a specified speed and load.[3] After a set duration, the wear scars on the three stationary balls are measured under a microscope. The average wear scar diameter (WSD) and the coefficient of friction are reported as measures of the lubricant's anti-wear and friction-reducing properties.
Caption: Experimental workflow for the synthesis and analysis of PETR.
Conclusion
This compound is a high-performance biolubricant with properties that are directly attributable to its unique molecular structure. The presence of hydroxyl groups on its fatty acid chains, a feature verifiable through FTIR spectroscopy, enhances its polarity and hydrogen bonding capability. This leads to superior viscosity, thermal stability, and lubricity compared to other polyol esters that lack this functionality. By understanding the correlation between spectroscopic data and performance metrics, researchers can make informed decisions in the selection and development of advanced, environmentally friendly lubricants for demanding applications.
References
Safety Operating Guide
Personal protective equipment for handling Pentaerythritol tetraricinoleate
Pentaerythritol tetraricinoleate and its analogs are generally considered to be of low hazard. However, proper safety precautions are essential to minimize any potential risks in a laboratory or industrial setting. The primary hazards include mild skin and eye irritation, and respiratory irritation from dust or mists.[1] The material may be combustible at high temperatures.[2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to prevent contact and inhalation. The following table summarizes the recommended PPE for handling this compound in different scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Handling (Small Quantities) | Safety glasses with side shields | Nitrile rubber gloves (>0.11 mm thickness), Lab coat | Not generally required if handled in a well-ventilated area. A dust respirator may be worn if dust is generated.[1][2] |
| Large-Scale Operations & Weighing (Potential for Dust/Aerosol) | Tightly fitting safety goggles or face shield[4] | Nitrile rubber gloves, Chemical-resistant clothing/coveralls | NIOSH-approved particulate respirator[1][2] |
| Spill Cleanup | Splash goggles[1][3] | Impervious gloves, Boots, Full suit/coveralls[1] | Dust respirator or a self-contained breathing apparatus (SCBA) for large spills[1] |
| Firefighting | Face shield and safety glasses | Full protective clothing, Fire-resistant gloves | Self-contained breathing apparatus (SCBA)[2][4][5] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust, fumes, or mists.[2][7] Minimize dust generation during handling.[2]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][7]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Spill Management:
-
Small Spills: Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.[2]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Contain the spill to prevent it from entering drains or waterways.[2][8] Use a shovel to collect the material into a waste container.[2]
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
